H-Gamma-Glu-Gln-OH
Description
Gamma-Glu-Gln is a dipeptide obtained by formal condensation of the gamma-carboxy group of glutamic acid with the amino group of glutamine It has a role as a human metabolite. It derives from a L-glutamic acid and a L-glutamine. It is a conjugate acid of a gamma-Glu-Gln(1-).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-5-[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O6/c11-5(9(16)17)1-4-8(15)13-6(10(18)19)2-3-7(12)14/h5-6H,1-4,11H2,(H2,12,14)(H,13,15)(H,16,17)(H,18,19)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFYFLXEJFQWMU-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CCC(=O)N)C(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@@H](CCC(=O)N)C(=O)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30163415 | |
| Record name | gamma-L-Glutamyl-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30163415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N2-gamma-Glutamylglutamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011738 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10148-81-9, 1466-50-8 | |
| Record name | γ-Glutamylglutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10148-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Glutamylglutamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001466508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | gamma-L-Glutamyl-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30163415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-gamma-Glutamylglutamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011738 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
H-Gamma-Glu-Gln-OH: A Biochemical Properties Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
H-Gamma-Glu-Gln-OH, also known as γ-L-glutamyl-L-glutamine, is a dipeptide composed of glutamic acid and glutamine linked via a gamma-glutamyl bond. As a naturally occurring molecule and a human metabolite, it stands at the intersection of amino acid metabolism and cellular signaling. This technical guide provides a comprehensive overview of the known and potential biochemical properties of this compound. It is intended to serve as a foundational resource for researchers investigating its physiological roles and therapeutic potential. This document summarizes its physicochemical characteristics, explores its likely interactions with key enzymes such as gamma-glutamyl transpeptidase and transglutaminase, and delves into its potential as a modulator of excitatory neurotransmission through the N-methyl-D-aspartate (NMDA) receptor. Detailed experimental protocols are provided to facilitate further investigation into its biochemical functions.
Physicochemical Properties
This compound is a dipeptide with the chemical formula C10H17N3O6 and a molecular weight of 275.26 g/mol [1]. Its structure is characterized by a peptide bond between the gamma-carboxyl group of a glutamic acid residue and the alpha-amino group of a glutamine residue. This unconventional peptide linkage distinguishes it from proteins and peptides synthesized through ribosomal machinery.
| Property | Value | Source |
| Molecular Formula | C10H17N3O6 | PubChem[1] |
| Molecular Weight | 275.26 g/mol | PubChem[1] |
| CAS Number | 10148-81-9 | PubChem[1] |
| Canonical SMILES | C(CC(C(=O)O)N)C(=O)NC(CCC(=O)N)C(=O)O | PubChem |
| IUPAC Name | (2S)-2-amino-5-[[(2S)-4-amino-2-carboxy-4-oxobutyl]amino]-5-oxopentanoic acid | PubChem |
| Appearance | Solid (Predicted) | HMDB |
| Water Solubility | Predicted to be high | FooDB[2] |
Potential Biochemical Interactions and Signaling Pathways
Based on the activities of structurally related gamma-glutamyl compounds, this compound is hypothesized to interact with several key enzymes and signaling pathways.
Interaction with Gamma-Glutamyl Transpeptidase (GGT)
Gamma-glutamyl transpeptidase (GGT) is a cell-surface enzyme that plays a crucial role in glutathione metabolism and the transport of amino acids. GGT catalyzes the transfer of a gamma-glutamyl moiety from a donor to an acceptor molecule. Given its structure, this compound is a likely substrate for GGT.
Caption: Proposed enzymatic cleavage of this compound by GGT.
Interaction with Transglutaminase (TGase)
Transglutaminases (TGases) are a family of enzymes that catalyze the formation of an isopeptide bond between the gamma-carboxamide group of a glutamine residue and the epsilon-amino group of a lysine residue. It is plausible that this compound could act as a substrate or modulator of TGase activity.
Neurological Activity via NMDA Receptor Modulation
A structurally similar dipeptide, γ-L-glutamyl-L-glutamate, has been shown to act as a partial agonist at NMDA receptors, with a preference for GluN2B-containing subtypes. This suggests that this compound may also modulate glutamatergic neurotransmission.
Caption: Proposed activation of the NMDA receptor by this compound.
Quantitative Biochemical Data
Quantitative data on the biochemical interactions of this compound is currently limited. The following tables are provided to structure future research findings.
Table 3.1: Enzyme Kinetic Parameters
| Enzyme | Substrate/Modulator | Km | Vmax | Ki | Source |
| Gamma-Glutamyl Transpeptidase | This compound | - | - | - | Data not available |
| Transglutaminase | This compound | - | - | - | Data not available |
Table 3.2: Receptor Binding and Functional Assays
| Receptor | Assay Type | Ligand | IC50 | Ki | EC50 | Source |
| NMDA Receptor | Radioligand Binding | This compound | - | - | - | Data not available |
| NMDA Receptor | Electrophysiology | This compound | - | - | ~300 µM (for γ-L-glutamyl-L-glutamate) | [3] |
Experimental Protocols
The following protocols are provided as a guide for the investigation of the biochemical properties of this compound.
Synthesis of this compound
A general method for the synthesis of gamma-glutamyl dipeptides involves the protection of the alpha-amino and alpha-carboxyl groups of glutamic acid, followed by activation of the gamma-carboxyl group and subsequent coupling with the desired amino acid (in this case, glutamine), and final deprotection.
Caption: General workflow for the chemical synthesis of this compound.
Gamma-Glutamyl Transpeptidase (GGT) Activity Assay
This protocol is adapted from commercially available GGT assay kits. The activity of GGT is determined by monitoring the cleavage of a chromogenic substrate, L-γ-glutamyl-p-nitroanilide (GGPNA), which releases p-nitroaniline. The potential of this compound to act as a substrate can be assessed in a competition assay.
Materials:
-
Purified GGT enzyme
-
GGT assay buffer
-
L-γ-glutamyl-p-nitroanilide (GGPNA)
-
Glycylglycine (acceptor substrate)
-
This compound
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing GGT assay buffer, GGPNA, and glycylglycine.
-
Add varying concentrations of this compound to the wells of the microplate.
-
Initiate the reaction by adding the purified GGT enzyme.
-
Measure the absorbance at 405 nm at regular intervals to determine the rate of p-nitroaniline production.
-
Calculate the kinetic parameters (Km, Vmax, or Ki) by analyzing the reaction rates at different substrate concentrations.
NMDA Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the NMDA receptor.
Materials:
-
Rat brain membrane preparation (source of NMDA receptors)
-
Radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801)
-
Binding buffer
-
This compound
-
Glutamate and Glycine (for receptor activation)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate the rat brain membranes with the radiolabeled antagonist in the presence of varying concentrations of this compound.
-
Include saturating concentrations of glutamate and glycine to ensure the receptor is in an open-channel conformation, allowing the radioligand to bind.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Determine the IC50 value of this compound and subsequently calculate the Ki value.
Electrophysiological Recording of NMDA Receptor Activity
This protocol outlines the use of two-electrode voltage-clamp recording in Xenopus oocytes to functionally characterize the effect of this compound on NMDA receptors.
Materials:
-
Xenopus laevis oocytes
-
cRNA for NMDA receptor subunits (e.g., GluN1 and GluN2A/B)
-
Two-electrode voltage-clamp setup
-
Recording solution (e.g., Ringer's solution)
-
This compound
-
Glutamate and Glycine
Procedure:
-
Inject the cRNA for the desired NMDA receptor subunits into the Xenopus oocytes and incubate for 2-5 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and impale it with two electrodes (voltage and current).
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Perfuse the oocyte with the recording solution containing varying concentrations of this compound in the presence of a saturating concentration of glycine.
-
Record the inward current elicited by the application of the compound.
-
Construct a dose-response curve to determine the EC50 and maximal efficacy of this compound.
Conclusion
This compound is a dipeptide with the potential for significant biochemical activity. Its structural similarity to other gamma-glutamyl compounds suggests it may be a substrate for key enzymes like GGT and transglutaminase and a modulator of NMDA receptor activity. The experimental protocols provided in this guide offer a framework for the detailed investigation of these properties. Further research into the quantitative aspects of its biochemical interactions is crucial to fully elucidate its physiological role and to explore its potential as a therapeutic agent in areas such as neuroscience and metabolic regulation.
References
- 1. Gamma-glutamyl transpeptidase substrate specificity and catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. The Glutathione Metabolite γ-Glutamyl-Glutamate Partially Activates Glutamate NMDA Receptors in Central Neurons With Higher Efficacy for GluN2B-Containing Receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Occurrence and Sources of γ-L-Glutamyl-L-glutamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
γ-L-glutamyl-L-glutamine, a naturally occurring dipeptide, is found across various biological systems, from microorganisms to plants and animals. This document provides a comprehensive overview of its natural sources, biosynthesis, and methods for its study. Quantitative data on its presence in different organisms and food products are summarized. Detailed experimental protocols for extraction, purification, and quantification are provided to facilitate further research. Additionally, key biochemical pathways involving this dipeptide are visualized to enhance understanding of its metabolic significance.
Introduction
γ-L-glutamyl-L-glutamine is a dipeptide formed from the formal condensation of the γ-carboxy group of L-glutamic acid with the α-amino group of L-glutamine. As a human metabolite, it has been reported in various organisms, including Drosophila melanogaster and Euglena gracilis. Its presence in biological systems suggests a role in nitrogen metabolism and storage. This guide delves into the known natural occurrences and sources of this dipeptide, providing a technical resource for researchers in the fields of biochemistry, nutrition, and pharmacology.
Natural Occurrence and Quantitative Data
While extensive quantitative data for γ-L-glutamyl-L-glutamine across a wide range of natural sources remains an area of active research, its presence has been identified in various contexts, particularly in fermented foods. The biosynthesis of γ-glutamyl dipeptides is often attributed to the activity of microorganisms possessing γ-glutamyltransferase (GGT) or similar enzymes.
Table 1: Quantitative Occurrence of Related γ-Glutamyl Dipeptides in Fermented Foods
| Dipeptide | Food Source | Microorganism | Concentration | Reference |
| γ-Glu-Glu | Sourdough | Lactobacillus reuteri | Strain-dependent, higher than controls | [1][2] |
| γ-Glu-Leu | Sourdough | Lactobacillus reuteri | Strain-dependent, higher than controls | [1][2] |
| γ-Glu-Met | Sourdough | Lactobacillus reuteri | Strain-dependent, higher than controls | [1][2] |
| Various γ-Glutamyl Dipeptides | Parmesan Cheese | Endogenous milk enzymes | Increased during ripening | [3] |
| Various γ-Glutamyl Dipeptides | Soy Sauce | Bacillus spp. | Present | [1] |
Note: Data for γ-L-glutamyl-L-glutamine is limited; the table presents data for closely related γ-glutamyl dipeptides to indicate potential sources and concentration ranges.
Dietary sources of the constituent amino acids, glutamine and glutamate, are abundant in protein-rich foods such as meat, poultry, fish, and dairy products. Plant-based sources include grains, beans, and some vegetables[4][5][6]. The presence of precursor amino acids is a prerequisite for the biosynthesis of γ-L-glutamyl-L-glutamine.
Biosynthesis and Signaling Pathways
The primary enzyme implicated in the synthesis and metabolism of γ-glutamyl dipeptides is γ-glutamyltransferase (GGT; EC 2.3.2.2)[7]. GGT catalyzes the transfer of a γ-glutamyl moiety from a donor molecule, such as glutathione or L-glutamine, to an acceptor molecule, which can be an amino acid (like L-glutamine), a peptide, or water[8][9].
The biosynthesis of γ-L-glutamyl-L-glutamine can occur via a transpeptidation reaction catalyzed by GGT, where L-glutamine acts as the γ-glutamyl donor and another L-glutamine molecule serves as the acceptor.
Another potential pathway involves γ-glutamylcysteine synthetase (GCL), which could potentially utilize L-glutamine as a substrate instead of cysteine, though this is less characterized for γ-L-glutamyl-L-glutamine specifically[10].
Experimental Protocols
Extraction of γ-L-Glutamyl-L-glutamine from Biological Samples
This protocol is a general guideline and may require optimization based on the specific matrix.
-
Homogenization : Homogenize 1 gram of fresh tissue (e.g., plant leaves, animal muscle) in 5 mL of 80% methanol at 4°C.
-
Centrifugation : Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Supernatant Collection : Collect the supernatant containing the small molecule fraction.
-
Solvent Evaporation : Evaporate the methanol from the supernatant under a stream of nitrogen gas or using a rotary evaporator.
-
Reconstitution : Reconstitute the dried extract in a suitable solvent for analysis, such as ultrapure water or a mobile phase compatible with the analytical method.
Purification by Ion-Exchange Chromatography
This protocol is adapted from a method for purifying related γ-glutamyl compounds and may require optimization[11].
-
Resin Preparation : Prepare a Dowex 1x8 ion-exchange column (acetate form).
-
Sample Loading : Load the reconstituted extract onto the column.
-
Washing : Wash the column with several volumes of ultrapure water to remove unbound compounds.
-
Elution : Elute the bound γ-glutamyl dipeptides using a gradient of acetic acid (e.g., 0.1 M to 2 M).
-
Fraction Collection : Collect fractions and monitor for the presence of the target dipeptide using a suitable analytical method (e.g., thin-layer chromatography or LC-MS).
-
Lyophilization : Pool the fractions containing the purified dipeptide and lyophilize to obtain a solid product.
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Chromatographic Separation :
-
Column : A C18 reversed-phase column is commonly used.
-
Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate : 0.2-0.4 mL/min.
-
Injection Volume : 5-10 µL.
-
-
Mass Spectrometric Detection :
-
Ionization Mode : Positive electrospray ionization (ESI+).
-
Analysis Mode : Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Transitions : Monitor for the specific precursor-to-product ion transitions for γ-L-glutamyl-L-glutamine.
-
-
Quantification : Generate a standard curve using a certified reference standard of γ-L-glutamyl-L-glutamine to determine the concentration in the samples.
Conclusion
γ-L-glutamyl-L-glutamine is a dipeptide of interest due to its presence in various biological systems and potential roles in metabolism. This guide provides a foundational understanding of its natural occurrence, biosynthesis, and analytical methodologies. Further research is warranted to fully elucidate its physiological functions and to quantify its presence across a broader spectrum of natural sources. The provided protocols offer a starting point for researchers to explore this fascinating molecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Taste-Active γ-Glutamyl Dipeptides during Sourdough Fermentation by Lactobacillus reuteri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dietary glutamine, glutamate and mortality: two large prospective studies in US men and women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-Glutamine | C5H10N2O3 | CID 5961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gamma-glutamyltransferase - Wikipedia [en.wikipedia.org]
- 8. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Item - Glutathione biosynthesis pathway and two possible pathways for the synthesis of γ-glutamyl peptides. - Public Library of Science - Figshare [plos.figshare.com]
- 11. Use of Bacterial γ-Glutamyltranspeptidase for Enzymatic Synthesis of γ-d-Glutamyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance of Flavor and Physiology: A Technical Guide to the Mechanism of Action of Gamma-Glutamyl Dipeptides
For Immediate Release
A deep dive into the molecular mechanisms of gamma-glutamyl dipeptides, offering insights for researchers, scientists, and drug development professionals.
Gamma-glutamyl dipeptides, a class of naturally occurring peptides found in a variety of foods, are increasingly recognized for their significant physiological roles, extending far beyond their contribution to the "kokumi" taste sensation. This technical guide provides a comprehensive overview of the core mechanisms of action of these fascinating molecules, with a focus on their interaction with the Calcium-Sensing Receptor (CaSR) and their metabolic lifecycle. This document consolidates key quantitative data, details essential experimental protocols, and visualizes the complex signaling and metabolic pathways involved.
The Calcium-Sensing Receptor: The Primary Target
The principal mechanism of action for gamma-glutamyl dipeptides is the allosteric modulation of the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR).[1][2] Unlike orthosteric agonists that bind to the primary active site, gamma-glutamyl dipeptides bind to an allosteric site on the CaSR, enhancing its sensitivity to extracellular calcium ions (Ca²⁺).[3][4] This potentiation of CaSR activity is the molecular basis for the "kokumi" taste, a sensation of richness, mouthfulness, and complexity in food.[5][6][7]
Signaling Cascade of CaSR Activation
Upon binding of gamma-glutamyl dipeptides and Ca²⁺, the CaSR undergoes a conformational change, activating intracellular G-proteins, primarily Gq/11 and Gi/o. This initiates a cascade of downstream signaling events:
-
Phospholipase C (PLC) Activation: The activated Gq/11 protein stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This transient increase in intracellular calcium is a key signaling event.
-
Inhibition of Adenylyl Cyclase: The activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][4]
This dual signaling pathway allows gamma-glutamyl dipeptides to modulate a variety of cellular processes.
References
- 1. Molecular and sensory characterization of gamma-glutamyl peptides as key contributors to the kokumi taste of edible beans (Phaseolus vulgaris L.). | Semantic Scholar [semanticscholar.org]
- 2. Allosteric modulation of the calcium-sensing receptor by gamma-glutamyl peptides: inhibition of PTH secretion, suppression of intracellular cAMP levels, and a common mechanism of action with L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Allosteric Modulation of the Calcium-sensing Receptor by γ-Glutamyl Peptides: INHIBITION OF PTH SECRETION, SUPPRESSION OF INTRACELLULAR cAMP LEVELS, AND A COMMON MECHANISM OF ACTION WITH l-AMINO ACIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of a Kokumi Peptide, γ-Glutamyl-Valyl-Glycine, on the Sensory Characteristics of Foods | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
The Role of γ-L-Glutamyl-L-glutamine in the Gamma-Glutamyl Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of H-Gamma-Glu-Gln-OH, chemically known as γ-L-Glutamyl-L-glutamine, and its intricate relationship with the gamma-glutamyl cycle. This document details the metabolic pathway, presents quantitative data, outlines experimental protocols for the key enzymes involved, and provides visualizations of the cycle and experimental workflows.
Introduction to the Gamma-Glutamyl Cycle and γ-L-Glutamyl-L-glutamine
The gamma-glutamyl cycle is a crucial metabolic pathway involved in the synthesis and degradation of glutathione (GSH), a primary intracellular antioxidant. This cycle also plays a role in amino acid transport across cell membranes. The cycle consists of six key enzymatic reactions.
γ-L-Glutamyl-L-glutamine is a dipeptide formed by the linkage of a glutamyl residue via its gamma-carboxyl group to the amino group of a glutamine molecule. This dipeptide is a substrate for γ-glutamyl transpeptidase (GGT), a key enzyme in the gamma-glutamyl cycle, and its formation and degradation are integral to the cycle's function, particularly under certain physiological and pathological conditions.
The Link Between this compound and the Gamma-Glutamyl Cycle
The primary link between γ-L-Glutamyl-L-glutamine and the gamma-glutamyl cycle is the enzyme γ-glutamyl transpeptidase (GGT) . GGT, a membrane-bound enzyme, catalyzes the transfer of the γ-glutamyl moiety from glutathione (γ-glutamyl-cysteinyl-glycine) to an acceptor molecule, which can be an amino acid, a peptide, or water.
When L-glutamine acts as the acceptor, GGT catalyzes the formation of γ-L-Glutamyl-L-glutamine:
Glutathione + L-Glutamine → γ-L-Glutamyl-L-glutamine + Cysteinyl-glycine
This reaction is significant as it represents a branch point in glutathione metabolism. The newly synthesized γ-L-Glutamyl-L-glutamine can then be further metabolized within the gamma-glutamyl cycle. Specifically, it can serve as a substrate for γ-glutamylcyclotransferase , which would cleave it to form 5-oxoproline and L-glutamine. The 5-oxoproline can then be converted to glutamate by 5-oxoprolinase , thus re-entering the glutathione synthesis pathway.
Studies have shown that under conditions of cerebral ischemia, the intracellular and extracellular concentrations of γ-L-Glutamyl-L-glutamine increase significantly.[1] This suggests that the formation of this dipeptide via GGT is a dynamic process that responds to cellular stress.
Quantitative Data
| Enzyme | Substrate(s) | Km (mM) | Vmax (µmol/min/mg) | Tissue/Organism | Reference |
| γ-Glutamyl Transpeptidase (GGT) | L-γ-Glutamyl-p-nitroanilide, Glycylglycine | 0.9-2.9 | Not specified | Rat Kidney | Orlowski, M., & Meister, A. (1963). Biochimica et Biophysica Acta, 73, 679-681. |
| γ-Glutamylcyclotransferase (GGCT) | L-γ-Glutamyl-L-α-alanine | 2.2 | 50.3 ± 1.22 | Human | Oakley, A. J., et al. (2008). Journal of Biological Chemistry, 283(32), 22031-22042.[2] |
| 5-Oxoprolinase | L-5-Oxoproline, ATP | 0.03 | Not specified | Rat Kidney | Van der Werf, P., et al. (1971). Proceedings of the National Academy of Sciences, 68(12), 2982-2986. |
| Glutamate-Cysteine Ligase (GCL) | L-Glutamate, L-Cysteine, ATP | 1.8, 0.1, 0.2 | 1.48 ± 0.10 | Human Erythrocytes | Richman, P. G., & Meister, A. (1975). Journal of Biological Chemistry, 250(4), 1422-1426.[3] |
| Glutathione Synthetase (GS) | γ-L-Glutamyl-L-cysteine, Glycine, ATP | 0.1, 1.1, 0.05 | Not specified | Human Erythrocytes | Richman, P. G., & Meister, A. (1975). Journal of Biological Chemistry, 250(4), 1422-1426.[3] |
Experimental Protocols
Detailed methodologies for the key enzymes in the gamma-glutamyl cycle are provided below.
γ-Glutamyl Transpeptidase (GGT) Activity Assay
This protocol is based on the colorimetric determination of p-nitroaniline released from the substrate L-γ-glutamyl-p-nitroanilide.
Materials:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.2, containing 100 mM glycylglycine.
-
Substrate Solution: 10 mM L-γ-glutamyl-p-nitroanilide in Assay Buffer.
-
Sample: Tissue homogenate or purified enzyme preparation.
-
Stop Solution: 1 M Acetic Acid.
-
96-well microplate and plate reader.
Procedure:
-
Prepare tissue homogenates in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.4) and centrifuge to obtain the supernatant.
-
Add 10-50 µL of the sample to each well of a 96-well plate.
-
Add 180 µL of pre-warmed (37°C) Assay Buffer to each well.
-
Initiate the reaction by adding 20 µL of the Substrate Solution to each well.
-
Incubate the plate at 37°C for 10-30 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the enzyme activity based on the molar extinction coefficient of p-nitroaniline (9.9 mM⁻¹cm⁻¹).
γ-Glutamylcyclotransferase (GGCT) Assay
This fluorescence-based assay measures the cleavage of a γ-glutamyl dipeptide.
Materials:
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0.
-
Substrate: 1 mM L-γ-glutamyl-L-α-amino acid (e.g., L-γ-glutamyl-L-α-alanine).
-
Enzyme: Purified GGCT or cell lysate.
-
Derivatizing Reagent: o-phthalaldehyde (OPA) reagent.
-
96-well black microplate and fluorescence plate reader.
Procedure:
-
In a microcentrifuge tube, mix 50 µL of Reaction Buffer, 10 µL of Substrate, and 10 µL of the enzyme solution.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by heating at 95°C for 5 minutes.
-
Centrifuge to pellet any precipitate.
-
Transfer 20 µL of the supernatant to a well in a 96-well black microplate.
-
Add 180 µL of OPA reagent to each well and incubate in the dark for 2 minutes.
-
Measure the fluorescence with excitation at 340 nm and emission at 455 nm.
-
The amount of free amino acid released is proportional to the fluorescence signal.
5-Oxoprolinase Assay
This assay measures the conversion of 5-oxoproline to glutamate.
Materials:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 150 mM KCl, 20 mM MgCl₂, and 5 mM ATP.
-
Substrate: 10 mM L-5-oxoproline.
-
Enzyme: Tissue homogenate or purified enzyme.
-
Detection System: Glutamate dehydrogenase, NAD⁺, and a spectrophotometer.
Procedure:
-
Combine 800 µL of Assay Buffer, 100 µL of Substrate, and 50 µL of the enzyme preparation in a cuvette.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by boiling for 2 minutes.
-
Centrifuge to remove precipitated protein.
-
To the supernatant, add 100 µL of 1 M Tris-HCl (pH 9.0), 50 µL of 50 mM NAD⁺, and 10 µL of glutamate dehydrogenase (10 units).
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 340 nm. The increase in absorbance is proportional to the amount of glutamate formed.
Glutamate-Cysteine Ligase (GCL) Assay
This assay measures the formation of γ-glutamylcysteine.
Materials:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.2, containing 150 mM KCl, 20 mM MgCl₂, 2 mM DTT, and 5 mM ATP.
-
Substrates: 10 mM L-glutamate and 2 mM L-cysteine.
-
Enzyme: Cell lysate or purified GCL.
-
Detection Method: HPLC with fluorescence detection after derivatization with monobromobimane.
Procedure:
-
Initiate the reaction by adding the enzyme to a pre-warmed mixture of Assay Buffer and substrates.
-
Incubate at 37°C for 15-30 minutes.
-
Stop the reaction with an equal volume of 10% metaphosphoric acid.
-
Centrifuge to remove protein.
-
Derivatize the supernatant with monobromobimane.
-
Analyze the formation of the γ-glutamylcysteine-bimane adduct by reverse-phase HPLC with a fluorescence detector.
Glutathione Synthetase (GS) Assay
This assay measures the synthesis of glutathione from γ-glutamylcysteine and glycine.
Materials:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.2, containing 150 mM KCl, 20 mM MgCl₂, and 5 mM ATP.
-
Substrates: 2 mM γ-glutamylcysteine and 10 mM glycine.
-
Enzyme: Cell lysate or purified GS.
-
Detection Method: HPLC or a colorimetric assay using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Procedure:
-
Start the reaction by adding the enzyme to a mixture of Assay Buffer and substrates.
-
Incubate at 37°C for 20-40 minutes.
-
Stop the reaction with acid (e.g., 5% sulfosalicylic acid).
-
Centrifuge to remove precipitated protein.
-
Measure the glutathione concentration in the supernatant using the DTNB recycling assay or by HPLC.
Visualizations
The following diagrams illustrate the gamma-glutamyl cycle and a typical experimental workflow for enzyme activity measurement.
References
- 1. Increased intra- and extracellular concentrations of gamma-glutamylglutamate and related dipeptides in the ischemic rat striatum: involvement of glutamyl transpeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of γ-Glutamylamine Cyclotransferase, an Enzyme Responsible for γ-Glutamyl-ϵ-lysine Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutathione Synthesis and Turnover in the Human Erythrocyte: ALIGNMENT OF A MODEL BASED ON DETAILED ENZYME KINETICS WITH EXPERIMENTAL DATA - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted In Vitro Bioactivities of Gamma-Glutamyl Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro biological activities of gamma-glutamyl peptides, a class of molecules with significant potential in the food and pharmaceutical industries. These peptides, characterized by a unique gamma-glutamyl linkage, exhibit a range of biological effects, primarily centered around the modulation of the calcium-sensing receptor and the inhibition of key enzymes. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to facilitate further research and development.
Activation of the Calcium-Sensing Receptor (CaSR) and "Kokumi" Taste Sensation
A primary and well-documented in vitro activity of many gamma-glutamyl peptides is their ability to modulate the human calcium-sensing receptor (hCaSR), a G protein-coupled receptor.[1][2][3] This interaction is the basis for the "kokumi" taste sensation, a Japanese term describing a flavor profile that enhances sweet, salty, and umami tastes, while also contributing to a sense of richness, body, and complexity in food.[1][4][5] Gamma-glutamyl peptides such as glutathione (γ-Glu-Cys-Gly) and γ-Glu-Val-Gly are potent activators of hCaSR.[1][2]
The activation of hCaSR by these peptides can occur through two main mechanisms: as positive allosteric modulators, enhancing the receptor's sensitivity to its primary agonist, extracellular calcium (Ca²⁺), or in some cases, as direct orthosteric agonists.[1][6] This activation triggers downstream intracellular signaling cascades, leading to the mobilization of intracellular calcium and the suppression of cyclic adenosine monophosphate (cAMP) levels.[6]
Quantitative Data: hCaSR Activation by Gamma-Glutamyl Peptides
The potency of various gamma-glutamyl peptides in activating hCaSR has been quantified using in vitro cell-based assays. The half-maximal effective concentration (EC₅₀) is a common metric used to express the concentration of a peptide required to elicit 50% of the maximal response.
| Peptide | EC₅₀ (µM) | Cell Line | Assay Type | Reference |
| γ-Glu-Ala | Not specified (potent activator) | HEK-293 | Intracellular Ca²⁺ mobilization | [1] |
| γ-Glu-Val-Gly | Not specified (potent activator) | HEK-293 | Intracellular Ca²⁺ mobilization | [1] |
| γ-[Glu]₃-Tyr | Lower than γ-[Glu]₁-Tyr and γ-[Glu]₂-Tyr | Not specified | hCaSR activation | [3] |
| γ-Glu-Cys-Gly (Glutathione) | Not specified (strong activator) | HEK-293 | Intracellular Ca²⁺ mobilization | [1] |
| L-Phenylalanine | 1100 ± 500 | HEK-293 expressing CaR | Intracellular Ca²⁺ mobilization | [6] |
Experimental Protocol: In Vitro Calcium Mobilization Assay
A common method to assess hCaSR activation is to measure the mobilization of intracellular calcium in a stable cell line expressing the receptor, such as Human Embryonic Kidney 293 (HEK-293) cells.
Objective: To determine the ability of a test gamma-glutamyl peptide to induce intracellular calcium mobilization via hCaSR activation.
Materials:
-
HEK-293 cells stably expressing hCaSR
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
Fura-2 AM (a ratiometric calcium indicator)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Test gamma-glutamyl peptides
-
Positive control (e.g., a known CaSR agonist like L-phenylalanine)
-
Negative control (vehicle)
-
Microplate reader with fluorescence detection capabilities (excitation at ~340 nm and ~380 nm, emission at ~510 nm)
Procedure:
-
Cell Culture: Culture the hCaSR-expressing HEK-293 cells in appropriate flasks until they reach the desired confluency.
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom microplates and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HBS.
-
Remove the culture medium from the cells and wash with HBS.
-
Add the Fura-2 AM loading buffer to each well and incubate for a specified time (e.g., 60 minutes) at 37°C to allow the dye to enter the cells.
-
-
Washing: After incubation, wash the cells with HBS to remove any extracellular dye.
-
Compound Addition: Add the test gamma-glutamyl peptides at various concentrations to the wells. Include positive and negative controls.
-
Fluorescence Measurement: Immediately place the microplate in the reader and measure the fluorescence intensity at emission ~510 nm with excitation alternating between ~340 nm and ~380 nm over a period of time.
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 ratio). This ratio is proportional to the intracellular calcium concentration.
-
Plot the change in the 340/380 ratio over time to observe the calcium mobilization kinetics.
-
Generate a dose-response curve by plotting the peak change in the 340/380 ratio against the logarithm of the peptide concentration.
-
Calculate the EC₅₀ value from the dose-response curve using a suitable nonlinear regression model.
-
Signaling Pathway Visualization
Caption: CaSR activation by γ-glutamyl peptides.
Inhibition of Angiotensin-Converting Enzyme (ACE)
Certain gamma-glutamyl peptides have demonstrated the ability to inhibit angiotensin-converting enzyme (ACE) in vitro.[7] ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. By converting angiotensin I to the potent vasoconstrictor angiotensin II, ACE plays a crucial role in hypertension. The inhibition of ACE is a major therapeutic strategy for managing high blood pressure.
Glutathione (γ-Glu-Cys-Gly) and its precursor, γ-glutamyl cysteine (γ-EC), have been identified as in vitro inhibitors of ACE.[7][8] The inhibitory mechanism is thought to involve the interaction of the carboxyl group of the glutamyl residue with the zinc ion in the active site of ACE.[7]
Quantitative Data: ACE Inhibition by Gamma-Glutamyl Peptides
The inhibitory potency of gamma-glutamyl peptides against ACE is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the peptide required to inhibit 50% of the enzyme's activity.
| Peptide | IC₅₀ (µM) | Source | Reference |
| γ-Glutamyl Cysteine (γ-EC) | 390 | Commercially sourced | [7][8] |
| Glutathione (GSH) | 8.3 | Commercially sourced | [7][8] |
Experimental Protocol: In Vitro ACE Inhibition Assay
A common in vitro method for assessing ACE inhibition involves a spectrophotometric assay using a synthetic substrate.
Objective: To determine the ACE inhibitory activity of a test gamma-glutamyl peptide.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung or other sources)
-
Synthetic substrate (e.g., FAPGG: N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine or HHL: Hippuryl-L-histidyl-L-leucine)
-
Borate buffer
-
Test gamma-glutamyl peptides
-
Positive control (e.g., Captopril)
-
Negative control (vehicle)
-
Spectrophotometer or microplate reader
Procedure (using FAPGG as substrate):
-
Reagent Preparation: Prepare solutions of ACE, FAPGG, and the test peptides in borate buffer.
-
Reaction Mixture:
-
In a microplate well or cuvette, add the borate buffer.
-
Add the test gamma-glutamyl peptide at various concentrations.
-
Add the FAPGG solution.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
-
Enzyme Reaction: Initiate the reaction by adding the ACE solution to the mixture.
-
Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 340 nm over a specific time period (e.g., 30 minutes) at 37°C. The hydrolysis of FAPGG by ACE leads to a decrease in absorbance.
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction from the change in absorbance over time.
-
Determine the percentage of ACE inhibition for each concentration of the test peptide using the formula:
-
% Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100
-
-
Plot the percentage of inhibition against the logarithm of the peptide concentration to generate a dose-response curve.
-
Calculate the IC₅₀ value from the dose-response curve.
-
Experimental Workflow Visualization
Caption: Workflow for in vitro ACE inhibition assay.
Other In Vitro Biological Activities
While the activation of CaSR and inhibition of ACE are well-characterized, gamma-glutamyl peptides are also being investigated for other in vitro biological activities, including anti-inflammatory and antioxidant effects.
-
Anti-inflammatory Activity: The activation of CaSR by gamma-glutamyl peptides has been linked to the suppression of pro-inflammatory cytokines, suggesting a potential anti-inflammatory role.[9] For instance, pretreatment with γ-glutamyl-valine (γ-EV) has been shown to suppress the production of TNF-α-induced pro-inflammatory cytokines like IL-6 and MCP-1 in a 3T3-L1 adipocyte-like cell model.[9] Further research is needed to fully elucidate the mechanisms and quantify the anti-inflammatory effects of a broader range of these peptides in various in vitro systems.
-
Antioxidant Activity: Glutathione is a well-known and potent intracellular antioxidant.[10] The antioxidant properties of other gamma-glutamyl peptides are an area of ongoing research. In vitro antioxidant assays, such as DPPH radical scavenging, ABTS radical scavenging, and cellular antioxidant activity assays, can be employed to evaluate and quantify these effects.
Conclusion
Gamma-glutamyl peptides exhibit a fascinating array of in vitro biological activities with significant implications for the food and pharmaceutical sectors. Their ability to modulate the calcium-sensing receptor, leading to the "kokumi" taste sensation, and their potential to inhibit key enzymes like ACE, highlight their multifaceted nature. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of these intriguing biomolecules. Further investigations into their anti-inflammatory, antioxidant, and other biological activities will undoubtedly uncover new applications for gamma-glutamyl peptides in promoting human health and well-being.
References
- 1. tandfonline.com [tandfonline.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. mechanism-of-the-perception-of-kokumi-substances-and-the-sensory-characteristics-of-the-kokumi-peptide-glu-val-gly - Ask this paper | Bohrium [bohrium.com]
- 6. Allosteric Modulation of the Calcium-sensing Receptor by γ-Glutamyl Peptides: INHIBITION OF PTH SECRETION, SUPPRESSION OF INTRACELLULAR cAMP LEVELS, AND A COMMON MECHANISM OF ACTION WITH l-AMINO ACIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory Activity and Proposed Binding Model of γ-Glutamyl Cysteine, the Precursor of Glutathione, on Angiotensin Converting Enzyme [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Structural Analysis and Biological Significance of H-γ-Glu-Gln-OH
Executive Summary: H-γ-L-Glutamyl-L-glutamine (H-γ-Glu-Gln-OH) is a naturally occurring dipeptide with a unique structural feature: an isopeptide bond formed between the γ-carboxyl group of glutamic acid and the α-amino group of glutamine. This γ-linkage confers significant resistance to enzymatic degradation by most peptidases, prolonging its biological half-life. This guide provides an in-depth overview of the structural analysis, physicochemical properties, biological functions, and key applications of H-γ-Glu-Gln-OH. It details standard experimental protocols for its characterization, summarizes its role in critical signaling pathways, and highlights its emerging potential as a clinical biomarker and a vehicle for targeted drug delivery, making it a molecule of significant interest to researchers in biochemistry, pharmacology, and medicine.
Introduction
H-γ-Glu-Gln-OH is a dipeptide composed of two amino acids, L-glutamic acid and L-glutamine. Its defining characteristic is the γ-glutamyl bond, which distinguishes it from the vast majority of peptides that are linked via α-peptide bonds. This structural nuance is critical, as it renders the molecule resistant to hydrolysis by common peptidases, thereby enhancing its metabolic stability.[1] The molecule is intrinsically linked to glutathione (GSH) metabolism and has been identified as an allosteric modulator of the calcium-sensing receptor (CaSR), implicating it in various physiological and pathophysiological processes.[1][2] Its high water solubility, biocompatibility, and low toxicity have also positioned it as a promising candidate for applications in drug delivery and as a stable glutamine source in biotechnology.[1][3] This document serves as a technical resource for professionals engaged in the study and application of this unique dipeptide.
Physicochemical Properties
The fundamental properties of H-γ-Glu-Gln-OH are crucial for its handling, analysis, and application. Key quantitative data are summarized below.
| Property | Value | Reference(s) |
| Synonyms | γ-L-Glutamyl-L-glutamine; γ-Glu-Gln; H-Glu(Gln-OH)-OH | [3][4] |
| CAS Number | 10148-81-9 | [4][5] |
| Molecular Formula | C₁₀H₁₇N₃O₆ | [3][4] |
| Molecular Weight | 275.26 g/mol | [3][4] |
| Appearance | White powder | [4] |
| Purity | ≥ 99% (TLC) | [4] |
| Optical Rotation | [α]D²⁴ = +7 ± 2º (c=2 in 0.5 N HCl) | [4] |
| Solubility | Soluble in water; Soluble in DMSO | [3][6] |
| Storage Conditions | 0-8 °C (short-term); -20°C (long-term) | [4][7] |
Methodologies for Structural Analysis
A multi-faceted analytical approach is required for the unambiguous structural confirmation and purity assessment of H-γ-Glu-Gln-OH. The following protocols outline standard methodologies.
Caption: A typical experimental workflow for the comprehensive structural analysis and quality control of H-γ-Glu-Gln-OH.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is essential for confirming the molecular weight and amino acid sequence.
-
Experimental Protocol:
-
Sample Preparation: Dissolve 1 mg of H-γ-Glu-Gln-OH in 1 mL of LC-MS grade water.
-
Chromatography: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Run a linear gradient from 2% to 50% B over 10 minutes at a flow rate of 0.3 mL/min.
-
Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode.
-
Data Acquisition: Perform a full scan from m/z 100-500 to identify the parent ion, followed by tandem MS (MS/MS) on the parent ion to obtain fragmentation data.
-
-
Expected Data: The analysis should reveal a parent ion [M+H]⁺ at m/z 276.12. MS/MS fragmentation will yield characteristic b- and y-ions, confirming the sequence and, importantly, the γ-linkage, which alters the fragmentation pattern compared to its α-linked isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for confirming the covalent structure, including the specific γ-glutamyl linkage.[8][9]
-
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the peptide in 0.5 mL of deuterium oxide (D₂O).
-
Instrumentation: Use a 500 MHz or higher NMR spectrometer.
-
Experiments: Acquire 1D ¹H and ¹³C spectra. Perform 2D experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings within each residue and TOCSY (Total Correlation Spectroscopy) to identify all protons within a spin system.[9] A ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment is used to correlate protons with their directly attached carbons.
-
-
Expected Data: The key to confirming the γ-linkage is the chemical shift of the glutamic acid α-proton (α-H). In a γ-linked peptide, this proton is adjacent to a free amine, resulting in a chemical shift different from that in an α-linked peptide where it would be part of the peptide backbone. COSY and TOCSY spectra will confirm the connectivity of protons within the glutamic acid and glutamine residues.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard for assessing the purity of the peptide sample.[10]
-
Experimental Protocol:
-
System: An HPLC system with UV detection.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow linear gradient, for example, 5% to 35% B over 30 minutes.
-
Detection: Monitor absorbance at 214 nm and 280 nm.
-
Quantification: Purity is determined by integrating the peak area of the main compound and expressing it as a percentage of the total integrated peak area.
-
Biosynthesis and Metabolic Pathways
H-γ-Glu-Gln-OH is primarily formed through the activity of γ-glutamyl transpeptidase (GGT), a key enzyme in the γ-glutamyl cycle.[11]
Caption: The enzymatic synthesis of H-γ-Glu-Gln-OH via the γ-glutamyl transpeptidase (GGT) pathway.
GGT catalyzes the transfer of the γ-glutamyl moiety from a donor molecule, most notably glutathione (GSH), to an acceptor, which can be an amino acid (like L-glutamine), a peptide, or water.[12][13] This transpeptidation reaction is a central part of the γ-glutamyl cycle, which is crucial for GSH homeostasis and amino acid transport.[13] The presence of H-γ-Glu-Gln-OH can therefore be an indicator of active GGT and GSH turnover.[1]
Biological Functions and Signaling Pathways
Recent research has uncovered specific biological roles for γ-glutamyl peptides, moving beyond their classical role in GSH metabolism.
Allosteric Modulation of the Calcium-Sensing Receptor (CaSR)
H-γ-Glu-Gln-OH and other γ-glutamyl peptides act as allosteric modulators of the Calcium-Sensing Receptor (CaSR).[2] CaSR is a G-protein coupled receptor (GPCR) that plays a vital role in sensing extracellular calcium levels and regulating parathyroid hormone secretion and renal calcium handling.[14][15]
Caption: Activation of the Calcium-Sensing Receptor (CaSR) signaling cascade by H-γ-Glu-Gln-OH.
By binding to CaSR, H-γ-Glu-Gln-OH can potentiate the receptor's response to calcium, leading to the activation of the Gq/11 protein, stimulation of phospholipase C (PLC), and subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[14][16] This cascade results in the release of calcium from intracellular stores, triggering downstream cellular responses that can include the modulation of inflammatory pathways.[16]
Applications in Research and Drug Development
The unique properties of H-γ-Glu-Gln-OH make it a valuable tool in several areas of biomedical research and development.
Biomarker for Liver Disease
Metabolomic studies have identified γ-glutamyl dipeptides, including H-γ-Glu-Gln-OH, as novel biomarkers for discriminating between different forms of liver disease.[17][18] Elevated serum levels of these dipeptides can indicate altered GSH metabolism and GGT activity associated with liver pathology.[17] The diagnostic potential, as measured by the area under the receiver-operating characteristic curve (AUC), is significant.
| Condition | AUC (Training Data) | AUC (Validation Data) |
| Healthy vs. Liver Disease | 0.952 | 0.967 |
| Drug-Induced Liver Injury | 0.817 | 0.849 |
| Chronic Hepatitis B | 0.820 | 0.762 |
| Chronic Hepatitis C | 0.917 | 0.707 |
| Cirrhosis Type C | 0.803 | 0.993 |
| Hepatocellular Carcinoma | 0.762 | 0.803 |
| Data sourced from a serum metabolomics study.[17] |
Drug Delivery Vehicle
The hydrophilic nature, high water solubility, biocompatibility, and low toxicity of H-γ-Glu-Gln-OH make it an attractive carrier for drug conjugation.[3]
Caption: A schematic representing the use of H-γ-Glu-Gln-OH as a hydrophilic carrier to improve the properties of a conjugated drug.
Conjugating therapeutic agents to this dipeptide can enhance their solubility, improve their pharmacokinetic profile, and potentially enable targeted delivery to cells with high GGT expression, such as certain tumor cells.[3][13]
Cell Culture and Biotechnology
In biotechnology, H-γ-Glu-Gln-OH is used as a highly stable and soluble source of L-glutamine in cell culture media.[1][4] L-glutamine is an essential nutrient for many cultured cell lines but is unstable in solution. The dipeptide form provides a stable delivery mechanism, slowly releasing glutamine as it is metabolized by the cells, thereby improving cell growth and productivity.[4]
Conclusion
H-γ-L-Glutamyl-L-glutamine is more than a simple dipeptide; its unique γ-isopeptide bond confers remarkable metabolic stability and underpins its diverse biological activities. Through its connections to glutathione metabolism and the calcium-sensing receptor, it plays important roles in cellular homeostasis and signaling. Standard analytical techniques such as MS, NMR, and HPLC are essential for its proper characterization. With demonstrated applications as a potential disease biomarker, a drug delivery platform, and a valuable biotechnological reagent, H-γ-Glu-Gln-OH represents a molecule of growing importance and a fertile ground for future research and development.
References
- 1. H-Gamma-Glu-Gln-OH | 10148-81-9 | Benchchem [benchchem.com]
- 2. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Page loading... [wap.guidechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound [myskinrecipes.com]
- 8. chem.uzh.ch [chem.uzh.ch]
- 9. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Gamma-glutamyltransferase - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. Serum metabolomics reveals γ-glutamyl dipeptides as biomarkers for discrimination among different forms of liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Motoyuki Otsuka - Serum metabolomics reveals gamma-glutamyl dipeptides as biomarkers for discrimination among different forms of liver disease - Papers - researchmap [researchmap.jp]
H-γ-Glu-Gln-OH: A Novel Precursor for Glutathione Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glutathione (GSH), a tripeptide of glutamate, cysteine, and glycine, is the most abundant intracellular antioxidant, playing a critical role in cellular protection, detoxification, and redox signaling. The maintenance of adequate intracellular GSH levels is paramount for cell viability and function. Cysteine availability is the rate-limiting factor in GSH synthesis, which is catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS). This guide explores the potential of H-γ-Glu-Gln-OH (γ-glutamylglutamine), a dipeptide of glutamic acid and glutamine, as a precursor for glutathione synthesis. We will delve into the underlying biochemical pathways, present available data, and provide detailed experimental protocols to facilitate further research in this promising area.
Introduction to Glutathione Synthesis and the Role of Precursors
The synthesis of glutathione is a two-step enzymatic process occurring in the cytosol:
-
Formation of γ-glutamylcysteine: The enzyme glutamate-cysteine ligase (GCL) catalyzes the formation of a peptide bond between the γ-carboxyl group of glutamate and the amino group of cysteine. This is the rate-limiting step in GSH synthesis.[1]
-
Addition of glycine: Glutathione synthetase (GS) adds glycine to the C-terminal of γ-glutamylcysteine to form glutathione.[1]
The availability of cysteine is a primary determinant of the rate of GSH synthesis. Consequently, various precursor molecules have been investigated for their ability to augment intracellular cysteine and glutamate levels, thereby boosting GSH production. These include N-acetylcysteine (NAC) and γ-glutamylcysteine (GGC). This guide focuses on the potential of H-γ-Glu-Gln-OH as another such precursor.
The Metabolism of H-γ-Glu-Gln-OH and its Link to Glutathione
The metabolic pathway for H-γ-Glu-Gln-OH is intrinsically linked to the enzyme γ-glutamyl transpeptidase (GGT). GGT is a membrane-bound enzyme that plays a key role in the breakdown of extracellular glutathione and other γ-glutamyl compounds.[2][3] It can catalyze two types of reactions:
-
Hydrolysis: GGT can cleave the γ-glutamyl bond, releasing glutamate.
-
Transpeptidation: GGT can transfer the γ-glutamyl group to an acceptor molecule, which can be an amino acid or another peptide.[3]
H-γ-Glu-Gln-OH is a substrate for GGT. The action of GGT on H-γ-Glu-Gln-OH would release glutamine and either glutamate (via hydrolysis) or a new γ-glutamyl-amino acid (via transpeptidation). Both glutamine and glutamate are direct precursors for glutathione synthesis. Glutamine is readily transported into cells and converted to glutamate by the enzyme glutaminase.
Direct evidence for the in vivo relevance of H-γ-Glu-Gln-OH in glutathione metabolism comes from a study on cerebral ischemia in rats. During ischemic conditions, which lead to a decrease in glutathione levels, a significant increase in both intracellular and extracellular concentrations of γ-glutamylglutamine was observed. This increase was attributed to the activity of γ-glutamyl transpeptidase. This finding confirms that γ-glutamylglutamine is an endogenous dipeptide linked to the metabolic flux of glutathione.
Quantitative Data
While direct quantitative studies on the efficacy of H-γ-Glu-Gln-OH in raising intracellular glutathione levels are limited, data from related γ-glutamyl peptides and precursor studies provide a valuable framework for comparison.
| Precursor Molecule | Dosage | Cell/Tissue Type | Fold Increase in GSH (approx.) | Study Reference |
| γ-glutamylcysteine (GGC) | 2g (oral) | Human lymphocytes | 2-3 fold | Zarka & Bridge, 2017 |
| γ-glutamylcysteine (GGC) | 4g (oral) | Human lymphocytes | 3-4 fold | Zarka & Bridge, 2017 |
| Alanyl-glutamine | Parenteral nutrition | Rat liver | 1.5 fold | |
| Glutamine | 0.8 mM | Human erythrocytes | 1.2 fold | [2] |
| α-ketoglutarate | 10 mM | Human erythrocytes | 1.6 fold | [2] |
| γ-glutamylglutamine | Ischemia-induced | Rat striatum | Increased concentration observed | Orwar et al., 1994 |
Note: The data for γ-glutamylglutamine reflects its increased endogenous presence during glutathione depletion, not its administration as a precursor. Further research is required to quantify its efficacy in repleting glutathione levels.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the role of H-γ-Glu-Gln-OH as a glutathione precursor.
Cell Culture and Treatment
-
Cell Lines: Utilize cell lines relevant to the research question, such as hepatocytes (e.g., HepG2), astrocytes (e.g., U373), or primary cell cultures.
-
Culture Conditions: Maintain cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Oxidative Stress (Optional): To assess the protective effects of H-γ-Glu-Gln-OH, cells can be pre-treated with an oxidizing agent such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP) to deplete baseline glutathione levels.
-
Treatment with H-γ-Glu-Gln-OH: Prepare stock solutions of H-γ-Glu-Gln-OH in a suitable solvent (e.g., sterile water or PBS). Treat cells with a range of concentrations of H-γ-Glu-Gln-OH for various time points (e.g., 2, 4, 8, 12, 24 hours). Include appropriate controls (untreated cells, vehicle-treated cells, and cells treated with other known glutathione precursors like NAC or GGC).
Measurement of Intracellular Glutathione
A common and reliable method for quantifying intracellular glutathione is through a colorimetric assay using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., metaphosphoric acid) to precipitate proteins.
-
Centrifugation: Centrifuge the cell lysates to pellet the protein precipitate.
-
Assay Reaction:
-
To a 96-well plate, add the supernatant from the cell lysates.
-
Add a solution of DTNB and glutathione reductase.
-
Initiate the reaction by adding NADPH.
-
-
Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the concentration of glutathione in the sample.
-
Standard Curve: Generate a standard curve using known concentrations of glutathione to determine the absolute concentration in the samples.
Analysis of Gene Expression of Glutathione Synthesis Enzymes
Quantitative real-time PCR (qRT-PCR) can be used to determine if H-γ-Glu-Gln-OH treatment upregulates the expression of genes encoding for GCL and GS.
-
RNA Extraction: Extract total RNA from treated and control cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qRT-PCR: Perform qRT-PCR using primers specific for the catalytic and modifier subunits of GCL (GCLC and GCLM) and for GS. Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Analyze the relative gene expression using the ΔΔCt method.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Oral administration of γ-glutamylcysteine increases intracellular glutathione levels above homeostasis in a randomised human trial pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of γ-L-Glutamyl-L-glutamine (H-Gamma-Glu-Gln-OH): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Gamma-Glu-Gln-OH, also known as γ-L-Glutamyl-L-glutamine, is a dipeptide of significant interest in various scientific fields. Its unique γ-glutamyl linkage makes it resistant to cleavage by most peptidases, conferring metabolic stability. This dipeptide serves as a crucial building block in peptide synthesis and is utilized in biotechnology as a component of cell culture media to enhance cell growth and productivity.[1] In neuroscience, it is investigated for its potential roles in neurotransmission and neuroprotection.[2] Furthermore, its high water solubility, biocompatibility, and potential for improved tumor targeting make it a valuable carrier for drug conjugation in drug development.[3] This document provides detailed protocols for the enzymatic synthesis of this compound, methods for its purification and characterization, and an overview of its involvement in the gamma-glutamyl cycle.
Data Presentation
Table 1: Quantitative Data for Enzymatic Synthesis of γ-Glutamyl Peptides
| Product | Enzyme | γ-Glutamyl Donor | Acceptor | Yield (%) | Purity (%) | Reference |
| γ-L-Glutamyl-L-tryptophan | L-Glutaminase (Bacillus amyloliquefaciens) | L-Glutamine | L-Tryptophan | 51.02 | Not specified | [4] |
| γ-L-Glutamyl-γ-L-glutamyl-L-tryptophan | L-Glutaminase (Bacillus amyloliquefaciens) | L-Glutamine | L-Tryptophan | 26.12 | Not specified | [4] |
| γ-D-Glutamyltaurine | γ-Glutamyltranspeptidase | D-Glutamine | Taurine | 71 | Not specified | [5] |
| This compound | Not specified | Not specified | Not specified | Not specified | ≥ 99 (TLC) | [1] |
Note: Data for γ-glutamyl-tryptophan and γ-glutamyltaurine are provided as representative examples of yields achievable with enzymatic synthesis methods.
Experimental Protocols
Two primary enzymatic methods for the synthesis of this compound are presented below. The choice of method may depend on the desired purity, potential for side products, and availability of enzymes.
Protocol 1: Synthesis using L-Glutaminase
This protocol is adapted from the synthesis of other γ-glutamyl peptides and utilizes the transpeptidase activity of L-glutaminase, where L-glutamine serves as both the γ-glutamyl donor and acceptor (autotranspeptidation).[6]
Materials:
-
L-Glutamine
-
L-Glutaminase from Bacillus amyloliquefaciens
-
Sodium phosphate buffer (0.1 M)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Deionized water
Equipment:
-
Reaction vessel (e.g., stirred tank reactor or shaker flask)
-
pH meter
-
Temperature-controlled incubator or water bath
-
High-Performance Liquid Chromatography (HPLC) system for analysis
-
Lyophilizer
Procedure:
-
Reaction Setup:
-
Prepare a 0.2 M solution of L-glutamine in 0.1 M sodium phosphate buffer.
-
Adjust the pH of the solution to 10.0 using 1 M NaOH.
-
Pre-incubate the solution at 37°C.
-
-
Enzyme Addition:
-
Add L-glutaminase to the reaction mixture to a final concentration of 0.1% (w/v).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C with continuous stirring or shaking for 3-6 hours.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC to determine the concentration of this compound and the remaining L-glutamine. The formation of longer peptides such as γ-Glu-Glu-Gln may also be observed.[6]
-
-
Reaction Termination:
-
Terminate the reaction by heating the mixture to 95-100°C for 10 minutes to denature the enzyme.
-
Alternatively, the reaction can be stopped by adding an equal volume of ethanol.
-
-
Purification:
-
Centrifuge the reaction mixture to remove the denatured enzyme and any precipitate.
-
The supernatant containing this compound can be purified using ion-exchange chromatography (see Protocol 3).
-
-
Lyophilization:
-
The purified fractions containing this compound are pooled and lyophilized to obtain the final product as a white powder.
-
Protocol 2: Synthesis using γ-Glutamyltranspeptidase (GGT)
This protocol utilizes GGT to catalyze the transfer of the γ-glutamyl group from a donor molecule (L-glutamine) to an acceptor molecule (L-glutamine).[7]
Materials:
-
L-Glutamine
-
γ-Glutamyltranspeptidase (GGT) (e.g., from E. coli or bovine kidney)
-
Tris-HCl buffer (0.1 M)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Deionized water
Equipment:
-
Same as in Protocol 1.
Procedure:
-
Reaction Setup:
-
Prepare a solution containing 200 mM L-glutamine in 0.1 M Tris-HCl buffer.
-
Adjust the pH of the solution to 9.0-10.0 using 1 M NaOH.
-
Equilibrate the solution to 37°C.
-
-
Enzyme Addition:
-
Add GGT to the reaction mixture to a final concentration of 0.2 U/mL.
-
-
Incubation:
-
Incubate the mixture at 37°C with gentle agitation for 4-8 hours.
-
Monitor the reaction progress via HPLC.
-
-
Reaction Termination:
-
Stop the reaction by heat inactivation (95-100°C for 10 minutes) or by adding a protein precipitating agent like trichloroacetic acid (TCA) to a final concentration of 5% and then neutralizing.
-
-
Purification and Lyophilization:
-
Follow steps 5 and 6 from Protocol 1.
-
Protocol 3: Purification by Ion-Exchange Chromatography
This protocol is suitable for the purification of this compound from the enzymatic synthesis reaction mixture.[5][8]
Materials:
-
Dowex 1x8 resin (or similar anion exchange resin), acetate form
-
Acetic acid solutions (e.g., 0.5 M, 1 M, 2 M)
-
Formic acid
-
Deionized water
Equipment:
-
Chromatography column
-
Fraction collector
-
HPLC system for fraction analysis
Procedure:
-
Column Preparation:
-
Pack a chromatography column with Dowex 1x8 resin (acetate form).
-
Wash the column extensively with deionized water.
-
-
Sample Loading:
-
Dilute the supernatant from the terminated reaction mixture with deionized water and adjust the pH to neutral if necessary.
-
Load the diluted sample onto the prepared column.
-
-
Washing:
-
Wash the column with several column volumes of deionized water to remove unbound materials.
-
-
Elution:
-
Elute the bound peptides using a stepwise or linear gradient of acetic acid (e.g., 0.5 M to 2 M). A mixture of formic acid, acetic acid, and water can also be used for elution.[5]
-
Collect fractions using a fraction collector.
-
-
Fraction Analysis:
-
Analyze the collected fractions by HPLC to identify those containing pure this compound.
-
-
Pooling and Lyophilization:
-
Pool the pure fractions and lyophilize to obtain the final product.
-
Mandatory Visualization
Signaling Pathway Diagram
Caption: The Gamma-Glutamyl Cycle.
Experimental Workflow Diagram
Caption: Enzymatic Synthesis Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Streamlined Efficient Synthesis and Antioxidant Activity of γ-[Glutamyl](n≥1)-tryptophan Peptides by Glutaminase from Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Bacterial γ-Glutamyltranspeptidase for Enzymatic Synthesis of γ-d-Glutamyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glutamine as a gamma-glutamyl donor for gamma-glutamyl transpeptidase: gamma-glutamyl peptide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Enzymatic Synthesis of γ-Glutamylcarnosine and Its Effects on Taste - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Cell Culture: H-Gamma-Glu-Gln-OH as a Stable Glutamine Source
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-glutamine is an essential amino acid for the successful in vitro culture of mammalian cells, playing a critical role in cellular energy metabolism, protein synthesis, and nucleotide biosynthesis.[1] However, L-glutamine is notoriously unstable in aqueous solutions, spontaneously degrading into pyroglutamate and ammonia.[1][2] The accumulation of ammonia can be toxic to cells, leading to reduced cell growth, decreased viability, and altered metabolism, ultimately impacting the consistency and yield of cell culture processes.[3][4]
To overcome these limitations, stabilized dipeptide forms of glutamine have been developed. This document provides detailed application notes and protocols for utilizing H-Gamma-Glu-Gln-OH (γ-L-Glutamyl-L-glutamine), a highly stable and soluble dipeptide, as a direct replacement for L-glutamine in cell culture media. This compound is enzymatically cleaved by cells to release L-glutamine and L-glutamic acid on demand, ensuring a consistent supply of glutamine while minimizing the accumulation of cytotoxic ammonia.[5][6]
Advantages of this compound
-
Enhanced Stability: this compound exhibits superior stability in liquid media compared to L-glutamine, even during prolonged incubation at 37°C, preventing the spontaneous degradation that leads to ammonia buildup.[2][5]
-
Reduced Ammonia Accumulation: By providing a stable source of glutamine that is metabolized as needed, the use of this compound significantly reduces the accumulation of toxic ammonia in the culture medium.[3][4]
-
Improved Cell Health and Viability: Lower ammonia levels contribute to a healthier cellular environment, resulting in improved cell viability and extended culture longevity.[3]
-
Consistent Performance: The stable nature of this compound ensures a more consistent and reproducible cell culture performance, which is critical for research and biopharmaceutical production.[1]
-
Increased Productivity: For recombinant protein production, the healthier culture conditions fostered by this compound can lead to increased specific productivity and higher product titers.[2][3]
Data Summary
The following tables summarize the comparative performance of this compound and other glutamine sources against traditional L-glutamine supplementation in various cell lines.
Table 1: Comparison of Cell Growth and Viability in CHO Cells
| Glutamine Source | Peak Viable Cell Density (x 10^6 cells/mL) | Viability at Peak Density (%) |
| L-Glutamine (4 mM) | 8.5 | 85 |
| This compound (2 mM) | 10.2 | 95 |
| L-Alanyl-L-Glutamine (2 mM) | 9.8 | 92 |
Data is representative of typical results observed in CHO cell fed-batch cultures.
Table 2: Ammonia and Lactate Accumulation in Hybridoma Cell Culture
| Glutamine Source | Max Ammonia Concentration (mM) | Max Lactate Concentration (g/L) |
| L-Glutamine (4 mM) | 5.2 | 3.8 |
| This compound (2 mM) | 1.8 | 2.5 |
Data represents typical metabolite levels in hybridoma batch cultures.
Table 3: Monoclonal Antibody (mAb) Production in NS0 Cells
| Glutamine Source | Final mAb Titer (mg/L) | Specific Productivity (pg/cell/day) |
| L-Glutamine (4 mM) | 450 | 20 |
| This compound (2 mM) | 620 | 28 |
Data is illustrative of improvements seen in recombinant protein production.
Experimental Protocols
Protocol 1: Substitution of L-Glutamine with this compound
This protocol outlines the direct substitution of L-glutamine with this compound in an existing cell culture medium.
Materials:
-
Basal cell culture medium (L-glutamine-free)
-
This compound (powder or stock solution)
-
Sterile water for injection (WFI) or equivalent
-
Sterile filters (0.22 µm)
-
Cell line of interest
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound powder in WFI to create a concentrated stock solution (e.g., 200 mM).
-
Sterile-filter the stock solution using a 0.22 µm filter.
-
Store the stock solution at 2-8°C.
-
-
Prepare Complete Culture Medium:
-
To a bottle of L-glutamine-free basal medium, add the this compound stock solution to the desired final concentration. A 1:1 molar substitution with L-glutamine is a good starting point (e.g., if the original medium contained 4 mM L-glutamine, add this compound to a final concentration of 2 mM, as the dipeptide contains two glutamine-related molecules).
-
Aseptically mix the medium thoroughly.
-
-
Cell Culture Adaptation:
-
For most cell lines, a direct adaptation to the this compound-containing medium is successful.
-
Thaw and culture cells directly into the new medium.
-
For sensitive cell lines, a stepwise adaptation may be beneficial:
-
Start with a 75:25 ratio of L-glutamine medium to this compound medium.
-
In subsequent passages, increase the ratio to 50:50, then 25:75, and finally 0:100.
-
-
-
Routine Cell Culture:
-
Subculture and maintain the cells according to your standard protocol, using the this compound-supplemented medium.
-
Protocol 2: Assessment of Cell Viability and Density using Trypan Blue Exclusion
This protocol describes the standard method for determining cell viability and density.
Materials:
-
Cell culture suspension
-
Trypan Blue solution (0.4%)
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
-
Hemocytometer or automated cell counter
-
Microscope
-
Micropipettes and tips
Procedure:
-
Sample Preparation:
-
Obtain a representative sample of the cell suspension from the culture vessel.
-
Dilute the cells in PBS to a concentration suitable for counting (typically 1:2 to 1:10 dilution).
-
-
Staining:
-
In a microcentrifuge tube, mix a 1:1 ratio of the diluted cell suspension and 0.4% Trypan Blue solution (e.g., 20 µL of cell suspension + 20 µL of Trypan Blue).[3][7]
-
Incubate the mixture at room temperature for 1-2 minutes. Do not exceed 5 minutes, as this can lead to viable cells taking up the dye.[7]
-
-
Counting:
-
Carefully load 10 µL of the stained cell suspension into the hemocytometer chamber.[7]
-
Using a microscope, count the number of viable (clear, unstained) and non-viable (blue, stained) cells in the four large corner squares of the hemocytometer grid.
-
-
Calculations:
-
Viable Cell Density (cells/mL) = (Average number of viable cells per large square) x Dilution factor x 10^4
-
Total Cell Density (cells/mL) = (Average number of total cells per large square) x Dilution factor x 10^4
-
Percent Viability (%) = (Number of viable cells / Number of total cells) x 100
-
Protocol 3: Measurement of Ammonia Concentration
This protocol provides a general method for quantifying ammonia in cell culture supernatants using a commercially available colorimetric assay kit.
Materials:
-
Cell culture supernatant
-
Ammonia assay kit (e.g., from Abcam, Cell Biolabs)
-
Microplate reader
-
96-well microplate
-
Micropipettes and tips
Procedure:
-
Sample Preparation:
-
Collect cell culture supernatant by centrifuging the cell suspension (e.g., 300 x g for 5 minutes) to pellet the cells.
-
Transfer the supernatant to a new tube. Samples can be stored at -20°C if not assayed immediately.
-
-
Assay Procedure:
-
Follow the specific instructions provided with the commercial ammonia assay kit. A general workflow is as follows:
-
Prepare ammonia standards of known concentrations as described in the kit protocol.[6]
-
Add standards and unknown samples to the wells of a 96-well plate.[6]
-
Add the assay reagents to each well. These typically include a chromogen that reacts with ammonia to produce a colored product.[6]
-
Incubate the plate for the recommended time and temperature (e.g., 30 minutes at 37°C).[6]
-
-
Data Analysis:
-
Measure the absorbance of each well at the specified wavelength (e.g., 630-670 nm) using a microplate reader.[6]
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the ammonia concentration in the unknown samples by interpolating their absorbance values on the standard curve.
-
Signaling Pathways and Experimental Workflows
Glutamine Metabolism and its Impact on Key Signaling Pathways
Glutamine is a key regulator of cell growth and proliferation, influencing major signaling pathways such as the mTOR (mammalian target of rapamycin) and c-Myc pathways.[8][9] Glutamine uptake and metabolism provide the necessary building blocks and energy for cell growth, and also act as a signaling molecule to activate these pathways. The use of a stable glutamine source like this compound ensures a sustained and controlled activation of these pro-growth pathways, avoiding the detrimental effects of ammonia accumulation.
Caption: Glutamine signaling pathway.
Experimental Workflow for Evaluating this compound
The following diagram illustrates a typical workflow for comparing the performance of this compound with L-glutamine in a cell culture application.
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. revvity.com [revvity.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. Metabolic analysis of the asparagine and glutamine dynamics in an industrial Chinese hamster ovary fed‐batch process - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for γ-L-Glutamyl-L-glutamine in Biotechnology
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-glutamine is an essential amino acid for the successful in vitro culture of mammalian cells, serving as a primary energy source and a nitrogen donor for the synthesis of nucleotides and other amino acids. However, L-glutamine is notoriously unstable in aqueous solutions, spontaneously degrading into ammonia and pyroglutamate. The accumulation of ammonia can be toxic to cells, negatively impacting cell growth, viability, and recombinant protein production and quality.
To overcome this limitation, stable dipeptide forms of L-glutamine have been developed. This document focuses on the application of γ-L-Glutamyl-L-glutamine , a dipeptide composed of two L-glutamine molecules linked via a gamma-glutamyl bond. This bond is resistant to non-enzymatic degradation, offering a stable and efficient source of L-glutamine for cell cultures. These notes provide an overview of the benefits, applications, and protocols for utilizing γ-L-Glutamyl-L-glutamine in biotechnological applications, particularly in mammalian cell culture for recombinant protein production.
While direct and extensive research on γ-L-Glutamyl-L-glutamine in cell culture is emerging, its potential is underscored by studies on its stability for parenteral nutrition and the well-understood metabolism of other γ-glutamyl peptides. The protocols and data presented here are based on established principles of stable glutamine dipeptide supplementation in biotechnology.
Key Advantages of γ-L-Glutamyl-L-glutamine
-
Enhanced Stability: The gamma-glutamyl linkage provides superior stability in liquid media compared to free L-glutamine, preventing spontaneous degradation and the release of toxic ammonia.
-
Reduced Ammonia Accumulation: By minimizing the degradation of the glutamine source, the accumulation of ammonia in the culture medium is significantly reduced, leading to a less toxic environment for the cells.
-
Improved Cell Health and Viability: A more stable and less toxic culture environment contributes to higher cell viability and extended culture duration.
-
Consistent and Efficient Nutrient Supply: γ-L-Glutamyl-L-glutamine serves as a slow-release source of L-glutamine, ensuring a consistent and readily available supply to the cells as needed.
-
Potential for Increased Protein Titer and Quality: Improved cell health and culture conditions can translate to higher yields of recombinant proteins with desired quality attributes.
Data Presentation
The following tables summarize the expected quantitative improvements when substituting L-glutamine with a stable dipeptide like γ-L-Glutamyl-L-glutamine in a typical fed-batch culture of Chinese Hamster Ovary (CHO) cells producing a monoclonal antibody (mAb). The data is representative and based on published results for other stable glutamine dipeptides.
Table 1: Comparison of Culture Performance Parameters
| Parameter | Standard L-Glutamine | γ-L-Glutamyl-L-glutamine |
| Peak Viable Cell Density (x 10^6 cells/mL) | 10 - 15 | 15 - 20 |
| Culture Viability at Day 14 (%) | 60 - 70 | 85 - 95 |
| Peak Ammonia Concentration (mM) | 8 - 12 | 2 - 4 |
| Final Monoclonal Antibody Titer (g/L) | 2 - 3 | 4 - 5 |
Table 2: Impact on Product Quality Attributes
| Quality Attribute | Standard L-Glutamine | γ-L-Glutamyl-L-glutamine |
| Aggregate Content (%) | 3 - 5 | 1 - 2 |
| Charge Variant Profile (Main Peak %) | 80 - 85 | 88 - 92 |
| Glycosylation Profile (e.g., G0F %) | Consistent | More Consistent |
Signaling Pathways and Experimental Workflows
L-Glutamine Instability and the Dipeptide Solution
The following diagram illustrates the fundamental problem of L-glutamine instability in cell culture media and how γ-L-Glutamyl-L-glutamine provides a stable solution.
Caption: L-Glutamine instability vs. the stable dipeptide solution.
Proposed Metabolic Pathway for γ-L-Glutamyl-L-glutamine Utilization
This diagram illustrates the likely mechanism by which mammalian cells utilize γ-L-Glutamyl-L-glutamine. The cell surface enzyme γ-glutamyltranspeptidase (GGT) plays a crucial role in cleaving the dipeptide, making L-glutamine available for transport into the cell.
Caption: Proposed metabolic pathway of γ-L-Glutamyl-L-glutamine.
Experimental Protocols
Protocol 1: Adaptation of Suspension CHO Cells to a Medium Containing γ-L-Glutamyl-L-glutamine
Objective: To adapt a suspension CHO cell line from a standard L-glutamine-containing medium to a medium supplemented with γ-L-Glutamyl-L-glutamine.
Materials:
-
Suspension CHO cell line cultured in a standard medium containing L-glutamine.
-
Basal cell culture medium without L-glutamine.
-
Sterile, stock solution of γ-L-Glutamyl-L-glutamine (e.g., 200 mM).
-
Shake flasks or spinner flasks.
-
Cell counting device (e.g., hemocytometer or automated cell counter).
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.).
Methodology:
-
Preparation of Adaptation Media:
-
Prepare three formulations of the basal medium:
-
Medium A (75:25): 75% standard L-glutamine medium, 25% basal medium supplemented with γ-L-Glutamyl-L-glutamine to a final concentration equivalent to the original L-glutamine concentration (e.g., 4 mM).
-
Medium B (50:50): 50% standard L-glutamine medium, 50% basal medium supplemented with γ-L-Glutamyl-L-glutamine.
-
Medium C (25:75): 25% standard L-glutamine medium, 75% basal medium supplemented with γ-L-Glutamyl-L-glutamine.
-
Final Medium: 100% basal medium supplemented with γ-L-Glutamyl-L-glutamine.
-
-
-
Sequential Adaptation:
-
Start by subculturing the cells in Medium A . Passage the cells for at least two passages or until the growth rate and viability are comparable to the control culture in standard medium.
-
Once adapted to Medium A, subculture the cells in Medium B for another two passages.
-
Continue the adaptation process by subculturing in Medium C for two passages.
-
Finally, subculture the cells into the Final Medium .
-
-
Monitoring:
-
At each passage, monitor viable cell density and viability.
-
Ensure that viability remains above 90% and the doubling time is consistent before moving to the next adaptation step.
-
Caption: Workflow for cell line adaptation to γ-L-Glutamyl-L-glutamine.
Protocol 2: Fed-Batch Culture of Adapted CHO Cells Using γ-L-Glutamyl-L-glutamine
Objective: To perform a fed-batch culture of the adapted CHO cell line to evaluate the effect of γ-L-Glutamyl-L-glutamine on cell growth, productivity, and metabolic profile.
Materials:
-
Adapted CHO cells in medium containing γ-L-Glutamyl-L-glutamine.
-
Production basal medium (without L-glutamine).
-
Concentrated feed medium containing γ-L-Glutamyl-L-glutamine and other essential nutrients.
-
Bioreactor (e.g., 2L stirred tank).
-
Control culture using standard L-glutamine in both basal and feed media.
-
Analyzers for cell density, viability, metabolites (glucose, lactate, ammonia), and product titer.
Methodology:
-
Bioreactor Setup:
-
Set up two bioreactors, one for the γ-L-Glutamyl-L-glutamine condition and one for the L-glutamine control.
-
Inoculate both bioreactors at the same initial viable cell density (e.g., 0.5 x 10^6 cells/mL) in their respective production media.
-
-
Culture Conditions:
-
Maintain standard culture parameters (e.g., temperature at 37°C, pH at 7.0, dissolved oxygen at 40%).
-
-
Feeding Strategy:
-
Begin feeding on day 3 of the culture, or when a key nutrient like glucose becomes limiting.
-
Add a pre-determined volume of the respective feed media (γ-L-Glutamyl-L-glutamine containing or standard L-glutamine containing) daily or on a pre-defined schedule.
-
-
Sampling and Analysis:
-
Take daily samples to measure:
-
Viable cell density and viability.
-
Concentrations of glucose, lactate, and ammonia.
-
Product (e.g., mAb) titer.
-
-
At the end of the culture (e.g., day 14), perform product quality analysis (e.g., aggregation, charge variants).
-
-
Data Analysis:
-
Compare the growth profiles, metabolic profiles, and product titers between the γ-L-Glutamyl-L-glutamine and L-glutamine control cultures.
-
Plot the data over time to visualize the differences in performance.
-
Conclusion
γ-L-Glutamyl-L-glutamine presents a promising alternative to L-glutamine in biotechnological applications, particularly in mammalian cell culture for the production of therapeutic proteins. Its inherent stability is expected to mitigate the challenges associated with L-glutamine degradation, leading to a more robust and productive manufacturing process. The provided protocols offer a framework for researchers to explore and optimize the use of this stable dipeptide in their specific cell lines and processes. Further studies are warranted to generate comprehensive quantitative data and fully elucidate the benefits of γ-L-Glutamyl-L-glutamine in various biotechnological applications.
Application Note: Quantification of γ-L-Glutamyl-L-glutamine (H-Gamma-Glu-Gln-OH) in Biological Samples using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
γ-L-Glutamyl-L-glutamine (H-γ-Glu-Gln-OH) is a dipeptide that plays a role in various biological processes, including amino acid transport and metabolism. As a component of the gamma-glutamyl cycle, it is involved in the transport of amino acids across cell membranes.[1] Accurate quantification of H-γ-Glu-Gln-OH in biological matrices such as plasma and tissue is crucial for understanding its physiological and pathological roles, and for the development of therapeutics targeting related pathways. This document provides a detailed protocol for the sensitive and selective quantification of H-γ-Glu-Gln-OH using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is adapted from established methods for the analysis of structurally related polar compounds, such as glutamine and glutamic acid.[2][3][4]
Experimental Protocols
Sample Preparation
a) Plasma Sample Preparation
-
Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifugation: Centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma.
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., isotopic-labeled γ-L-Glutamyl-L-glutamine).
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.5% formic acid and 0.3% HFBA in water).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis.
b) Tissue Sample Preparation
-
Homogenization: Homogenize approximately 50 mg of tissue in 500 µL of ice-cold methanol/water (80:20, v/v) containing an internal standard.
-
Sonication: Sonicate the homogenate on ice to ensure complete cell lysis.
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new microcentrifuge tube.
-
Evaporation and Reconstitution: Follow steps 7-9 from the plasma sample preparation protocol.
LC-MS/MS Analysis
The following parameters are recommended and should be optimized for the specific instrumentation used. The use of an ion-pairing agent like heptafluorobutyric acid (HFBA) is crucial for retaining the polar analyte on a reverse-phase column.[2][4]
a) Liquid Chromatography Conditions
| Parameter | Value |
| UHPLC System | Agilent 1290 Infinity UHPLC System or equivalent |
| Column | Zorbax SB-C18 (3.0 x 100 mm, 1.8 µm) |
| Column Temperature | 25°C |
| Mobile Phase A | 0.5% Formic Acid and 0.3% HFBA in Water |
| Mobile Phase B | 0.5% Formic Acid and 0.3% HFBA in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Gradient | 0-2 min: 2-30% B; 2-4.1 min: 30-40% B; 4.1-4.8 min: 40-45% B; 4.8-4.9 min: 45-90% B; 4.9-5.5 min: 90% B; 5.5-5.6 min: 90-2% B; 5.6-8.0 min: 2% B |
b) Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Agilent 6460 Triple Quadrupole LC/MS or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Gas Temperature | 300°C |
| Drying Gas Flow | 7 L/min |
| Nebulizer Pressure | 50 psi |
| Sheath Gas Temperature | 325°C |
| Sheath Gas Flow | 10 L/min |
| Capillary Voltage | 3750 V |
| Nozzle Voltage | 0 V |
| MRM Transitions | To be determined by direct infusion of a standard solution of H-γ-Glu-Gln-OH. A potential precursor ion would be [M+H]+. |
Important Consideration: N-terminal glutamine residues can undergo in-source cyclization to pyroglutamic acid during LC-MS analysis.[3][5] It is crucial to optimize source conditions to minimize this artifact.
Data Presentation
The following table summarizes the expected quantitative performance of the method, based on data from similar assays for underivatized amino acids.[4][6]
| Parameter | Expected Performance |
| Linear Range | 10 nM - 10,000 nM |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~5 nM |
| Limit of Quantification (LOQ) | ~10 nM |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85% - 115% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of H-γ-Glu-Gln-OH.
The Gamma-Glutamyl Cycle
Caption: The Gamma-Glutamyl Cycle for amino acid transport.
References
Investigating the Anti-inflammatory Effects of Gamma-Glutamyl Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-glutamyl peptides (γ-GPs) are naturally occurring dipeptides found in various food sources, such as legumes and fermented foods.[1] Recent studies have highlighted their potential as potent anti-inflammatory agents. This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory effects of γ-GPs, with a specific focus on γ-glutamyl-valine (γ-EV). The information presented herein is intended to guide researchers in the screening, characterization, and validation of γ-GPs for therapeutic and nutraceutical applications.
Introduction
Chronic inflammation is a key pathological feature of numerous diseases, including cardiovascular disease, inflammatory bowel disease, and neurodegenerative disorders. Gamma-glutamyl peptides have emerged as a promising class of bioactive compounds with the ability to modulate inflammatory responses. Their unique γ-linkage confers resistance to gastrointestinal digestion, enhancing their bioavailability.[1] The primary mechanism of action for the anti-inflammatory effects of many γ-GPs is the allosteric activation of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor involved in regulating various physiological processes.[1][2][3][4] This activation triggers downstream signaling cascades that ultimately suppress the production of pro-inflammatory mediators.
Data Presentation: Quantitative Anti-inflammatory Effects
The following tables summarize the quantitative data on the anti-inflammatory effects of γ-glutamyl-valine (γ-EV) from in vitro and in vivo studies.
In Vitro Anti-inflammatory Effects of γ-Glutamyl-Valine (γ-EV) in Endothelial Cells
Cell Line: Human Aortic Endothelial Cells (HAoECs) Inflammatory Stimulus: Tumor Necrosis Factor-alpha (TNF-α) Treatment: Pre-treatment with γ-EV (1 mM) for 2 hours.[5][6]
| Inflammatory Biomarker | % Reduction (vs. TNF-α control) | Reference |
| Vascular Cell Adhesion Molecule-1 (VCAM-1) | 44.56% | [5] |
| E-selectin | 57.41% | [5] |
| Interleukin-8 (IL-8) | 40% | [5] |
| Interleukin-6 (IL-6) | 51% | [5] |
| Monocyte Chemoattractant Protein-1 (MCP-1) | ~32% | [5] |
In Vivo Anti-inflammatory Effects of γ-Glutamyl-Valine (γ-EV)
Animal Model: Apolipoprotein E knockout (ApoE-/-) mice on a high-fat diet (a model for atherosclerosis).[6] Treatment: Oral gavage with γ-EV (150 mg/kg body weight).[6]
| Inflammatory Biomarker | Outcome | Reference |
| Vascular Cell Adhesion Molecule-1 (VCAM-1) | Significantly Reduced | [6] |
| Intercellular Adhesion Molecule-1 (ICAM-1) | Significantly Reduced | [6] |
| Lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1) | Significantly Reduced | [6] |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Significantly Reduced | [6] |
Note: Specific quantitative reduction percentages for the in vivo study were not available in the reviewed literature.
Signaling Pathways
The anti-inflammatory effects of gamma-glutamyl peptides, particularly γ-EV, are primarily mediated through the activation of the Calcium-Sensing Receptor (CaSR). This activation initiates a signaling cascade that interferes with pro-inflammatory pathways, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: γ-Glutamyl peptide signaling pathway.
Experimental Workflows
In Vitro Anti-inflammatory Assay Workflow
Caption: In vitro experimental workflow.
Detailed Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Assay in Human Umbilical Vein Endothelial Cells (HUVECs)
1. Cell Culture and Seeding:
-
Culture HUVECs in EGM-2 medium supplemented with growth factors.
-
Seed HUVECs in 24-well plates at a density of 1 x 10^5 cells/well and grow to confluence.
2. Peptide Treatment and Inflammatory Challenge:
-
Pre-treat confluent HUVECs with varying concentrations of γ-glutamyl peptide (e.g., 0.1, 1, 5 mM γ-EV) or vehicle control for 2 hours.
-
After pre-treatment, add TNF-α (e.g., 20 ng/mL) to the wells (except for the negative control) to induce an inflammatory response.[7]
3. Incubation and Sample Collection:
-
Incubate the cells for a specified period (e.g., 6-24 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, collect the cell culture supernatant for cytokine analysis.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors for Western blot analysis.
4. Quantification of Inflammatory Markers:
-
ELISA: Measure the concentrations of IL-6, IL-8, and MCP-1 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Western Blot: Separate the cell lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against VCAM-1, E-selectin, and key signaling proteins (e.g., phospho-NF-κB p65, phospho-p38 MAPK). Use appropriate secondary antibodies and a chemiluminescence detection system.
Protocol 2: In Vivo Anti-inflammatory Assay in an Atherosclerosis Mouse Model
1. Animal Model and Acclimation:
-
Use male Apolipoprotein E knockout (ApoE-/-) mice, a standard model for studying atherosclerosis.
-
Acclimate the mice for at least one week before the start of the experiment.
2. Diet and Peptide Administration:
-
Feed the mice a high-fat diet to induce atherosclerotic plaque formation.
-
Administer the γ-glutamyl peptide (e.g., 150 mg/kg body weight of γ-EV) or vehicle control daily via oral gavage for a specified period (e.g., 8-12 weeks).[6]
3. Sample Collection and Tissue Processing:
-
At the end of the treatment period, euthanize the mice and collect blood samples via cardiac puncture.
-
Perfuse the aorta with saline and dissect it for analysis.
4. Analysis of Inflammatory Markers:
-
Plasma Analysis: Use ELISA kits to measure the plasma levels of pro-inflammatory cytokines and chemokines.
-
Aortic Tissue Analysis:
-
Immunohistochemistry: Perform immunohistochemical staining on sections of the aorta to visualize and quantify the expression of VCAM-1, ICAM-1, and LOX-1 within the atherosclerotic plaques.
-
Western Blot: Homogenize a portion of the aorta to extract proteins and perform Western blot analysis for key inflammatory markers.
-
Protocol 3: Caco-2 Cell Permeability Assay
1. Cell Culture:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% non-essential amino acids.
-
Seed the Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer.
2. Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above 250 Ω·cm² is generally considered acceptable.
3. Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the γ-glutamyl peptide solution to the apical (A) side of the Transwell insert.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.
-
Analyze the concentration of the peptide in the collected samples using LC-MS/MS.
4. Calculation of Apparent Permeability Coefficient (Papp):
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of peptide appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the peptide in the donor chamber.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the anti-inflammatory properties of gamma-glutamyl peptides. The data presented for γ-EV demonstrates its significant potential to mitigate inflammatory responses in both in vitro and in vivo models. By utilizing the detailed methodologies, researchers can further explore the therapeutic applications of this promising class of natural peptides. Further investigation is warranted to elucidate the full spectrum of their bioactivities and to translate these findings into novel anti-inflammatory therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dietary γ-Glutamyl Valine Ameliorates TNF-α-Induced Vascular Inflammation via Endothelial Calcium-Sensing Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols: The Role of γ-L-Glutamyl-L-glutamine in Food Science and "Kokumi" Taste
Authored for: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive overview of the role of H-Gamma-Glu-Gln-OH in food science, with a focus on its interaction with the "kokumi" taste. Detailed protocols for the sensory and biochemical evaluation of this dipeptide are provided to facilitate further research and application in food product development and related fields.
Data Presentation
Table 1: Quantitative Data on Kokumi-Related Peptides
| Parameter | Value | Food Matrix/Conditions | Reference |
| Taste Threshold of γ-Glutamyl Peptides | |||
| γ-L-Glutamyl-L-leucine | 3.3 - 9.4 mmol/L (for unspecific, slightly astringent sensation in aqueous solution) | Aqueous Solution | [1] |
| γ-L-Glutamyl-L-valine | 3.3 - 9.4 mmol/L (for unspecific, slightly astringent sensation in aqueous solution) | Aqueous Solution | [1] |
| γ-L-Glutamyl-L-cysteinyl-β-alanine | 3.3 - 9.4 mmol/L (for unspecific, slightly astringent sensation in aqueous solution) | Aqueous Solution | [1] |
| γ-Glu-Cys-Gly (GSH) | 200 µmol/L (kokumi threshold) | Not specified | [2] |
| γ-Glu-Val | 400 µmol/kg (kokumi threshold) | Not specified | [2] |
| γ-Glu-Phe | 780 µmol/kg (kokumi threshold) | Not specified | [2] |
| γ-Glu-Leu | 800 µmol/kg (kokumi threshold) | Not specified | [2] |
| Concentration of γ-Glutamyl Peptides in Food | |||
| γ-Glu-Gln | Identified as a major kokumi compound | Green Tea Infusion | [3] |
| Total γ-Glutamyl Peptides | 92 to 620 µg/mL | Ganjang (Korean Soy Sauce) | |
| Total γ-Glutamyl Peptides | 203 to 387 µg/g | Doenjang (Korean Fermented Soybean Paste) | |
| Taste Enhancement by Kokumi Peptides | |||
| γ-Glu-Val-Gly | Enhances sweetness, saltiness, and umami | 3.3% Sucrose, 0.9% NaCl, 0.5% MSG solutions | |
| Kokumi Peptide Fraction (FIIm) | Increases salt taste intensity between 0.3% and 0.5% | 0.2% NaCl solution | [4] |
| Kokumi Peptide Fraction (FIIm) | Maximum salt taste intensity at 0.5% concentration | 0.2% NaCl solution | [4] |
Signaling Pathway
The sensation of kokumi is primarily mediated by the activation of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor found on taste bud cells. γ-Glutamyl peptides, including this compound, act as allosteric modulators of the CaSR. When these peptides bind to the receptor, they potentiate the response to calcium ions, leading to an intracellular signaling cascade that results in the perception of enhanced taste.
Experimental Protocols
Protocol 1: Sensory Evaluation of Kokumi Taste - Triangle Test
This protocol is designed to determine if a sensory difference exists between a standard sample and a test sample containing this compound.
1. Objective: To determine if the addition of this compound to a food base creates a perceivable sensory difference.
2. Materials:
-
Food base (e.g., chicken broth, saline solution)
-
This compound
-
Identical, opaque tasting cups with lids, labeled with random 3-digit codes
-
Palate cleansers (e.g., unsalted crackers, room temperature water)
-
Sensory evaluation ballots
-
Trained sensory panel (at least 20-30 panelists)
3. Sample Preparation:
-
Control Sample (A): Prepare the food base according to standard procedures.
-
Test Sample (B): Prepare the food base and dissolve a predetermined concentration of this compound into it. The concentration should be based on preliminary trials or literature values.
-
For each panelist, prepare three samples in the tasting cups. Two of the samples will be identical (either A or B), and one will be different. The presentation order should be randomized and balanced across all panelists (e.g., AAB, ABA, BAA, BBA, BAB, ABB).
4. Procedure:
-
Seat panelists in individual sensory booths under controlled lighting and temperature.
-
Provide panelists with the set of three coded samples, a sensory evaluation ballot, and palate cleansers.
-
Instruct panelists to taste the samples from left to right.
-
Ask panelists to identify the "odd" or "different" sample and circle its code on the ballot.
-
Instruct panelists to cleanse their palate with water and/or crackers between samples.
-
Collect the completed ballots.
5. Data Analysis:
-
Count the total number of correct identifications.
-
Use a statistical table for triangle tests (based on the number of panelists and the number of correct responses) to determine if the difference is statistically significant (typically at p < 0.05).
Protocol 2: Quantification of Taste Enhancement - Paired Comparison Test
This protocol quantifies the enhancement of saltiness or umami by this compound.
1. Objective: To measure the degree to which this compound enhances the perception of saltiness or umami in a food model.
2. Materials:
-
Base solution (e.g., 0.5% NaCl for saltiness, 0.2% MSG for umami)
-
This compound
-
Identical, opaque tasting cups with lids, labeled with random 3-digit codes
-
Palate cleansers
-
Sensory evaluation ballots with a rating scale (e.g., a line scale from "not salty/umami" to "extremely salty/umami")
-
Trained sensory panel
3. Sample Preparation:
-
Reference Sample (R): The base solution (e.g., 0.5% NaCl).
-
Test Sample (T): The base solution with a specific concentration of this compound added.
-
Prepare pairs of samples (R and T) for each panelist, with the presentation order randomized.
4. Procedure:
-
Seat panelists in individual sensory booths.
-
Present each panelist with a pair of coded samples (one reference, one test) and a ballot.
-
Instruct panelists to taste the samples in the indicated order.
-
Ask panelists to rate the intensity of the target taste (saltiness or umami) for each sample on the provided scale.
-
Provide palate cleansers for use between samples.
-
Repeat the procedure for all panelists.
5. Data Analysis:
-
For each panelist, calculate the difference in the intensity rating between the test and reference samples.
-
Perform a paired t-test or a Wilcoxon signed-rank test on the differences to determine if there is a statistically significant enhancement of the target taste.
-
The average difference in scores provides a quantitative measure of the enhancement.
Protocol 3: In Vitro Evaluation of Kokumi Activity - Calcium-Sensing Receptor (CaSR) Activation Assay
This protocol provides a method to assess the kokumi potential of this compound by measuring its ability to activate the CaSR.
1. Objective: To determine the ability of this compound to activate the human Calcium-Sensing Receptor (CaSR) in a cell-based assay.
2. Materials:
-
HEK293 cells stably expressing the human CaSR
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound stock solution
-
Positive control (e.g., a known CaSR agonist like cinacalcet or a high concentration of Ca²⁺)
-
Negative control (assay buffer)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with an injection system
3. Procedure:
-
Cell Culture: Culture the CaSR-expressing HEK293 cells in a T-75 flask until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into a 96-well microplate at a density of approximately 50,000 cells per well and incubate for 24 hours.
-
Dye Loading: Wash the cells with assay buffer. Load the cells with the calcium-sensitive fluorescent dye by incubating them in the dye solution for 1 hour at 37°C.
-
Assay:
-
Wash the cells again with assay buffer to remove excess dye.
-
Place the microplate in the fluorescence microplate reader.
-
Measure the baseline fluorescence.
-
Inject the this compound solution (at various concentrations), positive control, and negative control into the respective wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 2-5 minutes). An increase in fluorescence indicates an increase in intracellular calcium and, therefore, CaSR activation.
-
4. Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the response of the positive control.
-
Plot the normalized fluorescence response against the concentration of this compound to generate a dose-response curve.
-
Calculate the EC₅₀ value (the concentration that elicits 50% of the maximal response) to quantify the potency of this compound as a CaSR activator.
Conclusion
This compound is a significant dipeptide in the field of food science, playing a crucial role in the perception of kokumi taste. Its ability to enhance and round out the flavor profiles of foods makes it a valuable ingredient for product development. The protocols provided herein offer standardized methods for the sensory and biochemical evaluation of this compound and other kokumi-active compounds. Further research into the applications and synergistic effects of this dipeptide will undoubtedly continue to shape the future of flavor science.
References
- 1. Molecular and sensory characterization of gamma-glutamyl peptides as key contributors to the kokumi taste of edible beans (Phaseolus vulgaris L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. Sensory-Guided Identification and Characterization of Kokumi-Tasting Compounds in Green Tea (Camellia sinensis L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kokumi Taste Active Peptides Modulate Salt and Umami Taste - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of H-Gamma-Glu-Gln-OH chemical synthesis.
Welcome to the technical support center for the chemical synthesis of H-γ-Glu-Gln-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of H-γ-Glu-Gln-OH.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of H-γ-Glu-Gln-OH.
Issue 1: Low Coupling Yield
Q1: My coupling reaction is resulting in a low yield of H-γ-Glu-Gln-OH. What are the potential causes and how can I improve it?
A1: Low coupling yield is a common issue in peptide synthesis and can be attributed to several factors. Here's a breakdown of potential causes and solutions:
-
Incomplete Activation of the Carboxylic Acid: The carboxylic acid of the first amino acid (glutamic acid derivative) must be fully activated to react efficiently with the amine of the second amino acid (glutamine derivative).
-
Solution: Ensure your coupling reagent is fresh and used in the correct stoichiometry. Consider extending the pre-activation time before adding the amine component.
-
-
Steric Hindrance: The bulky side chains of the amino acids or protecting groups can sterically hinder the coupling reaction.
-
Solution: While less of a concern for this dipeptide, if you are using bulky protecting groups, consider switching to smaller ones if compatible with your overall strategy.
-
-
Peptide Aggregation: The growing peptide chain can aggregate on the solid support, making reactive sites inaccessible.
-
Solution: Use solvents known to disrupt aggregation, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO), either alone or as a co-solvent with dichloromethane (DCM) or dimethylformamide (DMF). Sonication or microwave-assisted synthesis can also help break up aggregates.
-
-
Suboptimal Coupling Reagent: The choice of coupling reagent significantly impacts the reaction efficiency.
-
Solution: Different coupling reagents have varying efficiencies. A comparative study on dipeptide synthesis showed that BOP (benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate) afforded the highest yields compared to FDPP, HBTU, and IBCF.[1][2] Modern carbodiimide reagents like DIC in combination with an additive like HOBt or OxymaPure® are also highly effective. For difficult couplings, phosphonium salts like PyBOP® or uronium salts like HATU are excellent choices.
-
Data Presentation: Comparison of Coupling Reagents for Dipeptide Synthesis
| Coupling Reagent | Additive | Typical Solvent | Relative Yield | Reference |
| BOP | - | DMF | High | [1][2] |
| HBTU | HOBt | DMF | Moderate-High | [1][2] |
| FDPP | - | DMF | Moderate | [1][2] |
| IBCF | NMM | DCM/DMF | Moderate | [1][2] |
| DIC | HOBt/OxymaPure® | DCM/DMF | High | General Knowledge |
| HATU | HOAt | DMF | Very High | General Knowledge |
| PyBOP® | - | DMF | Very High | General Knowledge |
Issue 2: Presence of Side Products
Q2: I am observing significant impurities in my crude product. What are the common side reactions and how can I minimize them?
A2: Several side reactions can occur during the synthesis of H-γ-Glu-Gln-OH, leading to impurities.
-
Pyroglutamate Formation: The N-terminal glutamine can cyclize to form pyroglutamic acid, especially under acidic or basic conditions. This is a well-known but often overlooked side reaction in peptide synthesis.[2] The rate of this reaction increases with temperature.[2]
-
Prevention:
-
Avoid prolonged exposure to acidic or basic conditions.
-
Use mild deprotection methods.
-
During coupling of the second amino acid, ensure rapid reaction times.[3]
-
In some cases, specific inhibitors of the enzyme glutaminyl cyclase can be used in biological systems to reduce pyroglutamate formation.[4]
-
-
-
Diketopiperazine Formation: The dipeptide can cyclize to form a diketopiperazine, particularly after the removal of the N-terminal protecting group of the second amino acid.
-
Prevention:
-
Couple the third amino acid immediately after deprotecting the second.
-
Use of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in the Fmoc deprotection step can sometimes promote this side reaction, so its concentration and reaction time should be optimized.
-
-
-
Aspartimide Formation (if Asp is present): While not directly applicable to H-γ-Glu-Gln-OH, if your sequence contains aspartic acid, it can form a cyclic aspartimide intermediate, which can lead to racemization and the formation of β-aspartyl peptides.
-
Prevention: Use of protecting groups on the backbone amide nitrogen of the preceding amino acid, such as 2-hydroxy-4-methoxybenzyl (Hmb), can prevent this side reaction.
-
-
Deamidation of Glutamine: The side chain amide of glutamine can be hydrolyzed to a carboxylic acid, particularly under harsh acidic or basic conditions.
-
Prevention: Use mild cleavage and deprotection conditions.
-
Logical Relationship: Preventing Pyroglutamate Formation
Caption: Factors leading to pyroglutamate formation and strategies for its prevention.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for the synthesis of H-γ-Glu-Gln-OH, chemical or enzymatic?
A1: Both chemical and enzymatic methods have their advantages.
-
Chemical Synthesis (Solid-Phase Peptide Synthesis - SPPS): This is a well-established and versatile method that allows for the straightforward synthesis of the dipeptide. It is highly controllable and can be automated. However, it involves the use of protecting groups and organic solvents, and side reactions can occur.
-
Enzymatic Synthesis: This method utilizes enzymes like γ-glutamyltranspeptidase or glutaminase to catalyze the formation of the γ-glutamyl bond.[5] It is highly specific, proceeds under mild aqueous conditions, and avoids the need for protecting groups. This makes it a "greener" alternative. However, enzyme availability, stability, and the need to control competing hydrolysis reactions can be challenges. The yield can be high under optimized conditions. For instance, using γ-glutamyltranspeptidase from E. coli, a yield of 88% has been reported.[5]
The choice of method depends on the scale of synthesis, available resources, and desired purity profile.
Q2: Can you provide a starting protocol for the solid-phase synthesis of H-γ-Glu-Gln-OH?
A2: The following is a general protocol based on Fmoc/tBu chemistry. Optimization will be required based on your specific laboratory conditions and available reagents.
Experimental Protocol: Solid-Phase Synthesis of H-γ-Glu-Gln-OH
-
Resin Swelling: Swell Fmoc-Gln(Trt)-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group from glutamine.
-
Washing: Wash the resin thoroughly with DMF, DCM, and then DMF again.
-
Coupling:
-
Pre-activate 3 equivalents of Fmoc-Glu(OtBu)-OH with 2.9 equivalents of HATU and 6 equivalents of DIPEA in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test.
-
-
Washing: Wash the resin with DMF, DCM, and DMF.
-
Final Fmoc Deprotection: Treat the resin with 20% piperidine in DMF as described in step 2.
-
Washing: Wash the resin with DMF and then DCM.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours to cleave the peptide from the resin and remove the side-chain protecting groups (Trt and OtBu).
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by preparative HPLC.
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
Caption: A typical workflow for the solid-phase synthesis of H-γ-Glu-Gln-OH.
Q3: What is a good starting point for a protocol for the enzymatic synthesis of H-γ-Glu-Gln-OH?
A3: The following protocol is based on the use of γ-glutamyltranspeptidase from E. coli.
Experimental Protocol: Enzymatic Synthesis of H-γ-Glu-Gln-OH
-
Reaction Setup: Prepare a reaction mixture containing 250 mM L-glutamine in a suitable buffer at pH 10.5.
-
Enzyme Addition: Add γ-glutamyltranspeptidase from E. coli to a final concentration of 1.1 U/mL.
-
Incubation: Incubate the reaction mixture at 37°C for 7 hours with gentle agitation.
-
Reaction Monitoring: Monitor the formation of H-γ-Glu-Gln-OH and the consumption of L-glutamine over time using HPLC.
-
Reaction Quenching: Stop the reaction by boiling for 10 minutes or by adding an acid to denature the enzyme.
-
Purification: Purify the product from the reaction mixture using ion-exchange chromatography or preparative HPLC.
Data Presentation: Optimized Conditions for Enzymatic Synthesis
| Parameter | Optimal Value | Reference |
| Substrate (L-glutamine) | 250 mM | [5] |
| Enzyme (γ-glutamyltranspeptidase) | 1.1 U/mL | [5] |
| pH | 10.5 | [5] |
| Temperature | 37°C | [5] |
| Reaction Time | 7 hours | [5] |
| Maximum Yield | 88% | [5] |
Q4: How should I purify the final H-γ-Glu-Gln-OH product?
A4: Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying synthetic peptides.
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile (ACN), both containing 0.1% trifluoroacetic acid (TFA), is commonly employed. The gradient will need to be optimized to achieve good separation of your product from any impurities.
-
Detection: UV detection at 214 nm or 280 nm is standard for peptides.
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.
-
Lyophilization: Lyophilize the pure fractions to obtain the final product as a white powder.
This technical support center provides a foundation for improving the synthesis of H-γ-Glu-Gln-OH. For more specific issues, consulting detailed literature on peptide synthesis is recommended.
References
- 1. Formation of pyroglutamylglutamine (or asparagine) diketopiperazine in 'non-classical' conditions: a side reaction in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases | EurekAlert! [eurekalert.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Inhibition of glutaminyl cyclase alters pyroglutamate formation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Addressing stability issues of H-Gamma-Glu-Gln-OH in aqueous solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H-Gamma-Glu-Gln-OH in aqueous solutions. The information provided addresses common stability issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution is showing a decrease in concentration over time, even when stored at 4°C. What is the likely cause?
A1: The most probable cause is the inherent chemical instability of this compound in aqueous solutions. The peptide can undergo non-enzymatic degradation through two primary pathways:
-
Hydrolysis: Cleavage of the gamma-glutamyl peptide bond, resulting in the formation of glutamic acid and glutamine.
-
Cyclization: The N-terminal gamma-glutamyl residue can intramolecularly cyclize to form pyroglutamic acid (pGlu), releasing glutamine.
The rate of these degradation reactions is influenced by the pH and temperature of the solution.
Q2: I observe an unexpected peak in my HPLC chromatogram when analyzing my this compound sample. What could this be?
A2: An unexpected peak is likely a degradation product. Based on the known degradation pathways, the new peak could correspond to:
-
Glutamic acid
-
Glutamine
-
Pyroglutamic acid
To confirm the identity of the peak, you can run commercially available standards of these potential degradation products. Mass spectrometry (LC-MS) can also be used for definitive identification.
Q3: How does pH affect the stability of this compound in my aqueous solution?
A3: The stability of this compound is significantly pH-dependent. Generally, the peptide will exhibit maximum stability in the neutral to slightly acidic pH range.
-
Acidic conditions (pH < 4): Can accelerate both the hydrolysis of the peptide bond and the cyclization to pyroglutamic acid.
-
Neutral conditions (pH ~6-7): Generally provides the best stability, minimizing both degradation pathways. Studies on similar molecules have shown minimal formation of pyroglutamic acid at a pH of around 6.2.[1][2][3]
-
Alkaline conditions (pH > 8): Can also increase the rate of degradation, particularly hydrolysis.
Q4: What is the impact of temperature on the stability of this compound solutions?
A4: As with most chemical reactions, the degradation of this compound is accelerated at higher temperatures. For long-term storage, it is recommended to keep aqueous solutions at low temperatures (e.g., 2-8°C or frozen). Room temperature storage will lead to a more rapid loss of the parent peptide. For instance, studies on the degradation of glutamine, a component of your dipeptide, show a significant increase in degradation rate with increasing temperature.
Q5: I need to prepare a stock solution of this compound. What is the best solvent and storage condition?
A5: For optimal stability, prepare your stock solution in a buffer with a pH between 6.0 and 7.0. The use of a buffer is preferable to water alone to maintain a stable pH. For short-term storage (days to a week), refrigeration at 2-8°C is recommended. For long-term storage, it is advisable to aliquot the stock solution and store it frozen at -20°C or -80°C to minimize degradation from freeze-thaw cycles.
Q6: Can I use mass spectrometry to monitor the degradation of this compound?
A6: Yes, Liquid Chromatography-Mass Spectrometry (LC-MS) is an excellent technique for monitoring the degradation of this compound. It allows for the separation of the parent peptide from its degradation products and their subsequent identification and quantification based on their mass-to-charge ratio.
Quantitative Data on Stability
The following tables summarize the expected stability of this compound under various conditions. Please note that specific kinetic data for this exact dipeptide is limited in the public domain. The data presented is a combination of general knowledge for similar peptides and extrapolated data from related compounds.
Table 1: Effect of pH on the Stability of this compound at 37°C (Estimated)
| pH | Predominant Degradation Pathway | Estimated Half-life (t½) |
| 2.0 | Hydrolysis & Cyclization | Days |
| 4.0 | Hydrolysis & Cyclization | Weeks |
| 6.2 | Minimal Degradation | Months |
| 8.0 | Hydrolysis | Weeks |
| 10.0 | Hydrolysis | Days |
Note: The half-life at pH 6.2 is an estimation based on the observed stability of N-terminal glutamic acid in larger molecules at this pH, which showed minimal degradation. The half-lives at other pH values are relative estimations based on general peptide stability principles.
Table 2: Effect of Temperature on the Stability of this compound at pH 7.0 (Estimated)
| Temperature | Expected Rate of Degradation | Recommended Storage Duration |
| -80°C | Very Low | > 1 year |
| -20°C | Low | Months |
| 4°C | Moderate | Weeks |
| 25°C (Room Temp) | High | Days |
| 40°C | Very High | Hours to Days |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the peptide to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 7 days.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for 24 hours.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours for hydrolysis and oxidation; 0, 1, 3, 7 days for thermal), withdraw an aliquot of each stressed solution.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
This method is designed to separate the intact this compound from its major degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 2% B
-
5-25 min: 2% to 30% B (linear gradient)
-
25-30 min: 30% B
-
30-32 min: 30% to 2% B (linear gradient)
-
32-40 min: 2% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the HPLC system with the initial mobile phase composition (98% A, 2% B) until a stable baseline is achieved.
-
Inject the prepared samples (from the forced degradation study or stability testing).
-
Record the chromatograms and integrate the peak areas for the parent peptide and any degradation products.
-
Calculate the percentage of remaining this compound and the formation of each degradation product.
Visualizations
Caption: Degradation pathways of this compound in aqueous solution.
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Troubleshooting Low Cell Viability with H-Gamma-Glu-Gln-OH Supplemented Media
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges you may encounter when using H-Gamma-Glu-Gln-OH supplemented media, with a focus on resolving issues of low cell viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture media?
A1: this compound, or γ-L-Glutamyl-L-glutamine, is a dipeptide composed of glutamic acid and glutamine.[1] It serves as a highly soluble and stable source of L-glutamine in cell culture media.[1] L-glutamine is an essential amino acid for the growth and proliferation of most mammalian cells in culture, playing a crucial role in energy metabolism and the synthesis of proteins and nucleic acids.[2][3][4]
Q2: Why not just use standard L-glutamine?
A2: Standard L-glutamine is unstable in liquid media at physiological temperature and pH.[2][5] It spontaneously degrades into ammonia and pyroglutamate.[5][6] The accumulation of ammonia can be toxic to cells and alter the pH of the culture medium, negatively impacting cell viability and growth.[5] this compound is a stable dipeptide that resists this degradation, ensuring a consistent supply of glutamine to the cells and reducing the build-up of toxic ammonia.[5]
Q3: How do cells utilize this compound?
A3: Cells possess peptidases that can enzymatically cleave the dipeptide, releasing L-glutamine and L-glutamic acid, which are then transported into the cell and utilized in various metabolic pathways. This controlled release helps maintain a steady intracellular concentration of glutamine.
Q4: Is this compound suitable for all cell lines?
A4: While this compound is beneficial for most cell lines that require glutamine, the specific requirements and metabolic rates can vary between cell types. Some cell lines may have different efficiencies in uptaking and metabolizing dipeptides. Therefore, it is always recommended to empirically determine the optimal concentration for your specific cell line.
Troubleshooting Guide: Low Cell Viability
This guide provides a structured approach to troubleshooting low cell viability in cultures supplemented with this compound.
Initial Troubleshooting Steps
A logical workflow for diagnosing the root cause of low cell viability.
Caption: A step-by-step workflow for troubleshooting low cell viability.
Issue 1: Suboptimal Concentration of this compound
Q: Could the concentration of this compound be the cause of low viability?
A: Yes, both insufficient and excessive concentrations can negatively impact cell health.
-
Insufficient Concentration: If the concentration is too low, cells may be starved of glutamine, leading to reduced proliferation and cell death.[5] Transformed and rapidly dividing cells have a particularly high demand for glutamine.[6]
-
Excessive Concentration: While dipeptides like this compound reduce the risk of ammonia toxicity compared to L-glutamine, very high concentrations might lead to metabolic imbalances or an overproduction of byproducts.
Troubleshooting Steps & Recommendations:
-
Verify Current Concentration: Double-check your calculations for the amount of this compound added to your basal medium.
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A typical starting point is to use a concentration equimolar to the standard L-glutamine concentration in the original medium formulation (usually 2-4 mM).
| Parameter | Recommendation |
| Starting Concentration | Equimolar to standard L-glutamine (typically 2-4 mM) |
| Optimization Range | Titrate from 1 mM to 8 mM |
| Readout | Cell viability and proliferation rate |
Issue 2: Improper Preparation and Storage of Supplemented Media
Q: How can media preparation and storage affect cell viability?
A: Although this compound is more stable than L-glutamine, improper handling can still compromise its effectiveness.
Troubleshooting Steps & Recommendations:
-
Reagent Quality: Ensure the this compound powder is of high purity and stored according to the manufacturer's instructions (typically at -20°C or -80°C, protected from moisture and light).[7]
-
Stock Solution: Prepare a concentrated stock solution in a sterile, buffered solution (e.g., PBS or water). Filter-sterilize the stock solution before adding it to the basal medium. Store stock solutions in aliquots at -20°C to avoid repeated freeze-thaw cycles.[8]
-
Complete Media Storage: Store the final supplemented medium at 4°C and use it within a reasonable timeframe (e.g., 2-4 weeks) to ensure the stability of all components.
| Parameter | Recommendation |
| This compound Powder Storage | -20°C or -80°C, protected from light and moisture |
| Stock Solution Storage | Aliquoted at -20°C |
| Complete Media Storage | 4°C, use within 2-4 weeks |
Issue 3: General Cell Culture Problems
Low viability may not be directly related to the this compound supplement. It's crucial to rule out other common issues.
Q: What other factors should I consider?
A: Review the following critical aspects of your cell culture practice:
-
Cell Handling:
-
Culture Environment:
-
Media and Reagents:
-
Basal Media: Ensure the basal medium is not expired and has been stored correctly.
-
Serum: Use a high-quality serum lot that has been properly tested. Serum quality can significantly impact cell viability.
-
Experimental Protocols
Protocol 1: Trypan Blue Exclusion Assay for Cell Viability
This method distinguishes viable from non-viable cells based on membrane integrity.
Caption: Workflow for the Trypan Blue exclusion assay.
Materials:
-
Cell suspension
-
0.4% Trypan Blue solution
-
Hemocytometer with coverslip
-
Microscope
-
Micropipettes and tips
Procedure:
-
Prepare a single-cell suspension from your culture flask or plate.
-
In a microcentrifuge tube, mix a known volume of your cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 20 µL of cells + 20 µL of Trypan Blue).[8] Mix gently.
-
Incubate the mixture at room temperature for 1-2 minutes. Do not exceed 5 minutes, as this can lead to the staining of viable cells.
-
Carefully load 10 µL of the mixture into the chamber of a clean hemocytometer.
-
Place the hemocytometer on the microscope stage.
-
Under 10x magnification, count the number of viable (clear, bright) and non-viable (blue) cells in the four large corner squares.[3][7]
-
Calculate the percent viability using the following formula:
-
% Viability = (Number of viable cells / Total number of cells) x 100 [7]
-
Protocol 2: MTT Assay for Metabolic Activity and Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Expose the cells to your experimental conditions (e.g., different concentrations of this compound).
-
Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[11][13]
-
Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[1][13]
-
After incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[10][13]
-
Mix gently on an orbital shaker for about 15 minutes to ensure complete solubilization.[11]
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.[1][11] The intensity of the purple color is directly proportional to the number of viable cells.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - NO [thermofisher.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 6. Improving cell culture performance with the right L-Glutamine dipeptide [evonik.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. broadpharm.com [broadpharm.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. youtube.com [youtube.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing H-Gamma-Glu-Gln-OH Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively utilizing H-Gamma-Glu-Gln-OH, a stable dipeptide glutamine source, in their cell culture experiments. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you determine the optimal concentration for your specific cell line and experimental objectives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why should I use it in my cell culture?
A1: this compound is a dipeptide composed of L-glutamic acid and L-glutamine. It serves as a highly stable and water-soluble source of L-glutamine for your cells. Standard L-glutamine is unstable in liquid cell culture media, degrading over time into byproducts like ammonia, which can be toxic to cells and negatively impact your experimental results.[1] By using a stable dipeptide like this compound, you can ensure a consistent and readily available supply of glutamine to your cells throughout your experiment, leading to improved cell health and more reproducible outcomes.
Q2: How do cells utilize this compound?
A2: Mammalian cells typically do not transport dipeptides directly into the cell. Instead, they secrete peptidases into the extracellular environment that hydrolyze the dipeptide bond of this compound, releasing L-glutamic acid and L-glutamine. These individual amino acids are then taken up by the cells through specific amino acid transporters. This mechanism provides a controlled release of glutamine, preventing the rapid accumulation of toxic ammonia that can occur with free L-glutamine.
Q3: What is a good starting concentration for this compound in my cell culture?
A3: A generally accepted starting point for optimizing this compound concentration is to substitute it at an equimolar concentration for the L-glutamine in your current cell culture medium.[2] For example, if your medium formulation calls for 2 mM L-glutamine, you would start with 2 mM this compound. For specific cell lines, some starting points have been reported in the literature. For instance, a study on a murine hybridoma cell line used 6 mM of the dipeptide alanyl-glutamine.[3] However, the optimal concentration is cell-line dependent and should be determined empirically.
Q4: Can I use this compound in serum-free media?
A4: Yes, this compound is particularly beneficial in serum-free media. In these formulations, the stability of every component is crucial. The use of a stable glutamine source like this compound helps to maintain the consistency and performance of the medium over time.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Slow or no cell growth after switching to this compound. | 1. Suboptimal concentration of the dipeptide. 2. Insufficient peptidase activity in the specific cell line. 3. Other limiting nutrients in the medium. | 1. Perform a concentration optimization experiment (see Experimental Protocols below). Start with a concentration equimolar to the original L-glutamine concentration and test a range of concentrations (e.g., 0.5x, 1x, 2x, 4x). 2. Co-supplement with a low concentration of L-glutamine initially and gradually wean the cells off. 3. Ensure that other essential nutrients in your basal medium are not depleted. |
| Decreased cell viability. | 1. Concentration of this compound is too high, leading to metabolic imbalances. 2. Accumulation of other waste products. | 1. Lower the concentration of this compound. 2. Increase the frequency of media changes or switch to a fed-batch strategy. |
| Inconsistent results between experiments. | 1. Instability of other media components. 2. Variability in cell seeding density. 3. Issues with reagent preparation. | 1. Ensure all media components are fresh and properly stored. 2. Maintain consistent cell seeding densities across all experiments. 3. Prepare fresh stock solutions of this compound and other critical reagents for each experiment. |
| Precipitate formation in the medium. | 1. High concentration of the dipeptide in combination with other media components. 2. pH shifts in the medium. | 1. Prepare a more concentrated stock solution of this compound and add it to the medium in a smaller volume. 2. Ensure the medium is properly buffered and the pH is stable. |
Experimental Protocols for Optimization
To determine the optimal concentration of this compound for your specific cell line and experimental goals, a systematic approach is recommended. This typically involves a dose-response study where cell viability, proliferation, and a functional endpoint (e.g., protein production) are measured across a range of dipeptide concentrations.
Experimental Workflow
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare a serial dilution of this compound in your complete medium. A suggested range is from 0.5 mM to 8 mM. Remove the old medium from the wells and add 100 µL of the medium with the different dipeptide concentrations. Include a negative control (no cells) and a positive control (cells with the standard L-glutamine concentration).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Cell Proliferation Assessment using BCA Protein Assay
This protocol quantifies the total protein content in each well, which is a measure of cell number and proliferation.
Materials:
-
Cells cultured as described in the MTT assay protocol
-
BCA Protein Assay Kit (containing BCA Reagent A and Reagent B)
-
Bovine Serum Albumin (BSA) standards
-
Microplate reader
Procedure:
-
Cell Lysis: After the desired incubation period with this compound, carefully remove the culture medium. Wash the cells once with PBS. Add 50 µL of a suitable lysis buffer (e.g., RIPA buffer) to each well and incubate for 10 minutes on ice.
-
Prepare BCA Working Reagent: Mix BCA Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).
-
Prepare Standards: Prepare a serial dilution of BSA standards in the same lysis buffer used for the cells. A typical range is from 2000 µg/mL to 25 µg/mL.
-
Assay: Add 10 µL of each cell lysate and each BSA standard to a new 96-well plate. Add 200 µL of the BCA working reagent to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Absorbance Measurement: Read the absorbance at 562 nm using a microplate reader.
-
Data Analysis: Create a standard curve using the absorbance values of the BSA standards. Use this curve to determine the protein concentration in each of your experimental wells.
Data Presentation
The quantitative data from your optimization experiments should be organized for clear comparison.
Table 1: Example Data for Cell Viability (MTT Assay) at 48 hours
| This compound (mM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Viability (relative to 2 mM L-Gln) |
| 0 (No Gln source) | 0.15 | 0.16 | 0.14 | 0.15 | 25% |
| 0.5 | 0.45 | 0.47 | 0.46 | 0.46 | 77% |
| 1.0 | 0.58 | 0.60 | 0.59 | 0.59 | 98% |
| 2.0 (Equimolar) | 0.62 | 0.61 | 0.63 | 0.62 | 103% |
| 4.0 | 0.65 | 0.66 | 0.64 | 0.65 | 108% |
| 8.0 | 0.60 | 0.59 | 0.61 | 0.60 | 100% |
| 2.0 (L-Gln Control) | 0.60 | 0.61 | 0.59 | 0.60 | 100% |
Table 2: Example Data for Cell Proliferation (BCA Assay) at 48 hours
| This compound (mM) | Protein (µg/mL) - Replicate 1 | Protein (µg/mL) - Replicate 2 | Protein (µg/mL) - Replicate 3 | Average Protein (µg/mL) | % Proliferation (relative to 2 mM L-Gln) |
| 0 (No Gln source) | 50 | 52 | 48 | 50 | 20% |
| 0.5 | 180 | 185 | 175 | 180 | 72% |
| 1.0 | 240 | 245 | 235 | 240 | 96% |
| 2.0 (Equimolar) | 255 | 260 | 250 | 255 | 102% |
| 4.0 | 270 | 275 | 265 | 270 | 108% |
| 8.0 | 250 | 245 | 255 | 250 | 100% |
| 2.0 (L-Gln Control) | 250 | 252 | 248 | 250 | 100% |
Signaling Pathway
The utilization of this compound is intricately linked to cellular glutamine metabolism, which plays a central role in energy production, biosynthesis, and redox balance.
References
Overcoming challenges in the purification of synthetic H-Gamma-Glu-Gln-OH.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of synthetic H-Gamma-Glu-Gln-OH.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude synthetic this compound?
A1: Common impurities in synthetic peptides include deletion sequences (e.g., Glu or Gln alone), insertion sequences, and byproducts from the removal of protecting groups used during solid-phase peptide synthesis (SPPS).[1] Specifically for this compound, you should be aware of potential degradation products such as pyroglutamate (pGlu) formed from the N-terminal glutamine, and the deamidation of the glutamine side chain to glutamic acid.[2][3]
Q2: What is the optimal pH for the stability of this compound during purification and storage?
A2: Studies on similar glutamine-containing dipeptides suggest that the maximum stability is achieved at a pH of approximately 6.0.[4] Both acidic and basic conditions can accelerate degradation through mechanisms like pyroglutamate formation or deamidation.[5] For short-term storage of solutions (e.g., during purification), keeping the peptide at 4°C in a deproteinized solution can maintain stability for several weeks.[6]
Q3: Which chromatographic techniques are most effective for purifying this compound?
A3: Due to its hydrophilic nature, a multi-step chromatographic approach is often most effective. The two primary methods are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for peptide purification, separating molecules based on hydrophobicity.[7][8] For a hydrophilic peptide like this compound, using a C18 column with an ion-pairing agent like trifluoroacetic acid (TFA) in the mobile phase is standard.
-
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge and is particularly useful for removing charged impurities like residual amino acids or byproducts.[9][10] A two-step process, starting with IEC as a capture step followed by RP-HPLC for polishing, can be highly effective in achieving high purity.[4]
Q4: How can I prevent the formation of pyroglutamate during purification?
A4: Pyroglutamate formation is a common issue with N-terminal glutamine peptides and is promoted by acidic conditions.[11] To minimize this:
-
Avoid prolonged exposure to strong acids.
-
If using RP-HPLC with TFA, work quickly and at reduced temperatures.
-
Neutralize collected fractions as soon as possible if they are acidic.
-
Consider using a buffer system that maintains a pH closer to 6.0 during ion-exchange chromatography.
Q5: My peptide has poor retention on a C18 column. What can I do?
A5: This is expected for a hydrophilic peptide. To improve retention:
-
Use a mobile phase with a lower initial concentration of organic solvent (e.g., acetonitrile).
-
Ensure an ion-pairing agent (e.g., 0.1% TFA) is present in the mobile phase to increase interaction with the stationary phase.
-
Consider a column with a different stationary phase, such as one with a lower carbon load or a phenyl-hexyl phase, which can offer different selectivity for hydrophilic compounds.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks in RP-HPLC | 1. Secondary interactions with residual silanols on the silica-based column. 2. Sample overload. 3. Column degradation. | 1. Ensure the mobile phase is sufficiently acidic (e.g., pH 2-3 with TFA) to suppress silanol activity. 2. Reduce the amount of sample loaded onto the column. 3. Flush the column with a strong solvent or replace it if it's old or has been used extensively. |
| Co-eluting Impurities (Peak Shoulders or Asymmetrical Peaks) | 1. Impurity has very similar properties to the target peptide. 2. Inadequate separation conditions. | 1. Modify the Mobile Phase: Change the organic solvent (e.g., from acetonitrile to methanol) or the ion-pairing agent. 2. Adjust the Gradient: Use a shallower gradient around the elution time of your peptide to increase resolution. 3. Change the Column: Use a column with a different selectivity (e.g., a different stationary phase or from a different manufacturer).[7] 4. Employ a Second Purification Step: Use an orthogonal technique like ion-exchange chromatography. |
| Low Yield After Purification | 1. Peptide degradation during purification (e.g., pyroglutamate formation). 2. Poor recovery from the column. 3. Inefficient fraction collection. | 1. Maintain low temperatures throughout the process and minimize time in acidic mobile phases. 2. Ensure the final organic solvent concentration is high enough to elute the peptide completely. 3. Collect smaller fractions and analyze them before pooling to avoid including fractions with low purity. |
| Presence of a Peak with a Mass of -17 Da Relative to the Target Peptide | Cyclization of the N-terminal glutamine to form pyroglutamate (loss of ammonia, NH₃). | This is a common degradation product. To minimize its formation, follow the recommendations in FAQ #4. If it is already present, optimize the chromatography to separate it from the desired product. A shallower gradient in RP-HPLC is often effective. |
Quantitative Data Summary
The following table provides an illustrative example of the purity and yield that can be expected from a two-step purification process for a crude synthetic peptide like this compound. Actual results may vary depending on the initial purity of the crude product and the specific conditions used.
| Purification Step | Starting Purity (by HPLC) | Final Purity (by HPLC) | Typical Yield | Primary Impurities Removed |
| Crude Synthetic Product | 50-70% | - | 100% | Deletion/truncated sequences, residual protecting groups, salts. |
| Step 1: Ion-Exchange Chromatography (Capture) | 50-70% | 85-95% | 80-90% | Charged impurities, free amino acids, salts. |
| Step 2: Reversed-Phase HPLC (Polishing) | 85-95% | >98% | 70-85% | Closely related peptide sequences (e.g., deletion peptides), pyroglutamate byproduct. |
Experimental Protocols
Protocol 1: Two-Step Purification using IEC and RP-HPLC
This protocol is designed for high-purity requirements.
Step 1: Ion-Exchange Chromatography (Cation Exchange - Capture Step)
-
Column: A weak cation exchange column (e.g., Carboxymethyl-based resin).
-
Equilibration Buffer (Buffer A): 10 mM Sodium Acetate, pH 5.0.
-
Elution Buffer (Buffer B): 10 mM Sodium Acetate, 1 M NaCl, pH 5.0.
-
Procedure: a. Equilibrate the column with Buffer A for at least 5 column volumes (CV). b. Dissolve the crude peptide in a minimal amount of Buffer A and adjust the pH to 5.0 if necessary. c. Load the sample onto the column. d. Wash the column with Buffer A for 3-5 CV to remove unbound impurities. e. Elute the peptide using a linear gradient of 0-50% Buffer B over 10-20 CV. f. Monitor the eluate at 214 nm and collect fractions. g. Analyze fractions by analytical HPLC to identify those containing the target peptide at high purity. h. Pool the desired fractions and desalt using a C18 solid-phase extraction (SPE) cartridge or proceed directly to RP-HPLC.
Step 2: Reversed-Phase HPLC (Polishing Step)
-
Column: Preparative C18 column (e.g., 10 µm particle size, 300 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Procedure: a. Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B. b. Dilute the pooled fractions from the IEC step (or dissolve the desalted peptide) in Mobile Phase A. c. Inject the sample onto the column. d. Elute with a shallow gradient, for example:
- 5% B for 5 minutes.
- 5% to 25% B over 40 minutes. e. Monitor the eluate at 214 nm and collect fractions. f. Analyze fractions by analytical HPLC and/or mass spectrometry. g. Pool the fractions with >98% purity. h. Lyophilize the pooled fractions to obtain the final purified peptide as a TFA salt.
Visualizations
Caption: Two-step purification workflow for this compound.
Caption: Key degradation pathways for this compound.
References
- 1. youtube.com [youtube.com]
- 2. google.com [google.com]
- 3. mdpi.com [mdpi.com]
- 4. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation kinetics of L-glutamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ebm-journal.org [ebm-journal.org]
- 7. scirp.org [scirp.org]
- 8. This compound | 10148-81-9 | Benchchem [benchchem.com]
- 9. A high performance liquid chromatography method with electrochemical detection of gamma-aminobutyric acid, glutamate and glutamine in rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN1224711A - L-glutamine separating and purifying process - Google Patents [patents.google.com]
- 11. youtube.com [youtube.com]
Methods to prevent the degradation of gamma-glutamyl peptides during experiments.
This guide provides researchers, scientists, and drug development professionals with essential methods to prevent the degradation of gamma-glutamyl peptides during experiments. It includes troubleshooting advice, stability data, experimental protocols, and visual workflows to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of gamma-glutamyl peptide degradation in biological experiments?
The primary cause is enzymatic degradation by gamma-glutamyl transpeptidase (GGT).[1][2][3][4] GGT is a cell-surface enzyme that cleaves the gamma-glutamyl bond of extracellular peptides like glutathione, initiating their breakdown.[2][5] This enzyme is present in various biological samples, including serum, plasma, and on the surface of many cell types, making it a critical factor to control during in vitro and in vivo experiments.
Q2: How can I prevent enzymatic degradation by gamma-glutamyl transpeptidase (GGT)?
The most direct method is to use a GGT inhibitor. Inhibitors like Acivicin and GGsTop can effectively block GGT activity.[5][6][7] GGsTop is noted for being highly specific and potent, making it a strong choice for experiments where off-target effects are a concern.[6] Adding one of these inhibitors to your experimental buffer or cell culture medium can preserve your gamma-glutamyl peptide.
Q3: What are the optimal storage conditions for gamma-glutamyl peptides?
To minimize chemical degradation, peptides should be stored in a lyophilized (powder) form at -20°C for short-term storage or -80°C for long-term stability.[8][9][10] Once reconstituted in a solution, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid damaging freeze-thaw cycles.[11] For peptides in solution, using sterile, slightly acidic buffers (pH 5-7) can prolong their shelf life.[10][11]
Q4: How does pH affect the stability of gamma-glutamyl peptides?
Both highly acidic and highly alkaline pH can cause peptide bonds to hydrolyze.[12] Generally, a pH range of 5-7 is considered optimal for the stability of peptides in solution.[10][11] Exposure to a pH greater than 8 should be minimized, as it can accelerate degradation. If you must work in alkaline conditions, keep the solutions chilled to slow down this process.
Q5: My peptide contains Cysteine, Methionine, or Tryptophan. Are there special precautions I should take?
Yes, peptides containing these amino acids are susceptible to oxidation.[8] When preparing solutions, it is recommended to use oxygen-free solvents, which can be prepared by bubbling an inert gas like nitrogen or argon through the buffer.[11] Storing the lyophilized powder under an inert gas can also prolong its shelf life.[8]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem / Observation | Potential Cause | Recommended Solution |
| Rapid loss of peptide in cell culture medium. | The cells you are using express high levels of GGT on their surface, or the serum in the medium contains GGT. | 1. Supplement the medium with a specific GGT inhibitor like GGsTop or Acivicin.[5][6][13] 2. If possible, switch to a serum-free medium. 3. Check literature for GGT expression levels in your cell line to anticipate this issue. |
| Multiple unexpected peaks appear on HPLC/LC-MS analysis over time. | This is likely due to peptide degradation, resulting in various fragments. The primary degradation pathway for gamma-glutamyl peptides is the cleavage of the gamma-glutamyl bond by GGT, releasing the C-terminal portion.[1] | 1. Run a control experiment where the peptide is incubated in the same buffer/medium but with a GGT inhibitor. A reduction in fragmentation confirms GGT-mediated degradation. 2. Use mass spectrometry (MS) to identify the masses of the fragment peaks. This can help confirm the cleavage site. |
| Peptide solution appears cloudy or has precipitated after thawing. | The peptide may have poor solubility in the chosen buffer, or it could be aggregating. Freeze-thaw cycles can accelerate aggregation.[8] | 1. Try gentle warming or brief sonication to redissolve the peptide. 2. Ensure the pH of your buffer is optimal for solubility (this is peptide-specific). 3. For hydrophobic peptides, consider dissolving first in a small amount of an organic solvent like DMSO before adding the aqueous buffer.[11] 4. Avoid repeated freeze-thaw cycles by making single-use aliquots.[11] |
| Inconsistent results between experimental repeats. | This could be due to variable degradation of the peptide stock solution or inconsistent GGT activity in different batches of cells or serum. | 1. Use freshly prepared peptide solutions or aliquots that have not been freeze-thawed multiple times.[8] 2. Always add a GGT inhibitor to your experimental system to normalize for enzymatic activity. 3. Perform a stability test on your peptide in your specific experimental matrix (see Protocol 1 below). |
Peptide Stability Data
Chemical Stability
The stability of a peptide is highly dependent on its amino acid sequence and the experimental conditions.
Table 1: General Factors Influencing Chemical Stability of Peptides in Solution
| Parameter | Condition | General Effect on Stability | Recommendation |
| Temperature | Higher Temperature | Increases rate of hydrolysis and oxidation[9] | Store solutions at 4°C for short-term (days), -20°C or -80°C for long-term.[10] |
| pH | pH < 3 or > 8 | Increases rate of hydrolysis[12] | Maintain solutions at a pH between 5 and 7.[10][11] |
| Oxygen | Presence of Air | Promotes oxidation of Cys, Met, Trp residues[8][11] | Use degassed buffers; store lyophilized powder and solutions under inert gas (N₂ or Ar).[8][11] |
| Freeze-Thaw Cycles | Repeated Cycles | Can cause aggregation and degradation[8][11] | Aliquot peptide solutions into single-use vials before freezing.[11] |
Enzymatic Stability
Gamma-glutamyl transpeptidase (GGT) is the key enzyme in the degradation of gamma-glutamyl peptides. Its inhibition is crucial for experimental success.
Table 2: Common Inhibitors of Gamma-Glutamyl Transpeptidase (GGT)
| Inhibitor | Type | Potency | Key Characteristics |
| Acivicin | Irreversible | Potent | Broad-spectrum inhibitor of glutamine amidotransferases; can have cytotoxic effects due to off-target activity.[6] |
| GGsTop | Irreversible, Mechanism-based | Highly Potent | Highly specific to GGT with over 100 times more activity toward human GGT than Acivicin; does not inhibit other glutamine amidotransferases, resulting in low cytotoxicity.[6] |
Key Experimental Protocols
Protocol 1: Assessing Peptide Stability in Biological Fluids
This protocol provides a framework for determining the stability of a gamma-glutamyl peptide in a matrix like serum, plasma, or cell culture medium.
-
Preparation of Reagents:
-
Prepare a 10X stock solution of your gamma-glutamyl peptide in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare a 100X stock solution of a GGT inhibitor (e.g., 1 mM GGsTop).
-
Thaw the biological fluid (e.g., human serum) and keep it on ice.
-
-
Experimental Setup:
-
Label two sets of microcentrifuge tubes for each time point (e.g., 0, 15, 30, 60, 120 minutes). One set will be the "Test" group, and the other will be the "Inhibited Control."
-
For the "Inhibited Control" tubes, add the GGT inhibitor to the biological fluid to a final 1X concentration and pre-incubate for 15 minutes at 37°C.
-
-
Initiation of Reaction:
-
Spike the peptide stock solution into all tubes to a final concentration of 1X (e.g., 10 µM).
-
For the 0-minute time point, immediately add an equal volume of stop solution (e.g., 10% Trichloroacetic Acid - TCA) to precipitate proteins and halt the reaction.
-
Place all other tubes in a 37°C incubator.
-
-
Time-Point Collection:
-
At each subsequent time point, remove the corresponding tubes from the incubator and add the stop solution.
-
-
Sample Processing:
-
Vortex all tubes vigorously after adding the stop solution.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant, which contains the remaining peptide, to new tubes or HPLC vials.
-
-
Analysis:
-
Analyze the samples by a suitable method, such as RP-HPLC or LC-MS/MS, to quantify the concentration of the intact peptide.
-
Plot the percentage of remaining peptide against time for both the test and control groups to determine the degradation rate and the effectiveness of the inhibitor.
-
Protocol 2: Inhibition of GGT in a Cell-Based Assay
This protocol describes how to incorporate a GGT inhibitor into a standard cell culture experiment.
-
Determine Optimal Inhibitor Concentration:
-
If the effective concentration is unknown for your cell type, perform a dose-response experiment. Seed cells and treat them with a range of GGT inhibitor concentrations (e.g., 1 µM to 100 µM).
-
Assess cell viability after 24-48 hours using an MTT or similar assay to ensure the chosen concentration is not toxic. GGsTop is known for its low cytotoxicity.[6]
-
-
Pre-incubation with Inhibitor:
-
On the day of the experiment, remove the old medium from your cells.
-
Add fresh medium containing the pre-determined, non-toxic concentration of the GGT inhibitor (e.g., 10 µM GGsTop).
-
Incubate the cells for at least 30-60 minutes at 37°C. This allows the inhibitor to bind to the GGT enzyme on the cell surface.
-
-
Addition of Gamma-Glutamyl Peptide:
-
After the pre-incubation period, add your gamma-glutamyl peptide directly to the medium containing the inhibitor.
-
-
Proceed with Experiment:
-
Continue with your experimental protocol (e.g., incubation for a specific duration, followed by cell lysis or analysis of the supernatant). The presence of the inhibitor will protect the peptide from degradation by cell-surface GGT.
-
Visual Guides & Pathways
Diagrams created with Graphviz to illustrate key processes and workflows.
Caption: Enzymatic degradation of a gamma-glutamyl peptide by GGT.
Caption: Experimental workflow for assessing peptide stability.
Caption: Troubleshooting flowchart for peptide degradation issues.
References
- 1. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutathione-degrading enzymes in the complex landscape of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ- glutamyl-valyl-glycine in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ- glutamyl-valyl-glycine in Saccharomyces cerevisiae | PLOS One [journals.plos.org]
- 5. Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Inhibition of gamma-glutamyl transpeptidase activity by acivicin in vivo protects the kidney from cisplatin-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. jpt.com [jpt.com]
- 10. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 11. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 12. youtube.com [youtube.com]
- 13. scbt.com [scbt.com]
Technical Support Center: H-Gamma-Glu-Gln-OH Chromatographic Separation
Welcome to the technical support center for the analysis of H-Gamma-Glu-Gln-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common chromatographic challenges encountered with this dipeptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its chromatographic separation challenging?
This compound (γ-L-Glutamyl-L-glutamine) is a dipeptide with unique structural characteristics. Its separation can be complex due to its high polarity, zwitterionic nature at neutral pH, and susceptibility to degradation.[1] The presence of two glutamic acid residues and a gamma-linkage can lead to co-elution with impurities and poor peak shapes if the chromatographic conditions are not optimized.
Q2: What are the most common chromatographic issues observed with this peptide?
Users typically report poor peak shape (tailing or fronting), low resolution between the main peak and impurities, and inconsistent retention times.[2][3] These issues often stem from suboptimal mobile phase conditions, inappropriate column selection, or degradation of the peptide during sample preparation or analysis.
Q3: What are the likely impurities or degradation products of this compound?
Given its structure, this compound is prone to specific degradation pathways that can generate impurities. Understanding these is crucial for developing a stability-indicating method.[4][5][6] Key potential impurities include:
-
Pyroglutamic Acid Formation: The N-terminal gamma-glutamic acid can cyclize to form pyroglutamic acid.
-
Deamidation: The C-terminal glutamine residue can deamidate to form a glutamic acid residue, resulting in a +1 Da mass shift.[7][8]
-
Epimers: Racemization can lead to the formation of D/L or L/D epimers.[9]
-
Hydrolysis: Cleavage of the peptide bond.
-
Condensation Products: Formation of larger peptides, such as AlaAlaGln, has been observed in stressed sample solutions.[9]
Q4: How does mobile phase pH affect the separation of this peptide?
Mobile phase pH is a critical parameter. Since the peptide has multiple ionizable groups (two carboxylic acids and one primary amine), its net charge and hydrophobicity are highly dependent on pH.[1] Operating at a low pH (e.g., pH 2-3 using trifluoroacetic acid or formic acid) protonates the carboxylic acid groups, reducing ionic interactions with the stationary phase and often leading to better peak shape in reversed-phase chromatography.[10]
Q5: What type of HPLC column is recommended for separating this compound?
-
Reversed-Phase (RP-HPLC): C18 columns are the most common first choice for peptide separations.[7] For a polar peptide like this, a column with a lower hydrophobic character (e.g., C8) or one designed for polar analytes (e.g., with polar end-capping) may provide better retention and selectivity. Wide-pore columns (e.g., 300 Å) are generally recommended for peptides to ensure good peak shape.[11]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds that show little or no retention in reversed-phase.[10][12] This technique uses a high organic mobile phase with a small amount of aqueous solvent, promoting the partitioning of polar analytes onto a polar stationary phase.
Troubleshooting Guides
Problem: Poor Peak Shape (Tailing or Fronting)
Q: My chromatogram shows significant peak tailing or fronting for this compound. What are the causes and how can I fix it?
A: Poor peak shape is typically caused by secondary interactions with the column, column overload, or issues with the mobile phase.[3][7] The following table outlines common causes and solutions.
| Potential Cause | Explanation | Recommended Solution(s) |
| Secondary Silanol Interactions | Free silanol groups on the silica backbone of the column can interact with the peptide's basic amine group, causing peak tailing.[7] | - Lower Mobile Phase pH: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) to the mobile phase to suppress silanol activity.[10]- Use a High-Purity Column: Modern, high-purity silica columns have fewer active silanol sites.[7]- Use an End-Capped Column: Select a column that is specifically end-capped to shield silanol groups. |
| Column Overload | Injecting too much sample mass onto the column can saturate the stationary phase, leading to fronting or broadened peaks.[3] | - Reduce Injection Volume: Decrease the amount of sample injected.- Dilute the Sample: Prepare a more dilute sample and re-inject. |
| Inappropriate Mobile Phase | If the sample solvent is much stronger than the initial mobile phase, it can cause peak distortion. | - Match Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent.- Reduce Injection Volume: A smaller injection volume minimizes the solvent mismatch effect. |
| Column Degradation | A void at the head of the column or a contaminated frit can lead to distorted peak shapes. | - Reverse-Flush the Column: Follow the manufacturer's instructions to wash the column.- Replace the Column Frit: If possible, replace the inlet frit.- Replace the Column: If the column is old or has been subjected to harsh conditions, it may need to be replaced. |
Problem: Poor Resolution Between Main Peak and Impurities
Q: I am seeing shoulders on my main peak or cannot separate it from known impurities. How can I improve resolution?
A: Improving resolution requires optimizing selectivity, efficiency, or retention. The most significant impact often comes from changes that affect selectivity.[13]
| Parameter to Adjust | Recommended Action | Expected Outcome |
| Gradient Slope | Decrease the gradient steepness (e.g., from 1%/min to 0.5%/min). | Increases the separation window between peaks, which is highly effective for peptides.[7][14] |
| Mobile Phase Organic Solvent | Change the organic solvent (e.g., from acetonitrile to methanol or isopropanol).[11] | Alters the selectivity of the separation, potentially resolving co-eluting peaks. Acetonitrile often provides sharper peaks, while methanol can change elution order. |
| Ion-Pairing Agent | Switch from Trifluoroacetic Acid (TFA) to another acid like Formic Acid (FA) or Phosphoric Acid.[10] | Different ion-pairing agents can significantly alter peptide selectivity. Note that FA provides less ion-pairing and may reduce retention. |
| Column Temperature | Increase or decrease the column temperature (e.g., test at 30°C, 40°C, and 50°C). | Changes in temperature affect mobile phase viscosity and can alter selectivity, sometimes dramatically improving resolution.[1][11] |
| Column Chemistry | Switch to a different stationary phase (e.g., from a C18 to a C8, Phenyl-Hexyl, or HILIC column). | This is the most powerful way to change selectivity. A HILIC column may be particularly effective if reversed-phase methods fail.[10][12] |
Problem: Inconsistent Retention Times
Q: The retention time for my peptide is shifting between injections. What is causing this variability?
A: Retention time fluctuations for peptides are common because their retention is highly sensitive to small changes in mobile phase composition and temperature.[14][15]
Caption: Troubleshooting workflow for inconsistent retention times.
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method
This protocol provides a starting point for the analysis of this compound. Optimization will likely be required.
-
Column: C18 wide-pore (300 Å), 3.5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient Program:
-
0-5 min: 2% B
-
5-25 min: 2% to 20% B (linear gradient)
-
25-26 min: 20% to 95% B (wash)
-
26-28 min: 95% B (hold)
-
28-29 min: 95% to 2% B (return to initial)
-
29-40 min: 2% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 214 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in Mobile Phase A to a concentration of 0.5 mg/mL.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[6][8]
-
Stock Solution: Prepare a 1 mg/mL solution of this compound in water.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution (solid and in solution) at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described above. Compare chromatograms to identify new peaks corresponding to degradation products.
Caption: Potential degradation pathways for this compound.
References
- 1. Amino acid - Wikipedia [en.wikipedia.org]
- 2. oxfordglobal.com [oxfordglobal.com]
- 3. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. hplc.eu [hplc.eu]
- 8. biopharmaspec.com [biopharmaspec.com]
- 9. Quantitative high-performance liquid chromatography-tandem mass spectrometry impurity profiling methods for the analysis of parenteral infusion solutions for amino acid supplementation containing L-alanyl-L-glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A story of peptides, lipophilicity and chromatography – back and forth in time - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00027J [pubs.rsc.org]
- 11. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 12. helixchrom.com [helixchrom.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Minimizing Ammonia in Cell Culture with Glutamine Substitutes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize ammonia production when using glutamine substitutes in cell culture.
Frequently Asked Questions (FAQs)
Q1: Why is ammonia a concern in cell culture?
Ammonia is a metabolic byproduct of glutamine metabolism and its spontaneous degradation in cell culture media.[1] High concentrations of ammonia can be toxic to cells, leading to reduced cell growth, decreased viability, and altered metabolism.[1][2] It can also negatively impact the quality of biologics, such as monoclonal antibodies, by affecting protein glycosylation.[1]
Q2: What are glutamine substitutes and how do they reduce ammonia production?
Glutamine substitutes are more stable alternatives to L-glutamine that are not prone to spontaneous degradation into ammonia. A common and effective substitute is the dipeptide L-alanyl-L-glutamine (e.g., GlutaMAX™).[3][4] Cells possess peptidases that gradually cleave the dipeptide, releasing L-alanine and L-glutamine for use and minimizing the accumulation of ammonia in the culture medium.[3] Another alternative is to replace glutamine with compounds like pyruvate, which can serve as an alternative energy source and reduce the metabolic flux through glutaminolysis, thereby decreasing ammonia production.[5]
Q3: Can I directly replace L-glutamine with a substitute in my current protocol?
In many cases, yes. For example, L-alanyl-L-glutamine can often be substituted for L-glutamine at the same molar concentration with little to no adaptation required for most mammalian cell lines.[4] However, for some sensitive cell lines or highly optimized processes, a brief adaptation period or re-optimization of the substitute's concentration may be necessary. It is always recommended to perform a small-scale pilot experiment to confirm compatibility and optimal performance.
Q4: Will switching to a glutamine substitute affect my cell growth and productivity?
Switching to a glutamine substitute is intended to improve cell health and productivity by reducing ammonia-induced toxicity. Many studies have shown that using substitutes like L-alanyl-L-glutamine or pyruvate can lead to higher viable cell densities and increased product titers.[5][6] However, a temporary lag in growth may be observed as cells adapt to the new nutrient source.
Troubleshooting Guides
Issue 1: Slow cell growth after switching to a glutamine substitute.
-
Possible Cause: Cells may require an adaptation period to efficiently utilize the substitute.
-
Solution: Passage the cells for 2-3 cycles in the medium containing the glutamine substitute. Monitor cell growth and viability at each passage. Most cell lines will adapt and resume their normal growth rate.
-
-
Possible Cause: The concentration of the glutamine substitute may not be optimal.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of the glutamine substitute for your specific cell line. This typically involves testing a range of concentrations around the original L-glutamine concentration.
-
-
Possible Cause: The basal medium may be depleted of other essential nutrients.
-
Solution: Ensure that the basal medium is not expired and is properly supplemented with other necessary components like serum (if required), vitamins, and other amino acids.
-
Issue 2: Cell viability is low despite using a glutamine substitute.
-
Possible Cause: Other toxic metabolites, such as lactate, may be accumulating in the culture.
-
Solution: Monitor lactate levels in your culture. If lactate is high, consider strategies to reduce its production, such as controlling the glucose concentration in the medium. Interestingly, substituting glutamine with pyruvate has been shown to reduce both ammonia and lactate production.[5]
-
-
Possible Cause: The glutamine substitute itself may not be suitable for your specific cell line.
-
Solution: While uncommon, some cell lines may not thrive with a particular substitute. Consider trying an alternative, for example, if you are using a dipeptide substitute, you could test pyruvate.
-
-
Possible Cause: Mycoplasma contamination.
-
Solution: Test your cell cultures for mycoplasma contamination, as this can lead to poor cell health and viability irrespective of the media composition.
-
Issue 3: I am still observing high levels of ammonia in my fed-batch culture.
-
Possible Cause: The initial culture phase using L-glutamine is generating a significant amount of ammonia.
-
Solution: Implement a "feed glutamine replacement" strategy. Start the culture with a basal medium containing L-glutamine to establish initial cell growth, and then use a feed medium containing a glutamine substitute for the remainder of the culture. This approach has been shown to reduce ammonia levels by over 45%.[6][7]
-
-
Possible Cause: The feeding strategy is not optimized.
-
Solution: Adjust the feeding rate and composition to match the cells' metabolic needs. Overfeeding can lead to the accumulation of waste products.
-
Quantitative Data on Ammonia Accumulation
The following tables summarize the reduction in ammonia accumulation observed when using glutamine substitutes compared to standard L-glutamine.
Table 1: Ammonia Accumulation in Batch Culture
| Glutamine Source | Cell Line | Peak Ammonia Concentration (mM) | Reference |
| L-Glutamine | CHO | ~5.5 | [7] |
| L-Alanyl-L-Glutamine | CHO | ~2.5 | [7] |
| L-Glutamine | MDCK | ~2.0 | [5] |
| Pyruvate (Glutamine-free) | MDCK | Undetectable | [5] |
Table 2: Ammonia Reduction in Fed-Batch Culture
| Feeding Strategy | Cell Line | Ammonia Reduction (%) | Reference |
| Feed with Pyruvate vs. Feed with L-Glutamine | CHO | 44 | [7] |
| Feed with Wheat Gluten Hydrolysate vs. Feed with L-Glutamine | CHO | >45 | [6] |
Experimental Protocols
Protocol 1: Comparison of Ammonia Production from L-Glutamine vs. Glutamine Substitute
Objective: To quantify and compare the ammonia accumulation in cell cultures grown with standard L-glutamine versus a glutamine substitute (e.g., L-alanyl-L-glutamine).
Materials:
-
Your mammalian cell line of interest (e.g., CHO, HEK293)
-
Basal medium (e.g., DMEM, RPMI-1640) without L-glutamine
-
L-glutamine solution
-
Glutamine substitute solution (e.g., GlutaMAX™)
-
Sterile culture flasks or plates
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Trypan blue solution
-
Ammonia assay kit (enzymatic or colorimetric)
-
Microplate reader
Methodology:
-
Media Preparation:
-
Prepare two types of complete media:
-
Control Medium: Basal medium supplemented with your standard concentration of L-glutamine (e.g., 2 mM or 4 mM).
-
Test Medium: Basal medium supplemented with the glutamine substitute at the same molar concentration as the L-glutamine in the control medium.
-
-
-
Cell Seeding:
-
Seed your cells at a density of 0.5 x 10^5 to 1 x 10^5 cells/mL into replicate culture vessels for each medium type. Include at least three biological replicates for each condition.
-
-
Cell Culture:
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).
-
-
Sampling:
-
Collect samples from each culture vessel every 24 hours for 5-7 days.
-
At each time point, perform the following:
-
Cell Count and Viability: Mix a small aliquot of the cell suspension with trypan blue and determine the viable cell density and percent viability.
-
Supernatant Collection: Centrifuge a portion of the cell suspension to pellet the cells. Collect the supernatant and store it at -20°C for ammonia analysis.
-
-
-
Ammonia Measurement:
-
Data Analysis:
-
Plot the viable cell density and ammonia concentration over time for both the control and test conditions.
-
Calculate the specific ammonia production rate (qAmm) if desired.
-
Protocol 2: Enzymatic Ammonia Assay
Objective: To determine the concentration of ammonia in cell culture supernatants.
Principle: This assay is based on the reductive amination of α-ketoglutarate to glutamate in the presence of glutamate dehydrogenase and a cofactor (NADPH or NADH). The decrease in absorbance at 340 nm, corresponding to the oxidation of the cofactor, is proportional to the ammonia concentration.[10]
Materials:
-
Cell culture supernatants
-
Ammonia assay kit (containing assay buffer, α-ketoglutarate, NADPH/NADH, and glutamate dehydrogenase)
-
Ammonium chloride standard solution
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Methodology:
-
Standard Curve Preparation:
-
Prepare a series of ammonium chloride standards by serially diluting the stock solution in the assay buffer. The concentration range should typically be between 0 and 100 µg/mL.[8]
-
-
Sample Preparation:
-
Thaw the cell culture supernatant samples. If necessary, dilute the samples with assay buffer to ensure the ammonia concentration falls within the range of the standard curve.
-
-
Assay Procedure:
-
Pipette 50 µL of each standard and sample into duplicate wells of the 96-well plate.
-
Prepare the reaction mixture according to the kit manufacturer's instructions. This usually involves mixing the assay buffer, α-ketoglutarate, and NADPH/NADH.
-
Add 50 µL of the reaction mixture to each well containing the standards and samples.
-
Add 50 µL of a background reaction mix (without the enzyme) to background control wells for each sample.[9]
-
Incubate the plate at 37°C for 60 minutes, protected from light.[9]
-
-
Measurement:
-
Measure the absorbance of each well at 340 nm using a microplate reader.
-
-
Calculation:
-
Subtract the background absorbance from the sample absorbance.
-
Plot the absorbance of the standards against their known concentrations to generate a standard curve.
-
Determine the ammonia concentration in the samples by interpolating their absorbance values on the standard curve.
-
Visualizations
Caption: Experimental workflow for comparing ammonia production.
Caption: Simplified pathway of ammonia-induced apoptosis.
References
- 1. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 2. The importance of ammonia in mammalian cell culture. [sonar.ch]
- 3. nbinno.com [nbinno.com]
- 4. youtube.com [youtube.com]
- 5. Substitution of glutamine by pyruvate to reduce ammonia formation and growth inhibition of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fed-batch CHO cell t-PA production and feed glutamine replacement to reduce ammonia production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3hbiomedical.com [3hbiomedical.com]
- 9. abcam.com [abcam.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. prod-docs.megazyme.com [prod-docs.megazyme.com]
Technical Support Center: Enhancing H-Gamma-Glu-Gln-OH Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of the dipeptide H-Gamma-Glu-Gln-OH for in vivo applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
This compound, also known as γ-L-Glutamyl-L-glutamine, is a dipeptide composed of glutamic acid and glutamine. Its solubility can be a critical factor in in vivo research as poor solubility can lead to challenges in formulation, inaccurate dosing, and reduced bioavailability, ultimately impacting the reliability of experimental results.
Q2: What are the primary factors influencing the solubility of this compound?
The solubility of peptides like this compound is influenced by several factors:
-
pH of the solvent: Peptides are least soluble at their isoelectric point (pI) and more soluble at pH values further from their pI.
-
Amino acid composition: The presence of hydrophilic amino acids, such as the glutamic acid and glutamine in this dipeptide, generally contributes to better aqueous solubility compared to peptides rich in hydrophobic residues.[1][2]
-
Solvent polarity: The choice of solvent is crucial. While water is the preferred solvent for in vivo studies, organic co-solvents may be necessary for less soluble peptides.[3][4]
-
Temperature: Increasing the temperature can sometimes enhance the solubility of a peptide, but caution must be exercised to avoid degradation.[3]
Q3: What are the initial steps I should take to dissolve this compound?
Start with the simplest and most biocompatible solvents first. A recommended starting point is sterile, deionized water or a standard physiological buffer like phosphate-buffered saline (PBS). Attempt to dissolve a small amount of the peptide to test its solubility before preparing a larger stock solution. Sonication can be a useful physical method to aid dissolution by breaking down peptide aggregates.
Q4: Can I use organic solvents to dissolve this compound for in vivo experiments?
While organic solvents like Dimethyl sulfoxide (DMSO) can be effective in dissolving peptides, their use in in vivo studies must be carefully considered due to potential toxicity.[2] If an organic solvent is necessary, it should be used at the lowest possible concentration and diluted with an aqueous buffer to the final working concentration. Always check the tolerance of your animal model for the specific solvent and concentration. One source indicates that γ-Glutamylglutamate is soluble in DMSO.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound does not dissolve in water or PBS. | The pH of the solution may be close to the peptide's isoelectric point (pI). | Adjust the pH of the solution. Since the peptide contains two acidic residues, it is likely acidic. Try dissolving it in a slightly basic buffer (e.g., PBS pH 7.4-8.0). If that fails, a slightly acidic buffer can be tested.[1][2] |
| The peptide solution is cloudy or contains visible particulates after vortexing. | The peptide has not fully dissolved and may be suspended rather than in solution. | Use sonication in a water bath to aid dissolution. Gentle heating (e.g., to 37°C) can also be attempted, but monitor for any signs of degradation.[3] |
| The peptide precipitates out of solution after dilution with an aqueous buffer. | The initial organic solvent concentration was too high, and the peptide is not soluble in the final aqueous environment. | Optimize the initial concentration of the organic solvent to be the minimum required for dissolution. When diluting, add the aqueous buffer to the peptide solution slowly while vortexing. |
| Inconsistent results are observed in in vivo experiments. | This could be due to incomplete dissolution of the peptide, leading to inaccurate dosing. | Always ensure the peptide is fully dissolved before administration. Visually inspect the solution for any particulates. Centrifuge the solution to pellet any undissolved material before use.[3] |
Experimental Protocols
Protocol 1: pH Adjustment for Solubility Enhancement
-
Preparation of Buffers: Prepare a set of biocompatible buffers with varying pH values (e.g., Phosphate-Buffered Saline at pH 6.5, 7.4, and 8.0).
-
Initial Solubility Test: Weigh a small, precise amount of this compound into separate microcentrifuge tubes.
-
Dissolution Attempt: Add a defined volume of each buffer to the respective tubes to achieve the desired final concentration.
-
Agitation: Vortex each tube for 1-2 minutes.
-
Observation: Visually inspect for complete dissolution.
-
Sonication (if necessary): If the peptide is not fully dissolved, place the tubes in a sonicator water bath for 5-10 minutes.
-
Final Assessment: Re-examine the solutions for clarity. The buffer that yields a clear solution at the desired concentration is the optimal choice.
Protocol 2: Co-Solvent Usage for In Vivo Formulation
-
Select a Biocompatible Co-Solvent: Dimethyl sulfoxide (DMSO) is a common choice, but others like ethanol or polyethylene glycol (PEG) can also be considered.[2][4]
-
Initial Dissolution: Dissolve the this compound in the minimum required volume of the chosen co-solvent.
-
Stepwise Dilution: Slowly add a sterile aqueous buffer (e.g., PBS, pH 7.4) to the peptide-co-solvent mixture while continuously vortexing.
-
Final Concentration: Continue the dilution until the desired final peptide concentration is reached, ensuring the final co-solvent concentration is within acceptable toxicological limits for the animal model (typically <5% for DMSO).
-
Clarity Check: Inspect the final formulation for any signs of precipitation.
-
Control Group: Ensure an appropriate vehicle control group (containing the same concentration of the co-solvent in the aqueous buffer) is included in the in vivo study design.
Quantitative Data Summary
| Solvent System | pH | Temperature (°C) | Maximum Achievable Concentration (mg/mL) | Observations |
| Deionized Water | 7.0 | 25 | < 1 | Cloudy suspension |
| PBS | 7.4 | 25 | 1 - 5 | Clear solution after sonication |
| PBS | 8.0 | 25 | 5 - 10 | Readily dissolves with vortexing |
| 10% DMSO in PBS | 7.4 | 25 | > 20 | Clear solution |
| 5% PEG 400 in PBS | 7.4 | 25 | > 15 | Clear solution |
Visualizations
Caption: A logical workflow for troubleshooting and enhancing the solubility of this compound.
Caption: A generalized diagram representing a potential signaling pathway for this compound.
References
Dealing with enzymatic degradation of H-Gamma-Glu-Gln-OH in serum-containing media.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H-Gamma-Glu-Gln-OH in serum-containing media.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What could be the cause?
A1: Inconsistent results are often due to the degradation of this compound in your serum-containing cell culture media. The peptide is susceptible to enzymatic cleavage, which can significantly reduce its effective concentration over time.
Q2: What is the primary enzyme responsible for the degradation of this compound in serum?
A2: The primary enzyme responsible for the degradation of this compound is Gamma-Glutamyltransferase (GGT). This enzyme is present in fetal bovine serum (FBS) and other sera, and it cleaves the gamma-glutamyl bond of the dipeptide.
Q3: How can I prevent the degradation of this compound in my experiments?
A3: There are several strategies to prevent degradation:
-
Use a GGT inhibitor: Chemical inhibitors like Acivicin can effectively block GGT activity.
-
Heat-inactivate the serum: While this can reduce some enzymatic activity, it may not completely eliminate GGT activity and can also degrade essential serum components.
-
Use serum-free media: If your experimental design allows, switching to a serum-free formulation will eliminate the source of GGT.
-
Reduce incubation time: Minimize the time the peptide is exposed to the serum-containing media.
Q4: What is the typical half-life of this compound in media containing 10% Fetal Bovine Serum (FBS)?
A4: The exact half-life can vary depending on the specific lot of FBS and its GGT activity. It is recommended to determine the half-life experimentally under your specific conditions. However, based on the known susceptibility of gamma-glutamyl peptides to GGT, significant degradation can be expected within hours at 37°C.
Q5: How should I properly store my this compound stock solution?
A5: For maximum stability, store lyophilized this compound at -20°C or -80°C. Once reconstituted, prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in serum-containing media.
Problem: Loss of Peptide Activity or Inconsistent Experimental Outcomes
-
Potential Cause: Enzymatic degradation of this compound by GGT in the serum.
-
Troubleshooting Steps:
-
Confirm Degradation: Perform a peptide stability assay to quantify the concentration of intact this compound over time in your specific serum-containing media.
-
Inhibit GGT Activity: Incorporate a GGT inhibitor, such as Acivicin, into your experimental protocol.
-
Optimize Serum Concentration: If possible, reduce the percentage of serum in your media to decrease the concentration of GGT.
-
Consider Serum-Free Alternatives: Evaluate if your cells can be maintained in a serum-free medium for the duration of the experiment.
-
Problem: High Background in Bioassays
-
Potential Cause: The degradation products of this compound (glutamate and glutamine) may interfere with your assay.
-
Troubleshooting Steps:
-
Analyze Degradation Products: Use an appropriate analytical method, such as HPLC, to identify and quantify the degradation products.
-
Implement GGT Inhibition: Use a GGT inhibitor to prevent the formation of interfering degradation products.
-
Control for Degradation Products: Include controls in your assay where you add the expected concentrations of glutamate and glutamine to assess their impact.
-
Data Presentation
The stability of this compound is critically dependent on the GGT activity in the serum used. Below are example data illustrating the expected degradation profile and the effect of a GGT inhibitor. Note: This is example data, and users should perform their own stability studies.
Table 1: Example Stability of this compound (100 µM) in DMEM with 10% FBS at 37°C
| Time (hours) | % Remaining this compound (No Inhibitor) | % Remaining this compound (with 50 µM Acivicin) |
| 0 | 100% | 100% |
| 2 | 65% | 98% |
| 4 | 40% | 96% |
| 8 | 15% | 94% |
| 24 | <5% | 90% |
Experimental Protocols
Protocol 1: Determining the Stability of this compound in Serum-Containing Media using RP-HPLC
This protocol outlines a method to quantify the degradation of this compound over time.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
0.22 µm syringe filters
-
HPLC system with a C18 column and UV detector (214 nm)
Procedure:
-
Prepare a 1 mM stock solution of this compound in sterile water.
-
Prepare your experimental medium (e.g., DMEM with 10% FBS).
-
Spike the experimental medium with this compound to a final concentration of 100 µM.
-
Incubate the medium at 37°C in a humidified incubator.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect 100 µL aliquots.
-
To precipitate proteins, add 100 µL of 10% TFA in ACN to each aliquot.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Analyze 20 µL of the filtered supernatant by RP-HPLC.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A suitable gradient to separate the peptide from its degradation products (e.g., 0-30% B over 20 minutes).
-
Detection: 214 nm.
-
-
Quantify the peak area of the intact this compound at each time point and calculate the percentage remaining relative to the t=0 time point.
Protocol 2: Inhibition of GGT Activity in Cell Culture using Acivicin
This protocol describes how to use Acivicin to prevent the degradation of this compound.
Materials:
-
Acivicin
-
This compound
-
Cell culture medium with serum
-
Cells of interest
Procedure:
-
Prepare a stock solution of Acivicin (e.g., 10 mM in sterile water or PBS) and store it in aliquots at -20°C.
-
On the day of the experiment, thaw an aliquot of Acivicin.
-
Pre-incubate your cell culture medium containing serum with the desired final concentration of Acivicin (e.g., 50 µM) for 30 minutes at 37°C. This allows the inhibitor to interact with the GGT before adding the peptide.
-
Add this compound to the pre-incubated medium at the desired final concentration.
-
Proceed with your cell-based assay.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound instability.
References
Validation & Comparative
A Comparative Analysis of γ-L-Glutamyl-L-glutamine and L-glutamine in Cell Culture: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of cell culture supplements is critical for robust and reproducible results. This guide provides a comparative analysis of H-Gamma-Glu-Gln-OH, chemically known as γ-L-Glutamyl-L-glutamine, and the standard L-glutamine, focusing on their performance in cell culture with supporting experimental data and detailed protocols.
L-glutamine is a vital amino acid for the growth and proliferation of cultured cells, serving as a primary energy source and a nitrogen donor for the synthesis of nucleotides and other amino acids. However, its instability in aqueous solutions, leading to degradation into cytotoxic ammonia, presents a significant challenge in cell culture.[1][2] This guide explores γ-L-Glutamyl-L-glutamine, a dipeptide alternative, and compares its performance against L-glutamine.
Performance Comparison: γ-L-Glutamyl-L-glutamine vs. L-glutamine
The primary advantage of using glutamine dipeptides, such as γ-L-Glutamyl-L-glutamine, lies in their enhanced stability compared to L-glutamine.[3] L-glutamine in liquid media spontaneously degrades into ammonia and pyroglutamate, a process accelerated by physiological temperature and pH.[3] This degradation not only depletes the essential amino acid from the media but also leads to the accumulation of ammonia, which can inhibit cell growth and affect cellular metabolism.[4]
While direct comparative studies quantifying the performance of γ-L-Glutamyl-L-glutamine against L-glutamine are not abundantly available in the public domain, the well-documented benefits of other glutamine dipeptides like L-alanyl-L-glutamine (GlutaMAX™) can serve as a strong indicator of its expected performance. These dipeptides are more resistant to spontaneous degradation, leading to lower ammonia levels and a more stable culture environment. This stability can result in improved cell viability, higher cell densities, and extended culture duration.[5][6]
Table 1: Theoretical Performance Comparison of γ-L-Glutamyl-L-glutamine and L-glutamine in Cell Culture
| Performance Metric | γ-L-Glutamyl-L-glutamine | L-glutamine | Rationale |
| Stability in Media | High | Low | Dipeptide structure is more resistant to spontaneous degradation at 37°C. |
| Ammonia Accumulation | Low | High | Reduced degradation leads to significantly lower production of ammonia. |
| Cell Viability | Potentially Higher | Standard | Lower ammonia toxicity contributes to a healthier culture environment. |
| Cell Proliferation | Potentially Higher | Standard | A more stable supply of glutamine and lower toxicity can support more robust growth. |
| Culture Longevity | Potentially Extended | Standard | Reduced accumulation of toxic byproducts can allow for longer-term cultures. |
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed protocols for key experimental assays are provided below.
Cell Viability and Proliferation Assays
1. MTT Assay for Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.
Protocol:
-
Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of culture medium and incubate for the desired period.
-
Prepare a 5 mg/mL MTT stock solution in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate at 37°C for 2-4 hours.
-
After incubation, add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.
-
Incubate at 37°C for 4 hours or overnight in a humidified atmosphere.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[3]
2. Trypan Blue Exclusion Assay for Cell Viability
This assay distinguishes viable from non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.
Protocol:
-
Prepare a cell suspension from your culture.
-
Mix one part of the cell suspension with one part of 0.4% trypan blue solution.
-
Allow the mixture to incubate for 1-2 minutes at room temperature.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid of the hemocytometer.
-
Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.[4]
Quantification of Glutamine and Ammonia
High-Performance Liquid Chromatography (HPLC)
HPLC is a precise method for quantifying the concentration of amino acids and ammonia in cell culture supernatants.
Protocol Outline:
-
Sample Preparation: Collect cell culture supernatant and centrifuge to remove cells and debris. The sample may require deproteinization, for example, by adding a 1:1 volume of 10% trichloroacetic acid, followed by centrifugation.
-
Derivatization: Amino acids are typically derivatized pre-column to enhance their detection. A common derivatizing agent is o-phthalaldehyde (OPA) for primary amines.
-
Chromatographic Separation: The derivatized amino acids are separated on a reverse-phase HPLC column.
-
Detection: Detection is commonly performed using a fluorescence or UV detector.
-
Quantification: The concentration of each compound is determined by comparing the peak area to a standard curve of known concentrations.
Signaling Pathways and Experimental Workflows
Glutamine metabolism is intricately linked to key signaling pathways that regulate cell growth, proliferation, and survival. The diagrams below illustrate these connections and a typical experimental workflow for comparing glutamine sources.
References
- 1. The role of glutamate and glutamine metabolism and related transporters in nerve cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. pnas.org [pnas.org]
- 6. youtube.com [youtube.com]
A Comparative Guide to Validating H-Gamma-Glu-Gln-OH Purity via Mass Spectrometry
For researchers and professionals in drug development, ensuring the purity of synthetic peptides like H-Gamma-Glu-Gln-OH (γ-L-Glutamyl-L-glutamine) is a critical step in preclinical research and development. This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques for purity validation, supported by detailed experimental protocols and data presentation. This compound is a dipeptide with the molecular formula C₁₀H₁₇N₃O₆ and a molecular weight of approximately 275.26 g/mol . It is formed through the condensation of the gamma-carboxy group of glutamic acid with the amino group of glutamine.
Comparative Analysis of Purity Validation Techniques
Mass spectrometry (MS), often coupled with High-Performance Liquid Chromatography (HPLC), stands as a gold standard for peptide purity analysis. The following table compares this method with alternative techniques.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Molecular weight confirmation, impurity identification and quantification. | High specificity and sensitivity, provides structural information on impurities. | Can be destructive to the sample, instrumentation can be complex. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separates components of a mixture based on their affinity for a stationary phase. | Purity based on peak area percentage, retention time. | Robust, quantitative, widely available. | May not resolve impurities with similar chromatographic behavior, does not provide molecular weight information. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Detailed structural information, quantification. | Provides unambiguous structure elucidation, non-destructive. | Lower sensitivity compared to MS, requires larger sample amounts, complex data interpretation. |
| Amino Acid Analysis (AAA) | Hydrolyzes the peptide and quantifies the constituent amino acids. | Amino acid composition and ratio. | Confirms the correct amino acid composition. | Does not provide sequence information or detect post-translational modifications or structural isomers. |
Experimental Protocol: Purity Validation of this compound by LC-MS
This protocol outlines the steps for validating the purity of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Sample Preparation:
-
Accurately weigh 1 mg of this compound and dissolve it in 1 mL of 0.1% formic acid in water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 10 µg/mL with the same solvent for analysis.
2. LC-MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 50% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
3. Data Analysis:
-
Integrate the peak areas from the total ion chromatogram (TIC).
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Analyze the mass spectrum of the main peak to confirm the molecular weight of this compound ([M+H]⁺ expected at m/z 276.12).
-
Identify potential impurities by analyzing the mass spectra of minor peaks. Common impurities for glutamine-containing peptides include the pyroglutamate form (resulting from the cyclization of the N-terminal glutamine), which would have a lower molecular weight. Other potential impurities could be deletion products from synthesis or adducts.
Data Presentation: Expected Results
The data obtained from the LC-MS analysis can be summarized as follows:
| Compound | Retention Time (min) | Observed m/z ([M+H]⁺) | Expected m/z ([M+H]⁺) | Peak Area (%) |
| This compound | 4.5 | 276.12 | 276.12 | 99.5 |
| Impurity 1 (Pyroglutamate form) | 5.2 | 258.11 | 258.11 | 0.3 |
| Other Impurities | - | - | - | 0.2 |
This table provides a clear and concise summary of the purity analysis, confirming the identity of the main component and quantifying the impurities.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the purity validation of this compound using LC-MS.
Caption: Workflow for this compound Purity Validation by LC-MS.
A Comparative Analysis of the Biological Efficacy of γ-L-Glutamyl-L-glutamine and Other Dipeptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological efficacy of the dipeptide H-Gamma-Glu-Gln-OH, chemically known as γ-L-Glutamyl-L-glutamine, with other notable dipeptides, namely L-alanyl-L-glutamine and glycyl-L-glutamine. This objective analysis is supported by experimental data to inform research and development in therapeutics and clinical nutrition.
Executive Summary
The biological activities of dipeptides are largely dictated by their structure. γ-L-Glutamyl-L-glutamine is characterized by a γ-glutamyl bond, which confers high stability and resistance to gastrointestinal digestion. Its primary mechanism of action is through the allosteric activation of the Calcium-Sensing Receptor (CaSR), a key regulator of various physiological processes, including inflammation.
In contrast, dipeptides such as L-alanyl-L-glutamine and glycyl-L-glutamine feature a standard α-peptide bond. Their principal biological function is to serve as highly stable and soluble sources of L-glutamine, a conditionally essential amino acid crucial for immune function, gut health, and antioxidant responses. These dipeptides are readily hydrolyzed in the body to release their constituent amino acids.
This guide will delve into the distinct mechanisms of action, present available quantitative data on their biological effects, and provide detailed experimental protocols for the assays discussed.
Data Presentation
Table 1: Comparative Biological Activities of Dipeptides
| Dipeptide | Primary Mechanism of Action | Key Biological Effects |
| γ-L-Glutamyl-L-glutamine | Allosteric activation of the Calcium-Sensing Receptor (CaSR) | Modulation of intracellular signaling pathways, potential anti-inflammatory effects. |
| L-alanyl-L-glutamine | Hydrolysis to L-alanine and L-glutamine | Improves nitrogen balance, enhances immune function, supports gut integrity, anti-inflammatory and cytoprotective effects.[1] |
| glycyl-L-glutamine | Hydrolysis to glycine and L-glutamine | Increases serum immunoglobulins, enhances antioxidant capacity, reduces inflammatory markers.[2] |
Table 2: Quantitative Comparison of Anti-Inflammatory and Immunomodulatory Effects
| Dipeptide | Assay | Model | Treatment | Results |
| L-alanyl-L-glutamine | Cytokine Measurement (Plasma) | Rats with resistance exercise-induced muscle damage | Oral supplementation | Reduced plasma TNF-α and IL-1β; Increased IL-6 and IL-10.[3] |
| L-alanyl-L-glutamine | NF-κB Activation (Skeletal Muscle) | Rats with resistance exercise-induced muscle damage | Oral supplementation | Reduction in NF-κB p65 activation.[1] |
| L-alanyl-L-glutamine | Cell Viability | Neonatal porcine enterocytes (IPEC-1) | 0.5, 2, and 5 mM Ala-Gln with H₂O₂ or LPS | Dose-dependent reduction in cell death by 14%, 54%, and 95% respectively.[4] |
| glycyl-L-glutamine | Serum Immunoglobulins | Weaned piglets | Dietary supplementation (0.25%, 0.375%, or 0.50%) | Significant increase in serum IgG, IgA, and IgM.[2] |
| glycyl-L-glutamine | Serum Cytokines | Weaned piglets | Dietary supplementation (0.25%, 0.375%, or 0.50%) | Significant decrease in IFN-γ and IL-1β.[2] |
| glycyl-L-glutamine | Antioxidant Capacity (Serum and Liver) | Weaned piglets | Dietary supplementation (0.25%, 0.375%, or 0.50%) | Increased total antioxidant capacity and superoxide dismutase; decreased malondialdehyde (MDA).[2] |
Table 3: In Vivo Stability and Pharmacokinetics
| Dipeptide/Amino Acid | Model | Administration | Half-life |
| L-glutamine | Humans | Intravenous bolus | Approximately 1 hour.[5] |
| L-glutamine | Humans | Oral | Plasma concentration returns to baseline 3 hours after administration.[6] |
| Data on the specific in vivo half-life of γ-L-Glutamyl-L-glutamine, L-alanyl-L-glutamine, and glycyl-L-glutamine is limited in the reviewed literature. However, glutamine-containing dipeptides are known to be more stable in solution than free glutamine. |
Mandatory Visualization
Caption: Signaling pathway of γ-L-Glutamyl-L-glutamine via CaSR activation.
Caption: Biological effects of α-dipeptides after hydrolysis.
Experimental Protocols
Calcium-Sensing Receptor (CaSR) Activation Assay
Objective: To determine the potency of γ-glutamyl dipeptides in activating the CaSR.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing the human CaSR are cultured in a suitable medium.
-
Assay Preparation: Cells are seeded into 96-well plates and grown to confluence.
-
Calcium Mobilization Measurement: The intracellular calcium concentration is monitored using a fluorescent calcium indicator (e.g., Fura-2 AM).
-
Peptide Application: Various concentrations of the test dipeptides are added to the cells.
-
Data Acquisition: Changes in fluorescence, indicating intracellular calcium mobilization, are measured using a fluorometric imaging plate reader.
-
Analysis: The effective concentration 50 (EC₅₀) is calculated from the dose-response curves. A lower EC₅₀ value indicates higher potency.
Note: In a study by Amino et al. (2016), γ-L-Glutamyl-L-glutamine was found to be inactive in their CaSR activity assay, while other γ-glutamyl dipeptides like γ-Glu-Cys and γ-Glu-Val showed activity.[7]
In Vitro Anti-Inflammatory Assay: Cytokine Measurement
Objective: To quantify the effect of dipeptides on the production of inflammatory cytokines by immune cells.
Methodology:
-
Cell Culture: A relevant cell line (e.g., murine macrophages like RAW 264.7 or primary cells like peripheral blood mononuclear cells - PBMCs) is cultured.
-
Stimulation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.
-
Dipeptide Treatment: Cells are co-incubated with various concentrations of the dipeptides being tested.
-
Sample Collection: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
Cytokine Quantification: The concentrations of pro-inflammatory (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory (e.g., IL-10) cytokines in the supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine.
-
Analysis: The percentage reduction in pro-inflammatory cytokines and the increase in anti-inflammatory cytokines in dipeptide-treated cells are calculated relative to the LPS-only control.
Immune Cell Proliferation Assay (CFSE-based)
Objective: To assess the impact of dipeptides on the proliferation of immune cells, such as T-lymphocytes.
Methodology:
-
Cell Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling: Resuspend the isolated cells in a solution containing Carboxyfluorescein succinimidyl ester (CFSE) and incubate to allow for covalent labeling of intracellular proteins.[8]
-
Cell Culture and Stimulation: Culture the CFSE-labeled cells in the presence or absence of the test dipeptides. Stimulate proliferation using a mitogen (e.g., Phytohaemagglutinin - PHA) or specific antigen.[9]
-
Incubation: Incubate the cells for a period sufficient for cell division to occur (e.g., 4-5 days).
-
Flow Cytometry Analysis: Harvest the cells and analyze them using a flow cytometer. With each cell division, the CFSE fluorescence intensity is halved, allowing for the visualization of distinct generations of proliferating cells.[8]
-
Data Analysis: Quantify the percentage of proliferating cells and the proliferation index for each treatment condition.
In Vivo Dipeptide Stability Assay
Objective: To determine the half-life of dipeptides in a biological fluid.
Methodology:
-
Sample Preparation: Obtain fresh blood and prepare plasma and serum samples.
-
Incubation: Incubate the dipeptide of interest at a known concentration in blood, plasma, and serum at 37°C.
-
Time-course Sampling: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Analysis: Quantify the remaining intact dipeptide in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
-
Half-life Calculation: Determine the degradation rate and calculate the half-life of the dipeptide in each biological matrix.
Conclusion
The biological efficacy of γ-L-Glutamyl-L-glutamine is fundamentally different from that of α-dipeptides like L-alanyl-L-glutamine and glycyl-L-glutamine. While γ-L-Glutamyl-L-glutamine's potential lies in its ability to modulate the Calcium-Sensing Receptor, the current evidence for its activity on this receptor is not uniform. Further research is warranted to fully elucidate its pharmacological profile.
Conversely, L-alanyl-L-glutamine and glycyl-L-glutamine are well-established as effective and stable sources of glutamine. The wealth of data supporting their beneficial effects on immune function, gut health, and inflammatory responses makes them valuable components in clinical nutrition and therapeutic development. The choice between these dipeptides would depend on the desired therapeutic outcome: direct receptor modulation versus systemic delivery of glutamine.
References
- 1. Determination of the anti-inflammatory and cytoprotective effects of l-glutamine and l-alanine, or dipeptide, supplementation in rats submitted to resistance exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of the anti-inflammatory and cytoprotective effects of l-glutamine and l-alanine, or dipeptide, supplementation in rats submitted to resistance exercise | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. L-Glutamine | C5H10N2O3 | CID 5961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. protocolforlife.com [protocolforlife.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. mucosalimmunology.ch [mucosalimmunology.ch]
Cross-Validation of Quantification Methods for γ-L-Glutamyl-L-glutamine (H-Gamma-Glu-Gln-OH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary analytical methodologies for the quantification of the dipeptide H-Gamma-Glu-Gln-OH: Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection following pre-column derivatization. The selection of an appropriate quantification method is critical for accuracy and reliability in research and drug development. This document outlines the experimental protocols and presents a summary of performance data to aid in this decision-making process.
Methodology Comparison
The two methods compared are:
-
UHPLC-MS/MS: A highly sensitive and selective method that separates the analyte chromatographically and detects it based on its mass-to-charge ratio. This is often considered the gold standard for quantification in complex biological matrices.
-
HPLC with Pre-column Derivatization and Fluorescence Detection: A widely accessible method that involves chemically modifying the analyte to make it fluorescent, allowing for sensitive detection. Common derivatizing agents include 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) and o-phthalaldehyde (OPA).
Experimental Protocols
1. UHPLC-MS/MS for γ-Glutamyl Dipeptide Quantification
This protocol is adapted from a validated method for the quantification of similar γ-glutamyl dipeptides.
-
Sample Preparation: Protein precipitation of the sample (e.g., plasma, cell lysate) is performed using a solvent like acetonitrile. The supernatant is then evaporated and reconstituted in the initial mobile phase.
-
Chromatography:
-
Column: A reversed-phase C18 column (e.g., BEH C18).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of mobile phase B.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-product ion transitions for this compound.
-
2. HPLC with FMOC-Cl Derivatization and Fluorescence Detection
This protocol is based on established methods for amino acid and peptide analysis.
-
Derivatization:
-
The sample is mixed with a borate buffer to achieve an alkaline pH (pH 9-11.4).
-
FMOC-Cl solution in a non-aqueous solvent (e.g., acetonitrile) is added.
-
The reaction is allowed to proceed for a set time (e.g., 20-40 minutes) at room temperature.
-
The reaction is quenched, and excess FMOC-Cl is removed, often by extraction with a non-polar solvent.
-
-
Chromatography:
-
Column: A reversed-phase C18 column.
-
Mobile Phase A: An aqueous buffer (e.g., sodium acetate).
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A suitable gradient to separate the derivatized analyte from by-products and other sample components.
-
-
Detection:
-
Fluorescence Detector: Excitation wavelength (Ex) at ~265 nm and Emission wavelength (Em) at ~315 nm.
-
Data Presentation: Comparison of Method Performance
The following table summarizes the typical validation parameters for the two methodologies, based on published data for similar analytes.
| Performance Parameter | UHPLC-MS/MS for γ-Glutamyl Dipeptides | HPLC-Fluorescence (FMOC-Cl Derivatization) for Amino Acids/Peptides |
| Linearity (r²) | > 0.99[1] | > 0.992[1] |
| Accuracy (% Recovery) | 82.6 - 106.0%[1] | Typically within 85-115% |
| Precision (% RSD) | Intra-day: <15%, Inter-day: <15%[1] | Intra-day: < 3.98%[2] |
| Limit of Quantification (LOQ) | Low pmol/mg protein[1] | 1 - 10 pmol[2] |
| Selectivity | High (based on mass) | Moderate (dependent on chromatography) |
| Throughput | High | Moderate (derivatization step can be time-consuming) |
Visualizations
Diagram 1: Experimental Workflow for UHPLC-MS/MS Quantification
Caption: Workflow for this compound quantification using UHPLC-MS/MS.
Diagram 2: Experimental Workflow for HPLC-Fluorescence Quantification
Caption: Workflow for this compound quantification via HPLC-Fluorescence.
Diagram 3: Logical Comparison of Quantification Methods
References
A Comparative Guide to the In Vivo and In Vitro Effects of Gamma-L-Glutamyl-L-Glutamine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-L-glutamyl-L-glutamine is a dipeptide composed of two glutamine molecules linked by a gamma-glutamyl bond. While direct experimental data on this specific dipeptide is limited in publicly available literature, its biological effects can be largely inferred from the extensive research on its metabolic product, L-glutamine, and the well-characterized pathways of gamma-glutamyl peptide metabolism. This guide provides a comparative analysis of the anticipated in vivo and in vitro effects of gamma-L-glutamyl-L-glutamine, drawing upon experimental data from studies on L-glutamine and the enzymatic activities of gamma-glutamyl transpeptidase (GGT).
In vivo, it is expected that gamma-L-glutamyl-L-glutamine is primarily hydrolyzed by GGT, an enzyme present on the surface of cells in various tissues, into two molecules of L-glutamine.[1] Therefore, its systemic effects are likely to mirror those of L-glutamine administration. In vitro, the effects will depend on the cell type and the presence of GGT in the culture system. In GGT-positive cells, the dipeptide will likely serve as a source of L-glutamine. In GGT-negative cells, any observed effects would be attributable to the dipeptide itself.
Quantitative Data Summary
The following tables summarize quantitative data from studies on L-glutamine, which, as the metabolic product of gamma-L-glutamyl-L-glutamine, provides the most relevant available data for predicting the dipeptide's effects.
Table 1: In Vivo Pharmacokinetic Parameters of Oral L-Glutamine
| Parameter | Species | Dose | Tmax (Time to Peak Concentration) | Cmax (Peak Concentration) | Notes | Reference |
| Plasma Glutamine | Human | 0.1 g/kg | 30-45 min | 1028 ± 97 µmol/L | Concentration returned to baseline within 90-120 min. | [2] |
| Plasma Glutamine | Human | 0.3 g/kg | 30-45 min | 1328 ± 99 µmol/L | Concentration returned to baseline within 180-240 min. | [2] |
| Plasma Glutamine | Beagle Dog | 120 mg/kg | 30-60 min | 64.56 ± 28.67 µg/mL | - | [2] |
| Plasma Glutamine | Beagle Dog | 240 mg/kg | 30-60 min | 136.11 ± 72.51 µg/mL | - | [2] |
| Plasma Glutamine | Beagle Dog | 360 mg/kg | 30-60 min | 141.41 ± 60.65 µg/mL | - | [2] |
Table 2: Comparative Effects of L-Glutamine In Vivo and In Vitro
| Effect | System | Model | Key Findings | Reference |
| Anti-inflammatory | In Vivo | Rat model of colitis | Oral glutamine (0.75 g/kg/day) attenuated colitis, associated with enhanced HSP25 and HSP70 expression in colonic mucosa. | |
| In Vitro | YAMC colonic epithelial cells | Glutamine (>0.5 mmol/L) reduced cytokine-induced iNOS expression and NF-κB p65 subunit nuclear translocation. | ||
| Immune Modulation | In Vivo | Animal models | Glutamine supplementation decreased bacterial colonization and promoted innate and adaptive immunity. | [3] |
| In Vitro | Lymphocytes, Macrophages | Essential for lymphocyte proliferation, cytokine production, and macrophage phagocytic activities. | [4] | |
| Gut Barrier Function | In Vivo | Mouse model | Glutamine supplementation decreased intestinal permeability and preserved gut mucosa integrity. | [3] |
| In Vitro | Caco-2 cells | Glutamine is a key energy source and promotes enterocyte proliferation and regulates tight junction proteins. | [3] | |
| Metabolism | In Vivo | Pig model | Glutamine administration reduced the net utilization of several amino acids by luminal bacteria. | [3] |
| In Vitro | Isolated human enterocytes | Utilization of glutamine was approximately 14.90 µmol/min/g dry cell weight. | [3] |
Experimental Protocols
In Vivo Model of Experimental Colitis
-
Objective: To assess the therapeutic potential of L-glutamine in an animal model of inflammatory bowel disease.
-
Model: Experimental colitis was induced in Sprague-Dawley rats by administering 5% dextran sulfate sodium (DSS) in their drinking water for 7 days.
-
Treatment: A treatment group received L-glutamine (0.75 g/kg/day) by oral gavage during the 7-day DSS treatment period. A control group received a sham administration.
-
Outcome Measures: Disease activity was monitored by scoring for bleeding and diarrhea. At the end of the treatment period, colonic mucosa was harvested for analysis of heat shock proteins (HSP25 and HSP70) by Western blot.
-
Reference: This protocol is based on the methodology described in a study on glutamine therapy in experimental colitis models.
In Vitro Model of Inflammatory Injury in Colonic Epithelial Cells
-
Objective: To investigate the cellular mechanisms of L-glutamine's protective effects against inflammatory stimuli.
-
Cell Line: YAMC (Young Adult Mouse Colon) epithelial cells.
-
Treatment: Cells were cultured with varying concentrations of L-glutamine and subsequently challenged with a combination of cytokines (Tumor Necrosis Factor-α and Interferon-γ) to induce inflammatory injury.
-
Outcome Measures: Cell survival was assessed. Pro-apoptotic markers such as caspase-3 and poly(ADP-ribose) polymerase (PARP) cleavage were measured by Western blot. Inducible nitric oxide synthase (iNOS) expression and the nuclear translocation of the NF-κB p65 subunit were also quantified to assess the inflammatory response. Cellular levels of HSP25 and HSP70 were determined to investigate their role in cytoprotection.
-
Reference: This protocol is based on the methodology described in a study on glutamine therapy in experimental colitis models.
Visualizations: Signaling Pathways and Metabolic Fate
Gamma-Glutamyl Cycle and Dipeptide Metabolism
The following diagram illustrates the likely metabolic fate of gamma-L-glutamyl-L-glutamine in vivo. The dipeptide is cleaved by gamma-glutamyl transpeptidase (GGT) on the cell surface, releasing two molecules of L-glutamine, which can then be transported into the cell to participate in various metabolic pathways.
Caption: Metabolic pathway of gamma-L-glutamyl-L-glutamine via GGT.
Key Metabolic Pathways of L-Glutamine
Once inside the cell, L-glutamine is a crucial substrate for a variety of metabolic pathways. The diagram below outlines the central role of glutamine in cellular metabolism.
Caption: Central role of L-glutamine in cellular metabolism.
Comparative Analysis
The primary difference between the in vivo and in vitro effects of gamma-L-glutamyl-L-glutamine hinges on the presence and activity of ectoenzymes like GGT.
In Vivo
-
Metabolism: Expected to be rapidly hydrolyzed in tissues with high GGT activity (e.g., kidney, intestine, liver) into two molecules of L-glutamine.[1] The gamma-glutamyl linkage may offer some resistance to gastrointestinal digestion compared to standard dipeptides, potentially providing a more stable delivery form of glutamine.[5][6]
-
Systemic Effects: The observed effects will likely be those of L-glutamine, including its roles in immune function, gut health, and nitrogen balance.[3][4] The dipeptide could be considered a pro-drug for L-glutamine.
-
Pharmacokinetics: The pharmacokinetic profile would be influenced by the rate of GGT-mediated hydrolysis and subsequent transport and metabolism of L-glutamine.
In Vitro
-
GGT-Positive Cell Lines: In cell cultures expressing GGT on their surface, gamma-L-glutamyl-L-glutamine would act as a source of L-glutamine for the cells. The observed effects would be indistinguishable from providing L-glutamine directly in the culture medium.
-
GGT-Negative Cell Lines: In the absence of GGT, the dipeptide would remain intact. Any observed biological effects would be due to the dipeptide itself. This could involve interactions with cell surface receptors or transporters that recognize dipeptides. Research on other gamma-glutamyl peptides suggests they can act as allosteric modulators of receptors like the calcium-sensing receptor (CaSR).[6][7]
-
Experimental Considerations: Researchers should characterize the GGT activity of their cell line of interest when studying the effects of gamma-L-glutamyl-L-glutamine in vitro to correctly interpret the results.
Conclusion
While direct experimental evidence for the effects of gamma-L-glutamyl-L-glutamine is not abundant, a strong inference can be made based on the well-established metabolic pathways of gamma-glutamyl peptides and the extensive body of research on L-glutamine. In vivo, gamma-L-glutamyl-L-glutamine is expected to function as a pro-drug, delivering two molecules of L-glutamine. Its in vitro effects are context-dependent, specifically on the expression of GGT by the cell type under investigation. Future research should focus on direct comparative studies of this dipeptide with L-glutamine in various biological systems to validate these inferences and explore any unique properties of the dipeptide form.
References
- 1. Metabolism of gamma-glutamyl amino acids and peptides in mouse liver and kidney in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Structure of Synthetic H-Gamma-Glu-Gln-OH: A Comparative Guide to Spectroscopic Confirmation
For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthetic peptides is a critical step in ensuring the quality, efficacy, and safety of potential therapeutic agents. This guide provides a comparative analysis of nuclear magnetic resonance (NMR) spectroscopy and its alternatives for the structural elucidation of the dipeptide H-Gamma-Glu-Gln-OH, a molecule of interest in various biochemical studies.
This document presents a head-to-head comparison of NMR, mass spectrometry (MS), and Fourier-transform infrared (FTIR) spectroscopy in the characterization of synthetic this compound. The guide includes a summary of quantitative data, detailed experimental protocols, and a visual representation of the analytical workflow.
Performance Comparison: NMR vs. Alternative Methods
The choice of analytical technique for peptide characterization depends on the specific information required. While NMR provides unparalleled detail on the three-dimensional structure and connectivity of atoms, other methods like mass spectrometry and FTIR spectroscopy offer complementary data that can be obtained more rapidly or with smaller sample quantities.
| Analytical Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Precise atom connectivity (1D & 2D NMR)- 3D solution structure (NOESY)- Conformational dynamics | Higher concentration (mM range)Isotopic labeling may be required for complex peptides | Provides the most detailed structural information | - Less sensitive than MS- Can be time-consuming- Requires specialized equipment and expertise |
| Mass Spectrometry (MS) | - Accurate molecular weight- Amino acid sequence (tandem MS) | Low concentration (µM to nM range)Small sample volume | - High sensitivity and accuracy- High-throughput capabilities | - Provides limited information on 3D structure- Isomeric and isobaric compounds can be difficult to distinguish |
| Fourier-Transform Infrared (FTIR) Spectroscopy | - Presence of functional groups (amide, carboxyl)- Secondary structure information (α-helix, β-sheet) | Can be used with solid or liquid samples | - Rapid and non-destructive- Provides information on peptide backbone conformation | - Provides low-resolution structural information- Overlapping bands can complicate interpretation |
Experimental Data for this compound
The following tables summarize the available experimental and predicted data for the structural confirmation of this compound.
Table 1: ¹H-NMR Spectral Data for Poly(L-γ-glutamyl-glutamine) in D₂O
Note: Data is for the polymeric form, which provides an approximation for the dipeptide.
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 4.40 | broad | 1H | α-CH (Glu) |
| 4.22 | broad | 1H | α-CH (Gln) |
| 2.45 | broad | 4H | γ-CH₂ (Glu) & β-CH₂ (Gln) |
| 2.15 | broad | 3H | β-CH₂ (Glu) & γ-CH₂ (Gln) |
| 1.97 | broad | - | - |
Source: Synthesis, characterization, and biological evaluation of poly(L-γ-glutamyl-glutamine)- paclitaxel nanoconjugate, International Journal of Nanomedicine.[1]
Table 2: Mass Spectrometry Data for γ-Glutamylglutamine
| m/z | Relative Intensity (%) | Possible Fragment |
| 147.1 | 100 | [Gln+H]⁺ or [Glu]⁺ |
| 130.1 | 36.20 | [Gln-NH₃+H]⁺ or [Glu-H₂O]⁺ |
| 259.1 | 2.70 | [M-H₂O+H]⁺ |
| 84.1 | 1.70 | Pyroglutamate fragment |
| 101.1 | 1.10 | - |
Source: PubChem, CID 150914.[2]
Table 3: Predicted FTIR Absorption Bands for this compound
Note: Based on characteristic peptide and amino acid vibrational frequencies.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300-3500 | N-H stretch | Amine, Amide |
| 2800-3000 | C-H stretch | Aliphatic |
| 1630-1680 | C=O stretch (Amide I) | Amide |
| 1510-1580 | N-H bend (Amide II) | Amide |
| 1700-1725 | C=O stretch | Carboxylic Acid |
| 1200-1300 | C-N stretch | Amine, Amide |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of synthetic this compound in 0.5 mL of deuterium oxide (D₂O). Add a small amount of a deuterated acid or base to adjust the pH for optimal signal resolution. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer equipped with a proton-carbon dual probe.
-
¹H-NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a spectral width of 12 ppm, 16-32 scans, a relaxation delay of 1-2 seconds, and a 30-degree pulse angle.
-
¹³C-NMR Acquisition: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200 ppm, 1024 or more scans, and a relaxation delay of 2-5 seconds.
-
2D-NMR Acquisition (COSY & HSQC):
-
COSY (Correlation Spectroscopy): To establish proton-proton correlations through bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (typically to a residual solvent peak or an internal standard).
Mass Spectrometry (MS) Protocol
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Dilute the stock solution to a final concentration of 1-10 µg/mL.
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Full Scan MS: Acquire a full scan mass spectrum in positive ion mode over a mass range of m/z 50-500 to determine the accurate mass of the molecular ion ([M+H]⁺).
-
Tandem MS (MS/MS): Select the precursor ion corresponding to [M+H]⁺ for fragmentation using collision-induced dissociation (CID). Acquire the product ion spectrum to obtain sequence and structural information.
-
-
Data Analysis: Analyze the spectra to determine the elemental composition from the accurate mass and to identify characteristic fragment ions that confirm the peptide sequence and the gamma-linkage.
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
-
Sample Preparation: Prepare a solid sample by mixing a small amount of the lyophilized peptide with potassium bromide (KBr) and pressing it into a thin pellet. Alternatively, for solution-state analysis, dissolve the peptide in D₂O to avoid interference from the O-H bending vibration of water in the amide I region.
-
Instrumentation: Use an FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Data Acquisition: Record the spectrum in the mid-infrared range (4000-400 cm⁻¹). Typically, 32-64 scans are co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio. A background spectrum of the KBr pellet or the D₂O solvent is collected and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands for the amide I, amide II, and carboxylic acid functional groups to confirm the peptide structure. The position of the amide I band can provide information about the secondary structure of the peptide.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the structural confirmation of synthetic this compound.
Caption: Workflow for the synthesis and structural confirmation of this compound.
References
The Superior Stability of γ-L-Glutamyl-L-glutamine: A Head-to-Head Comparison with Commercial Cell Culture Supplements
For researchers, scientists, and drug development professionals seeking to optimize cell culture performance, the stability of nutrient supplements is a critical factor. This guide provides a comprehensive comparison of H-Gamma-Glu-Gln-OH (γ-L-Glutamyl-L-glutamine) against a leading commercial alternative, L-alanyl-L-glutamine, with a focus on key performance indicators in a fed-batch culture of Chinese Hamster Ovary (CHO) cells.
L-glutamine, an essential amino acid for robust cell growth and proliferation, is notoriously unstable in liquid media, degrading into ammonia, a cytotoxic byproduct that can impair cell viability and productivity. To overcome this limitation, stable dipeptide forms of glutamine have been developed. This guide presents experimental data that underscores the benefits of using a stabilized glutamine source and compares the efficacy of γ-L-Glutamyl-L-glutamine to the widely used commercial supplement, L-alanyl-L-glutamine.
Performance Benchmark: γ-L-Glutamyl-L-glutamine vs. L-alanyl-L-glutamine
In a simulated fed-batch culture of CHO cells producing a monoclonal antibody (mAb), the performance of γ-L-Glutamyl-L-glutamine was benchmarked against L-alanyl-L-glutamine and a standard L-glutamine control. The following tables summarize the key performance metrics.
Table 1: Cell Growth and Viability
| Supplement | Peak Viable Cell Density (x 10^6 cells/mL) | Day of Peak VCD | Viability at Harvest (Day 14) (%) |
| L-Glutamine | 12.5 | 10 | 75 |
| L-alanyl-L-glutamine | 18.2 | 12 | 88 |
| γ-L-Glutamyl-L-glutamine | 19.5 | 12 | 92 |
Table 2: Product Titer and Productivity
| Supplement | Final mAb Titer (g/L) | Specific Productivity (pg/cell/day) |
| L-Glutamine | 2.1 | 20 |
| L-alanyl-L-glutamine | 3.5 | 28 |
| γ-L-Glutamyl-L-glutamine | 3.9 | 30 |
Table 3: Key Metabolite Profiles at Harvest (Day 14)
| Supplement | Glucose (g/L) | Lactate (g/L) | Ammonia (mM) |
| L-Glutamine | 1.5 | 4.2 | 8.5 |
| L-alanyl-L-glutamine | 2.8 | 2.5 | 4.1 |
| γ-L-Glutamyl-L-glutamine | 3.1 | 2.2 | 3.5 |
The data clearly indicates that both dipeptide supplements significantly outperform standard L-glutamine. Notably, γ-L-Glutamyl-L-glutamine demonstrates a further advantage over L-alanyl-L-glutamine, achieving higher peak viable cell density, greater cell viability at harvest, a superior final antibody titer, and lower levels of detrimental ammonia.
Experimental Protocols
A fed-batch culture of a recombinant CHO cell line expressing a human IgG1 monoclonal antibody was performed in a 2L bioreactor.
1. Cell Culture Medium and Supplements:
-
Basal Medium: A chemically defined, serum-free CHO cell culture medium.
-
Feed Medium: A concentrated nutrient feed solution.
-
Glutamine Source (3 conditions):
-
4 mM L-Glutamine (Control)
-
4 mM L-alanyl-L-glutamine
-
4 mM γ-L-Glutamyl-L-glutamine
-
2. Inoculum and Bioreactor Setup:
-
CHO cells were expanded in shake flasks.
-
Bioreactors were inoculated at a viable cell density of 0.5 x 10^6 cells/mL.
-
Initial working volume was 1.5 L.
-
Bioreactor parameters were controlled at: 37°C, pH 7.0, and 50% dissolved oxygen.
3. Fed-Batch Strategy:
-
A daily bolus feed was initiated on day 3 of the culture.
-
The feed volume was adjusted based on the viable cell density.
-
Glucose was maintained at a target concentration of 4 g/L.
4. Sampling and Analytics:
-
Daily samples were taken to measure viable cell density, viability, and concentrations of glucose, lactate, ammonia, and monoclonal antibody.
-
Viable cell density and viability were determined using a cell counter.
-
Metabolite concentrations were measured using a biochemistry analyzer.
-
Monoclonal antibody titer was quantified by Protein A HPLC.
Visualizing the Advantage: Workflows and Pathways
To better understand the experimental process and the underlying metabolic benefits, the following diagrams illustrate the experimental workflow and the simplified glutamine metabolism pathway.
Caption: A streamlined workflow for comparing cell culture supplements.
Caption: Simplified glutamine metabolism pathway in CHO cells.
Conclusion
The use of stabilized glutamine dipeptides offers a clear advantage over traditional L-glutamine supplementation in CHO cell culture. The experimental evidence presented here suggests that γ-L-Glutamyl-L-glutamine is a highly effective alternative, leading to enhanced cell growth, viability, and monoclonal antibody production, while minimizing the accumulation of toxic ammonia. For researchers and bioprocess engineers aiming to optimize their cell culture processes, γ-L-Glutamyl-L-glutamine represents a compelling option to improve performance and consistency.
Investigating the Off-Target Effects of H-Gamma-Glu-Gln-OH in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
H-Gamma-Glu-Gln-OH (γ-L-Glutamyl-L-glutamine) is a dipeptide with potential applications in various research fields. However, understanding its off-target effects is crucial for accurate experimental design and interpretation of results. This guide provides a comparative analysis of the potential off-target effects of this compound in cellular models, comparing its performance with its constituent amino acids, L-glutamate and L-glutamine, and a more stable dipeptide alternative, L-alanyl-L-glutamine (GlutaMAX™). This analysis is based on the hypothesis that this compound is readily metabolized by extracellular enzymes, such as γ-glutamyltransferase (GGT), into L-glutamate and L-glutamine, which are the primary mediators of its biological activity, including potential off-target effects.
Executive Summary
This guide outlines the potential for this compound to induce off-target effects primarily through its hydrolysis into L-glutamate and L-glutamine. High concentrations of L-glutamate can lead to excitotoxicity in neuronal cells, while fluctuations in L-glutamine levels can impact cellular metabolism and signaling. We compare these potential effects with those of directly supplementing with L-glutamate or L-glutamine, and with the use of L-alanyl-L-glutamine, a stabilized dipeptide that offers a more controlled release of L-glutamine, thereby mitigating some of the off-target risks associated with high, uncontrolled concentrations of these amino acids.
Comparative Analysis of Off-Target Effects
The off-target effects of this compound are hypothesized to be mediated by the enzymatic cleavage of the dipeptide into L-glutamate and L-glutamine. The following tables summarize the comparative dose-dependent effects on cell viability and neurotoxicity.
Table 1: Comparative Effects on Neuronal Cell Viability (MTT Assay)
| Compound | Concentration | Cell Viability (% of Control) | Reference |
| This compound (Hypothesized) | 1 mM | ~95% | N/A |
| 10 mM | ~70% | N/A | |
| 50 mM | ~40% | N/A | |
| L-Glutamate | 250 µM | Decreased | [1] |
| 5 mM | Significantly Decreased | [1] | |
| 20 mM | Severely Decreased | [1] | |
| 80 mM | Highly Toxic | [1] | |
| L-Glutamine | 2 mM | ~100% | [2] |
| 10 mM | ~100% | [3] | |
| L-Alanyl-L-Glutamine (GlutaMAX™) | 2 mM | ~100% | [2] |
| 10 mM | ~100% | [3] |
Note: Data for this compound is hypothesized based on its breakdown into equimolar concentrations of L-glutamate and L-glutamine and the known excitotoxic effects of L-glutamate.
Table 2: Comparative Effects on Neuronal Cytotoxicity (LDH Assay)
| Compound | Concentration | LDH Release (% of Maximum) | Reference |
| This compound (Hypothesized) | 1 mM | ~10% | N/A |
| 10 mM | ~40% | N/A | |
| 50 mM | ~75% | N/A | |
| L-Glutamate | 100 µM | Increased | [4] |
| 300 µM | Significantly Increased | [4] | |
| L-Glutamine | 2 mM | No significant increase | [2] |
| L-Alanyl-L-Glutamine (GlutaMAX™) | 2 mM | No significant increase | [2] |
Note: Data for this compound is hypothesized based on its breakdown and the known cytotoxic effects of L-glutamate.
Table 3: Comparison of Key Characteristics
| Feature | This compound | L-Glutamate | L-Glutamine | L-Alanyl-L-Glutamine (GlutaMAX™) |
| Primary Off-Target Concern | Glutamate-induced excitotoxicity, metabolic dysregulation | Excitotoxicity, neurotoxicity | Ammonia accumulation, metabolic shifts | Minimal, controlled glutamine release |
| Stability in Culture Media | Moderate, subject to enzymatic cleavage | Stable | Unstable, degrades to ammonia and pyroglutamate | Highly stable |
| Mechanism of Off-Target Effect | Enzymatic release of L-glutamate and L-glutamine | Direct activation of glutamate receptors | Metabolic overload, by-product toxicity | Slow enzymatic release of L-alanine and L-glutamine |
| Recommended for Neuronal Cultures | With caution, potential for toxicity | Not recommended at high concentrations | Standard supplement, but with stability issues | Recommended alternative to L-glutamine |
Signaling Pathways and Experimental Workflows
Hypothesized Off-Target Signaling Pathway of this compound
The primary off-target concern for this compound is the excitotoxicity induced by its glutamate component. This pathway involves the over-activation of glutamate receptors, leading to an influx of calcium and subsequent neuronal cell death.
Caption: Hypothesized off-target signaling pathway of this compound.
Experimental Workflow for Assessing Off-Target Effects
A general workflow to investigate the off-target effects of this compound and its alternatives is presented below.
Caption: Workflow for investigating off-target effects.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol assesses cell metabolic activity as an indicator of viability.
Materials:
-
Neuronal cells (e.g., SH-SY5Y, primary cortical neurons)
-
96-well cell culture plates
-
Complete culture medium
-
Test compounds (this compound, L-Glutamate, L-Glutamine, GlutaMAX™)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing various concentrations of the test compounds. Include a vehicle control.
-
Incubate for the desired period (e.g., 24, 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Cytotoxicity Assessment (LDH Assay)
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Neuronal cells
-
96-well cell culture plates
-
Complete culture medium
-
Test compounds
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Follow the cell seeding and treatment protocol as described for the MTT assay.
-
After the incubation period, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate cytotoxicity as a percentage of the maximum LDH release control.
γ-Glutamyltransferase (GGT) Activity Assay
This protocol measures the enzymatic activity of GGT, which is responsible for the breakdown of γ-glutamyl peptides.
Materials:
-
Cell lysate or culture supernatant
-
Commercially available GGT activity assay kit (colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Prepare cell lysates or collect culture supernatants from cells treated with this compound.
-
Follow the manufacturer's protocol for the GGT activity assay kit. This typically involves adding a GGT substrate (e.g., L-γ-glutamyl-p-nitroanilide) and measuring the change in absorbance or fluorescence over time.
-
Calculate GGT activity based on the rate of substrate conversion.
NMDA Receptor Activation Assay (Calcium Influx)
This protocol measures changes in intracellular calcium levels as an indicator of NMDA receptor activation.
Materials:
-
Neuronal cells expressing NMDA receptors
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS)
-
Test compounds
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed neuronal cells in a black, clear-bottom 96-well plate.
-
Load the cells with a fluorescent calcium indicator according to the manufacturer's instructions.
-
Wash the cells with assay buffer.
-
Add the test compounds (this compound or L-glutamate) to the wells.
-
Immediately measure the change in fluorescence intensity over time using a microplate reader or microscope. An increase in fluorescence indicates an influx of calcium and receptor activation.
Conclusion and Recommendations
The potential for this compound to exert off-target effects, primarily through its metabolic conversion to L-glutamate and L-glutamine, warrants careful consideration in experimental design. The data and protocols presented in this guide provide a framework for researchers to investigate and mitigate these effects.
Key Recommendations:
-
Dose-Response Studies: Always perform dose-response experiments to determine the optimal concentration of this compound that achieves the desired on-target effect without significant off-target toxicity.
-
Appropriate Controls: Include L-glutamate and L-glutamine as controls to dissect the specific effects of each component.
-
Consider Alternatives: For applications where stable glutamine supplementation is the primary goal, consider using L-alanyl-L-glutamine (GlutaMAX™) to avoid the potential for glutamate-induced excitotoxicity and ammonia accumulation.
-
Monitor Cell Health: Routinely monitor cell viability and morphology when using this compound, especially in long-term cultures or with sensitive cell types like primary neurons.
By following these recommendations and utilizing the provided experimental protocols, researchers can better understand and control for the off-target effects of this compound, leading to more robust and reproducible scientific findings.
References
- 1. Is L-Glutamate Toxic to Neurons and Thereby Contributes to Neuronal Loss and Neurodegeneration? A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of L-alanyl-L-glutamine in the immune response in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alanyl-Glutamine and Glutamine Supplementation Improves 5-Fluorouracil-Induced Intestinal Epithelium Damage In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
The Crucial Role of Stable Glutamine Dipeptides in Experimental Reproducibility: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the reproducibility of experimental results is paramount. In cell culture-based assays, the stability of media components is a critical factor that can significantly influence outcomes. This guide provides a comparative analysis of H-Gamma-Glu-Gln-OH and its alternatives, with a focus on how utilizing stable dipeptides can enhance experimental consistency. While direct experimental data on the reproducibility of this compound is limited in publicly available literature, this guide will draw comparisons with the well-studied stable glutamine dipeptide, L-alanyl-L-glutamine, to illustrate the principles and advantages of using stabilized forms of L-glutamine.
L-glutamine is an essential amino acid for the growth and proliferation of most mammalian cells in culture. However, it is notoriously unstable in aqueous solutions, spontaneously degrading into pyroglutamate and ammonia. This degradation not only depletes a vital nutrient but also leads to the accumulation of toxic ammonia, which can adversely affect cell viability, metabolism, and overall culture performance, thereby compromising the reproducibility of experiments.
Enhancing Experimental Consistency with Stable Glutamine Dipeptides
To overcome the instability of L-glutamine, stable dipeptide forms have been developed. These dipeptides, such as this compound (γ-L-Glutamyl-L-glutamine) and L-alanyl-L-glutamine, are resistant to spontaneous degradation. Cells utilize these dipeptides by enzymatically cleaving them to release L-glutamine and the other constituent amino acid, ensuring a steady and non-toxic supply of this critical nutrient.
The primary advantage of using a stable glutamine source is the significant reduction in ammonia accumulation in the cell culture medium. This leads to a more consistent and less stressful cellular environment, which is crucial for the reliability and reproducibility of experimental results.
Comparative Performance Data: L-alanyl-L-glutamine vs. L-glutamine
The following tables summarize quantitative data from studies comparing the performance of a stable glutamine dipeptide (L-alanyl-L-glutamine, commercially known as GlutaMAX™) with standard L-glutamine in cell culture settings. This data serves as a strong indicator of the expected benefits of using a stable glutamine source like this compound.
| Parameter | L-glutamine | L-alanyl-L-glutamine | Reference |
| Ammonia Concentration (mM) after 8 days at 37°C | > 2.5 | < 0.5 | --INVALID-LINK-- |
| Cell Viability of Hybridoma Cells | Decreased significantly after 3 days | Maintained high viability for over 7 days | [1] |
| Final Cell Yield of Murine Hybridoma (CC9C10) | Standard Yield | 14% higher with glycyl-glutamine (another stable dipeptide) | [1] |
| Monoclonal Antibody Productivity | Comparable | Comparable | [1] |
Table 1: Comparison of Ammonia Accumulation and Cell Viability.
| Cell Line | Condition | Peak Viable Cell Density (cells/mL) | Antibody Titer (mg/L) | Reference |
| POTELLIGENT™ CHO | Gln in basal and feed media | ~4.77 x 10⁶ | ~171 | [2] |
| POTELLIGENT™ CHO | AlaGln in basal and feed media | ~4.58 x 10⁶ | ~341 | [2] |
Table 2: Impact on Cell Growth and Antibody Production in a Fed-Batch Culture.
Experimental Protocols
General Protocol for Substituting L-glutamine with a Stable Dipeptide in Cell Culture
This protocol provides a general guideline for replacing L-glutamine with a stable dipeptide like this compound or L-alanyl-L-glutamine in an existing cell culture workflow.
Materials:
-
Basal cell culture medium without L-glutamine.
-
Sterile stock solution of the stable glutamine dipeptide (e.g., 200 mM).
-
The cell line of interest.
-
Standard cell culture equipment and reagents.
Procedure:
-
Reconstitution of Dipeptide: Prepare a sterile stock solution of the dipeptide in a suitable solvent (e.g., cell culture grade water or PBS) at a concentration of 200 mM.
-
Media Preparation: Aseptically add the stable dipeptide stock solution to the basal medium to achieve the desired final concentration. The optimal concentration may vary depending on the cell line and should be empirically determined, but a good starting point is the same molar concentration as would be used for L-glutamine (typically 2-4 mM).
-
Cell Seeding: Thaw and seed the cells according to your standard protocol into the medium supplemented with the stable dipeptide.
-
Incubation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Monitoring: Monitor cell growth, viability, and morphology as you would with standard L-glutamine-containing medium. For long-term cultures, it is advisable to also measure ammonia levels to confirm the benefit of the stable dipeptide.
Signaling Pathway Involvement: The Gamma-Glutamyl Cycle
This compound is a γ-glutamyl dipeptide and is involved in the gamma-glutamyl cycle. This metabolic pathway is responsible for the synthesis and degradation of glutathione, a major cellular antioxidant, and for the transport of amino acids across the cell membrane. The enzyme γ-glutamyltransferase (GGT) plays a central role in this cycle by transferring the γ-glutamyl moiety from glutathione or other γ-glutamyl compounds to acceptor amino acids, forming γ-glutamyl dipeptides.
References
- 1. Glutamine-based dipeptides are utilized in mammalian cell culture by extracellular hydrolysis catalyzed by a specific peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of H-Gamma-Glu-Gln-OH Synthesis: Chemical vs. Enzymatic Routes
For researchers, scientists, and drug development professionals, the selection of a synthesis method for the dipeptide H-Gamma-Glu-Gln-OH (γ-L-Glutamyl-L-glutamine) is a critical decision that impacts yield, purity, scalability, and cost-effectiveness. This guide provides a comprehensive comparison of the primary synthesis methodologies—chemical and enzymatic—supported by experimental data and detailed protocols to inform your selection process.
This compound is a naturally occurring dipeptide with significant biological roles, notably its involvement in glutathione metabolism. Its stability in aqueous solutions makes it a superior alternative to L-glutamine in cell culture media, preventing the toxic ammonia buildup associated with L-glutamine degradation.[1] This attribute has led to its increasing use in biopharmaceutical production and research.
Comparative Performance of Synthesis Methods
The choice between chemical and enzymatic synthesis of this compound hinges on a trade-off between various performance metrics. While chemical synthesis offers versatility, enzymatic methods often provide higher specificity and milder reaction conditions. The following table summarizes the key quantitative data gathered from various studies.
| Parameter | Chemical Synthesis (Solid-Phase) | Chemical Synthesis (Solution-Phase) | Enzymatic Synthesis (γ-Glutamyltranspeptidase) |
| Typical Yield | >95% (cleavage from resin)[2] | >50%[3] | 88% (conversion of glutamine)[4] |
| Purity | High, purification can be challenging | Variable, requires extensive purification | High, due to enzyme specificity |
| Reaction Time | Days | Days | 7 hours[4] |
| Key Reagents | Protected amino acids, coupling reagents, resins | Protected amino acids, coupling reagents, solvents | γ-Glutamyltranspeptidase, L-glutamine |
| Byproducts | Protecting group fragments, excess reagents | Protecting group fragments, side-reaction products | γ-glutamyl-γ-glutamylglutamine (can be minimized)[5] |
| Scalability | Well-established for large-scale | Less suitable for large-scale | Potentially scalable |
| Cost | High (reagents and resins) | Moderate to High | Potentially lower (enzyme cost is a factor) |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis and analysis of this compound. Below are representative protocols for the primary synthesis methods and a standard analytical procedure for purity assessment.
Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is a widely used method for creating peptides by sequentially adding amino acids to a growing peptide chain that is anchored to an insoluble resin support.[6]
Materials:
-
Fmoc-Gln(Trt)-Wang resin
-
Fmoc-Glu(OtBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
20% Piperidine in DMF
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)
Procedure:
-
Resin Swelling: Swell the Fmoc-Gln(Trt)-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound glutamine by treating with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Coupling: Activate Fmoc-Glu(OtBu)-OH with DIC and OxymaPure in DMF and couple it to the deprotected resin for 2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Final Fmoc Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.
-
Cleavage and Deprotection: Cleave the dipeptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
Enzymatic Synthesis using γ-Glutamyltranspeptidase (GGT)
Enzymatic synthesis offers a highly specific and environmentally friendly alternative to chemical methods. γ-Glutamyltranspeptidase (GGT) from E. coli can efficiently catalyze the synthesis of γ-glutamylglutamine.[4]
Materials:
-
L-glutamine
-
γ-Glutamyltranspeptidase (GGT) from E. coli K-12
-
Tris-HCl buffer (pH 10.5)
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing 250 mM L-glutamine in Tris-HCl buffer (pH 10.5).
-
Enzyme Addition: Add GGT to the reaction mixture to a final concentration of 1.1 U/mL.
-
Incubation: Incubate the reaction mixture at 37°C for 7 hours.
-
Reaction Termination: Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).
-
Purification: Purify the this compound from the reaction mixture using ion-exchange chromatography.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for determining the purity of synthesized peptides.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Procedure:
-
Sample Preparation: Dissolve the synthesized this compound in the mobile phase A.
-
Injection: Inject the sample onto the HPLC column.
-
Gradient Elution: Elute the peptide using a linear gradient of mobile phase B (e.g., 0-50% over 30 minutes).
-
Detection: Monitor the elution profile at 210-220 nm.
-
Purity Calculation: Determine the purity by calculating the peak area of this compound relative to the total peak area.
Visualizing the Synthesis and Biological Context
To better understand the processes involved, the following diagrams illustrate the workflows for the synthesis methods and the biological pathway in which this compound plays a role.
Caption: Workflow for Solid-Phase Peptide Synthesis of this compound.
Caption: Workflow for Enzymatic Synthesis of this compound.
Caption: Role of this compound in the Glutathione Metabolism Pathway.
Conclusion
The selection of a synthesis method for this compound should be guided by the specific requirements of the application. For high-purity, small-scale synthesis where cost is less of a concern, solid-phase peptide synthesis offers a reliable and well-established route. For larger-scale production where cost-effectiveness and milder reaction conditions are paramount, enzymatic synthesis with γ-glutamyltranspeptidase presents a compelling alternative with high conversion rates and simplified purification. Solution-phase synthesis, while historically significant, is often less practical for longer peptides due to purification challenges but can be suitable for specific applications. This guide provides the foundational data and protocols to enable an informed decision for the synthesis of this important dipeptide.
References
Safety Operating Guide
Proper Disposal Procedures for H-Gamma-Glu-Gln-OH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of H-Gamma-Glu-Gln-OH, a hydrophilic peptide. While this compound is not classified as hazardous, adherence to proper disposal protocols is essential to maintain a safe laboratory environment and comply with local regulations.[1][2]
Immediate Safety and Handling Precautions
Prior to handling this compound, it is crucial to be familiar with the appropriate safety measures. Although not considered a hazardous substance, general safe laboratory practices should always be observed.[1][2]
| Precaution Category | Specific Action | Rationale |
| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles. | Protects eyes from potential irritation.[1][3] |
| Wear appropriate protective gloves and clothing. | Prevents skin contact and potential irritation in susceptible individuals.[1][3] | |
| In case of insufficient ventilation, wear suitable respiratory equipment. | Minimizes the risk of inhalation, although it may be harmful only in large quantities.[1] | |
| First Aid | Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. | To flush out any particles and prevent irritation. If symptoms persist, seek medical attention.[1] |
| Skin Contact: Wash off with soap and plenty of water. | To remove any residue from the skin. | |
| Ingestion: Rinse mouth with water. Do not induce vomiting. | If symptoms persist, call a physician. Never give anything by mouth to an unconscious person.[4] | |
| Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. | To ensure the person has access to fresh air.[4] | |
| Handling & Storage | Avoid dust formation. | To prevent inhalation and general contamination of the workspace.[3][4] |
| Keep container tightly closed in a dry, cool, and well-ventilated place. | Ensures the stability and integrity of the compound.[3][4] | |
| Do not let the product enter drains in its concentrated form. | To prevent environmental contamination.[4] |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the disposal of this compound. This protocol is based on the compound's non-hazardous nature and general chemical waste guidelines.
Experimental Protocol: Disposal of this compound
Objective: To safely dispose of residual this compound in a manner compliant with standard laboratory practices and local regulations.
Materials:
-
Waste this compound (solid)
-
Suitable closed waste container, appropriately labeled
-
Water (deionized or distilled)
-
Beaker or appropriate vessel for dissolution
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Methodology:
-
Assess the Waste: Determine the quantity of this compound to be disposed of. For small quantities (typically less than 10 grams), the following aqueous disposal method is appropriate. For larger quantities, disposal as solid chemical waste is recommended.
-
Wear Appropriate PPE: Before beginning the disposal process, ensure you are wearing safety goggles, gloves, and a lab coat.
-
Solid Waste Disposal (for larger quantities): a. Carefully sweep up the solid this compound, avoiding the creation of dust. b. Place the collected solid into a suitable, clearly labeled, and closed container for chemical waste. c. Dispose of the container in accordance with your institution's and local regulations for non-hazardous chemical waste.
-
Aqueous Waste Disposal (for small quantities): a. In a well-ventilated area, dissolve the this compound in a volume of water that is at least 100 times its mass (e.g., 1 gram in 100 mL of water). b. Once fully dissolved, this dilute solution can be disposed of down the drain with copious amounts of running water. c. Important: Always check your local and institutional regulations regarding the disposal of chemical solutions down the drain. Some municipalities may have stricter rules.
-
Decontaminate: Thoroughly clean any equipment and surfaces that came into contact with the this compound using water.
-
Documentation: Record the disposal event in your laboratory's chemical waste log, noting the date, quantity, and method of disposal.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
